molecular formula C14H20Cl4I2N2 B1662570 Chlorisondamine diiodide CAS No. 96750-66-2

Chlorisondamine diiodide

货号: B1662570
CAS 编号: 96750-66-2
分子量: 611.9 g/mol
InChI 键: FPNVAOZHQUJJJQ-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlorisondamine is an antagonist of nicotinic acetylcholine receptors (nAChRs;  IC50 = 1.8 µM in rat striatal synaptosomes) and a ganglion blocker. It decreases dopamine release induced by nicotine in a dose-dependent manner in rat striatal synaptosomes at concentrations ranging from 0-100 µM. The effect of chlorisondamine is long-lasting, with a 10 mg/kg dose blocking nicotine-induced stimulant activity for at least five weeks. Chlorisondamine (5 µg, i.c.v.) prevents rats from acquiring a (–)-nicotine-induced conditioned taste aversion response, a model of the aversive effects of nicotine. It also inhibits autonomic ganglia, providing approximately 50% inhibition of the contractile response in feline superior cervical ganglion nictitating membrane preparations when administered at a dose of 50 mg/kg.>An exceptionally long lasting nicotinic antagonist (IC50 ~ 1.6 mM);  blockade of central nicotinic responses induced by chlorisondamine can persist for several weeks.

属性

IUPAC Name

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVAOZHQUJJJQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582020
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96750-66-2, 69-27-2
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorisondamine Diiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a potent, long-acting, and insurmountable antagonist of nicotinic acetylcholine receptors (nAChRs). Its primary mechanism of action is the blockade of autonomic ganglia, which interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems. This comprehensive technical guide delineates the molecular interactions, pharmacological effects, and experimental methodologies used to characterize the mechanism of action of chlorisondamine. The document includes a detailed summary of its receptor selectivity, quantitative data on its potency, and step-by-step experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's complex pharmacology.

Core Mechanism of Action: Ganglionic Blockade

This compound is classified as a ganglionic blocker, exerting its effects by acting as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia. In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse. Chlorisondamine interferes with this process by blocking the ion channel of the nAChR, thereby preventing the influx of sodium and calcium ions that is necessary for depolarization. This blockade is considered insurmountable, meaning that increasing the concentration of the agonist (ACh) cannot fully overcome the antagonistic effect.[1]

The consequence of this ganglionic blockade is a reduction in the outflow of both the sympathetic and parasympathetic nervous systems. The physiological effects of chlorisondamine are therefore widespread and depend on the dominant autonomic tone of a particular organ. For instance, in blood vessels, where the sympathetic nervous system is dominant for maintaining vascular tone, chlorisondamine leads to vasodilation and a decrease in blood pressure.

Signaling Pathway of Ganglionic Transmission and Blockade by Chlorisondamine

The following diagram illustrates the fundamental process of neurotransmission at the autonomic ganglion and the site of action for chlorisondamine.

G Signaling Pathway of Ganglionic Blockade by Chlorisondamine cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron pre_neuron Action Potential ach_release ACh Release pre_neuron->ach_release Depolarization ach Acetylcholine (ACh) ach_release->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds ion_channel Ion Channel nachr->ion_channel Opens depolarization Depolarization ion_channel->depolarization Na+/Ca2+ influx action_potential Action Potential depolarization->action_potential chlorisondamine Chlorisondamine chlorisondamine->ion_channel Blocks G Proposed Molecular Interaction of Chlorisondamine with nAChR α2 Subunit cluster_receptor nAChR α2 Subunit Epitope cluster_chlorisondamine Chlorisondamine Moieties chlorisondamine Chlorisondamine quat_ammonium Quaternary Ammonium Group tetrachloro_ring Tetrachloroisoindoline Ring acidic_residue Acidic Residue (e.g., Glutamate) aromatic_residue Aromatic Residue (e.g., Tryptophan) quat_ammonium->acidic_residue Salt Bridge tetrachloro_ring->aromatic_residue Cation-π Interaction G Workflow for Nicotine-Induced Dopamine Release Assay cluster_prep Synaptosome Preparation cluster_loading Dopamine Loading cluster_superfusion Superfusion and Stimulation cluster_analysis Analysis a1 Euthanize rodent and dissect striata a2 Homogenize tissue in sucrose buffer a1->a2 a3 Differential centrifugation to isolate synaptosomes a2->a3 a4 Resuspend synaptosomes in physiological buffer a3->a4 b1 Incubate synaptosomes with [³H]-dopamine a4->b1 b2 Wash to remove excess radiolabel b1->b2 c1 Place synaptosomes in a superfusion chamber b2->c1 c2 Perfuse with buffer to establish baseline release c1->c2 c3 Stimulate with nicotine +/- chlorisondamine c2->c3 c4 Collect superfusate fractions c3->c4 d1 Quantify radioactivity in fractions via liquid scintillation counting c4->d1 d2 Calculate dopamine release and inhibition d1->d2 G Workflow for In Vivo Blood Pressure Measurement cluster_prep Surgical Preparation cluster_monitoring Blood Pressure Monitoring cluster_admin Drug Administration cluster_analysis Data Acquisition and Analysis a1 Anesthetize the rodent (e.g., rat) a2 Perform a ventral midline cervical incision a1->a2 a3 Isolate the carotid artery a2->a3 a4 Insert a catheter into the carotid artery a3->a4 b1 Connect the catheter to a pressure transducer a4->b1 b2 Record baseline blood pressure and heart rate b1->b2 c1 Administer this compound (e.g., intravenously or intraperitoneally) b2->c1 d1 Continuously record blood pressure and heart rate post-administration c1->d1 d2 Analyze the change from baseline d1->d2

References

Chlorisondamine Diiodide: A Technical Guide to its Function as a Nicotinic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a bis-quaternary ammonium compound recognized for its potent, long-lasting, and quasi-irreversible antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its effects. Chlorisondamine serves as a crucial tool in neuroscience research to probe the roles of nicotinic cholinergic systems in various physiological and pathological processes. Its unique long-duration blockade, attributed to intracellular accumulation, distinguishes it from other nicotinic antagonists. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

Chlorisondamine is a ganglionic blocking agent that has been repurposed in research as a selective antagonist of neuronal nAChRs.[1][2] Its ability to produce a prolonged, and in some contexts, quasi-irreversible blockade of central nicotinic receptors after a single administration has made it an invaluable tool for studying the long-term consequences of nicotinic receptor inhibition.[1][3] This guide delves into the core aspects of chlorisondamine's pharmacology, focusing on its function as a nicotinic antagonist.

Mechanism of Action

Chlorisondamine functions as a non-competitive antagonist of nAChRs.[3] Its mechanism of action is complex and involves multiple factors:

  • Channel Blockade: Evidence suggests that chlorisondamine acts as an open-channel blocker, physically occluding the ion pore of the nAChR once it has been opened by an agonist like acetylcholine or nicotine. This action is often voltage-dependent.

  • Long-Lasting Effects: A single administration of chlorisondamine can lead to a nicotinic blockade lasting for weeks or even months in rodents.[3] This persistent effect is not solely due to its binding affinity at the receptor but is thought to be a result of its intracellular accumulation within neurons.[4]

  • Quasi-Irreversible Blockade: The blockade produced by in vivo administration of chlorisondamine is exceptionally resistant to washout, suggesting a mechanism that goes beyond simple reversible binding.[4] This may involve the "trapping" of the molecule within the cell or the channel pore.

  • Subunit Interaction: Research has proposed an interaction between chlorisondamine and an epitope on the α2 subunit of the neuronal nAChR.[5][6][7][8] This interaction is thought to involve the formation of salt bridges between the quaternary ammonium groups of chlorisondamine and acidic residues on the receptor, as well as cation-π interactions with the tetrachloroisoindoline ring.[5][6][7][8]

The following diagram illustrates the proposed mechanism of chlorisondamine's interaction with the nAChR ion channel.

cluster_receptor nAChR Ion Channel nAChR_closed Closed Channel nAChR_open Open Channel nAChR_closed->nAChR_open Opens nAChR_open->nAChR_closed Closes nAChR_blocked Blocked Channel (Chlorisondamine Trapped) nAChR_open->nAChR_blocked Agonist Agonist Agonist->nAChR_closed Binds Chlorisondamine Chlorisondamine Chlorisondamine->nAChR_open Enters & Blocks

Figure 1: Proposed mechanism of nAChR channel blockade by chlorisondamine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the effects of this compound.

Parameter Assay Tissue/System Value Reference
IC50 Inhibition of Nicotine-induced [3H]-Dopamine ReleaseRat Striatal Synaptosomes~1.6 µM[9]
IC50 Inhibition of NMDA-evoked [3H]-Dopamine ReleaseCultured Fetal Rat Mesencephalic Cells~600 µM[10]

Note: Data on the binding affinity (Ki) of chlorisondamine for specific nAChR subtypes are limited in the current literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize chlorisondamine's effects.

Nicotine-Induced Dopamine Release from Striatal Synaptosomes

This assay is a cornerstone for evaluating the functional antagonism of nAChRs that modulate dopamine release.

Objective: To measure the inhibitory effect of chlorisondamine on nicotine-stimulated dopamine release from presynaptic terminals in the striatum.

Detailed Methodology:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the striata on ice.[11]

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution buffered with HEPES (pH 7.5).[11]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

    • Collect the supernatant (S1) and centrifuge at 12,500 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in a suitable buffer, such as Krebs-Ringer-HEPES solution.

  • [3H]-Dopamine Loading:

    • Incubate the resuspended synaptosomes in uptake buffer (e.g., 128 mM NaCl, 2.4 mM KCl, 1.2 mM KH2PO4, 3.2 mM CaCl2, 1.2 mM MgSO4, 25 mM HEPES, 10 mM glucose, 25 mM NaHCO3, 1 mM ascorbic acid, and 0.01 mM pargyline) at 37°C for 10 minutes.[11]

    • Add [3H]-dopamine to a final concentration of approximately 100 nM and incubate for a further 10-20 minutes to allow for uptake into the dopaminergic terminals.[11]

  • Superfusion and Stimulation:

    • Layer the [3H]-dopamine-loaded synaptosomes onto a filter in a superfusion chamber.

    • Perfuse with buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) to establish a stable baseline of [3H]-dopamine efflux.

    • To test the effect of chlorisondamine, pre-perfuse the synaptosomes with the desired concentration of chlorisondamine for a set period.

    • Stimulate dopamine release by switching to a buffer containing nicotine (e.g., 1-10 µM) for a short duration (e.g., 18 seconds).[11]

    • Collect fractions of the superfusate throughout the experiment.

  • Quantification and Data Analysis:

    • Measure the radioactivity in each collected fraction using liquid scintillation counting.

    • Calculate the amount of [3H]-dopamine released above baseline in response to nicotine stimulation.

    • Generate concentration-response curves for chlorisondamine's inhibition of nicotine-evoked release to determine the IC50 value.

The following diagram outlines the experimental workflow for the synaptosome preparation and dopamine release assay.

Start Start Dissect_Striata Dissect Striata Start->Dissect_Striata Homogenize Homogenize in Sucrose Buffer Dissect_Striata->Homogenize Centrifuge_1 Centrifuge (1,000 x g) Homogenize->Centrifuge_1 Collect_S1 Collect Supernatant (S1) Centrifuge_1->Collect_S1 Centrifuge_2 Centrifuge (12,500 x g) Collect_S1->Centrifuge_2 Resuspend_P2 Resuspend Synaptosomes (P2) Centrifuge_2->Resuspend_P2 Load_DA Load with [3H]-Dopamine Resuspend_P2->Load_DA Superfuse Superfuse with Buffer Load_DA->Superfuse Add_Chlorisondamine Add Chlorisondamine Superfuse->Add_Chlorisondamine Stimulate_Nicotine Stimulate with Nicotine Add_Chlorisondamine->Stimulate_Nicotine Collect_Fractions Collect Superfusate Fractions Stimulate_Nicotine->Collect_Fractions Quantify Quantify Radioactivity Collect_Fractions->Quantify End End Quantify->End

Figure 2: Workflow for synaptosome preparation and dopamine release assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To assess the effect of chlorisondamine on basal and nicotine-stimulated levels of dopamine and norepinephrine in the brain.

Detailed Methodology:

  • Stereotaxic Surgery and Guide Cannula Implantation:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Drill a small hole in the skull above the target brain region (e.g., nucleus accumbens or prefrontal cortex).

    • Implant a guide cannula to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[12][13][14][15]

  • Sample Collection and Analysis:

    • Allow the system to equilibrate for 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer chlorisondamine (e.g., systemically or via reverse dialysis through the probe) and continue collecting samples.

    • Subsequently, administer nicotine to challenge the nicotinic system and observe the effect of chlorisondamine pretreatment.

    • Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

The following diagram illustrates the general workflow for an in vivo microdialysis experiment.

Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Samples Perfusion->Baseline_Collection Drug_Administration Administer Chlorisondamine Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Drug Samples Drug_Administration->Post_Drug_Collection HPLC_Analysis Analyze Samples by HPLC-ED Post_Drug_Collection->HPLC_Analysis End End HPLC_Analysis->End

Figure 3: Workflow for in vivo microdialysis experiment.

Signaling Pathways

Blockade of nAChRs by chlorisondamine disrupts the normal signaling cascades initiated by acetylcholine or nicotine. The primary consequence is the inhibition of ion influx (Na+ and Ca2+) through the receptor channel. This has significant downstream effects, particularly on neurotransmitter release.

The following diagram depicts the signaling pathway affected by chlorisondamine at a presynaptic terminal.

cluster_presynaptic Presynaptic Terminal nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na+/Ca2+ influx Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Release Neurotransmitter Release Vesicle->Release ACh_Nicotine Acetylcholine / Nicotine ACh_Nicotine->nAChR Activates Chlorisondamine Chlorisondamine Chlorisondamine->nAChR Blocks Depolarization->Ca_Channel Activates Ca_Influx->Vesicle Triggers Fusion

Figure 4: Presynaptic signaling pathway blocked by chlorisondamine.

Conclusion

This compound remains a powerful and unique tool for the study of nicotinic acetylcholine receptors. Its long-lasting and quasi-irreversible antagonism provides a means to investigate the chronic effects of nAChR blockade in a way that is not possible with rapidly reversible antagonists. While a comprehensive understanding of its interaction with all nAChR subtypes and its full pharmacokinetic profile requires further investigation, the existing data clearly establish its utility in probing the role of nicotinic signaling in neurotransmitter release, neuronal circuitry, and behavior. This guide provides a foundational understanding of chlorisondamine's properties and the experimental approaches to its study, serving as a valuable resource for researchers in the field.

References

Long-Lasting Effects of Chlorisondamine Diiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that exhibits a quasi-irreversible antagonism of nicotinic acetylcholine receptors (nAChRs). A single administration can lead to a persistent blockade of central and peripheral nicotinic responses, with effects lasting from days to several weeks. This technical guide provides an in-depth overview of the long-lasting effects of this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential and pharmacological properties of this compound.

Introduction

This compound is a bisquaternary ammonium compound that functions as a nicotinic antagonist. Its long duration of action has made it a valuable tool in neuroscience research for studying the roles of nicotinic receptors in various physiological and behavioral processes. This guide focuses on the persistent effects of Chlorisondamine, providing a detailed examination of its pharmacological profile.

Quantitative Data on Long-Lasting Effects

The following tables summarize the quantitative data from various studies on the long-lasting effects of this compound.

Table 1: Long-Term Blockade of Nicotine-Induced Behaviors in Rats
ParameterDose and RouteDuration of BlockadeReference
Nicotine-induced Ataxia and Prostration10 mg/kg, s.c.1 to 14 days[1][2]
Nicotine-induced Stimulant Activity10 mg/kg, s.c.At least 5 weeks[3]
Nicotine-induced Stimulant Actions2 µg, i.c.v.1 to 2 weeks[3]
Nicotine's Depressant Actions2 µg, i.c.v.Completely blocked at 2 weeks, but not at 5 weeks[3]
Table 2: Long-Term Cardiovascular Effects in Pigeons
ParameterDose and RouteEffectDurationReference
Blood Pressure0.1, 1, and 10 mg/kg, i.m.Significant decreaseReturned to baseline within 24 hours[4][5]
Heart Rate0.1 mg/kg, i.m.DecreaseReturned to baseline within 90 minutes[4][5]
Heart Rate10 mg/kg, i.m.IncreaseReturned to baseline within 90 minutes[4][5]
Blockade of Nicotine's Pressor Effect10 mg/kg, i.m. (24h pre-treatment)BlockedDiminished within 3 days[4]
Table 3: Long-Term Effects on Neurotransmitter Release
ParameterDose and RouteEffectDurationReference
Nicotine-evoked [³H]-dopamine release in rat striatal synaptosomes0-100 µM (in vitro)DecreaseNot Applicable[6]
Nicotine-evoked [³H]-noradrenaline release from rat hippocampal synaptosomes10 mg/kg, s.c. or 10 µg, i.c.v. (21 days prior)Near-total blockAt least 21 days[7][8]
Nicotine-evoked [³H]-noradrenaline release in PC12 cells100 µM (24h exposure, in vitro)Partial inhibitionAt least 5 days post-washout[7][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data tables.

Assessment of Nicotine-Induced Behaviors in Rats
  • Objective: To determine the duration of Chlorisondamine's blockade of nicotine-induced behavioral effects.

  • Subjects: Male Sprague-Dawley rats.

  • Drug Administration:

    • This compound was administered via a single subcutaneous (s.c.) injection (10 mg/kg) or intraventricular (i.c.v.) injection (0.2, 1.0, or 5.0 µg).[3]

    • Nicotine bitartrate (0.1 to 0.4 mg/kg base) was administered subcutaneously.[3]

  • Experimental Workflow:

    • A single dose of Chlorisondamine or vehicle was administered to the rats.

    • At various time points after Chlorisondamine administration (e.g., 1 day, 1 week, 2 weeks, 5 weeks), the rats were challenged with a nicotine injection.

    • Behavioral responses, including ataxia (motor incoordination), prostration, and locomotor activity (horizontal and vertical movements in photocell cages), were observed and quantified for up to 80 minutes post-nicotine injection.[3]

    • The effects of nicotine in Chlorisondamine-pretreated rats were compared to those in vehicle-pretreated rats.

  • Logical Relationship Diagram:

    experimental_workflow_behavior cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Rat_Subjects Male Sprague-Dawley Rats Chlorisondamine_Admin Single Administration (s.c. or i.c.v.) Rat_Subjects->Chlorisondamine_Admin Vehicle_Admin Single Administration (Control) Rat_Subjects->Vehicle_Admin Time_Lapse Time Interval (1 day to 5 weeks) Chlorisondamine_Admin->Time_Lapse Vehicle_Admin->Time_Lapse Nicotine_Challenge Nicotine Injection (s.c.) Time_Lapse->Nicotine_Challenge Behavioral_Observation Observe Ataxia, Prostration, Locomotor Activity (80 min) Nicotine_Challenge->Behavioral_Observation Data_Quantification Quantify Behavioral Responses Behavioral_Observation->Data_Quantification Comparison Compare Chlorisondamine vs. Vehicle Pre-treatment Data_Quantification->Comparison

    Experimental workflow for assessing behavioral effects.

Cardiovascular Effects in Pigeons
  • Objective: To evaluate the long-term effects of Chlorisondamine on cardiovascular parameters and its ability to block nicotine-induced cardiovascular changes.

  • Subjects: Pigeons.

  • Drug Administration:

    • This compound was administered intramuscularly (i.m.) at doses of 0.1, 1, and 10 mg/kg.[4][5]

    • Nicotine was administered i.m. at various doses.[4]

  • Experimental Workflow:

    • Baseline blood pressure and heart rate were measured.

    • Chlorisondamine was administered, and cardiovascular parameters were monitored continuously.

    • In a separate set of experiments, pigeons were pre-treated with Chlorisondamine 30 minutes or 24 hours before a nicotine challenge.[4]

    • Blood pressure and heart rate responses to nicotine were recorded and compared between Chlorisondamine-pretreated and control groups.

Signaling Pathways and Mechanism of Action

Chlorisondamine exerts its long-lasting effects primarily through a quasi-irreversible blockade of neuronal nicotinic acetylcholine receptors (nAChRs). The proposed mechanism involves the accumulation of the drug within neurons.[8]

  • Signaling Pathway Diagram:

    mechanism_of_action cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Signaling cluster_blockade Chlorisondamine Blockade Nicotine Nicotine (Agonist) nAChR nAChR Nicotine->nAChR Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel_Opening Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Neurotransmitter_Release Neurotransmitter Release (Dopamine, Noradrenaline) Depolarization->Neurotransmitter_Release Chlorisondamine Chlorisondamine (Antagonist) Blockade Quasi-irreversible Blockade of nAChR Chlorisondamine->Blockade Blockade->nAChR No_Channel_Opening Inhibition of Ion Channel Opening Blockade->No_Channel_Opening No_Release Inhibition of Neurotransmitter Release No_Channel_Opening->No_Release

    Proposed mechanism of Chlorisondamine's antagonistic action.

The persistent blockade is not associated with changes in the density of high-affinity nicotine binding sites in the brain, suggesting that the long-lasting effect is not due to receptor downregulation.[1][2] Furthermore, Chlorisondamine's chronic central blockade is not accompanied by long-term peripheral ganglionic blockade, indicating a degree of selectivity in its long-term actions.[1]

Conclusion

This compound is a valuable pharmacological tool for inducing long-lasting and selective blockade of central nicotinic acetylcholine receptors. Its persistent effects, detailed in this guide, provide a foundation for further research into the roles of nicotinic signaling in health and disease. The provided data and protocols can aid in the design of future studies and the development of novel therapeutics targeting the nicotinic cholinergic system. For research purposes only, not for human or veterinary use.[6]

References

The Ganglionic Blockade Properties of Chlorisondamine Diiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that functions as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] Its bis-quaternary ammonium structure confers a quasi-irreversible blockade of autonomic ganglia, leading to significant effects on the cardiovascular and central nervous systems.[3] This technical guide provides an in-depth overview of the ganglionic blockade properties of chlorisondamine, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a member of the ganglionic blocker class of drugs, which inhibit neurotransmission between preganglionic and postganglionic neurons in the autonomic nervous system.[4] Historically used as an antihypertensive agent, its use in humans has been limited due to significant side effects stemming from its broad-ranging blockade of both sympathetic and parasympathetic ganglia.[5] However, its potent and long-lasting effects have made it a valuable tool in experimental pharmacology to investigate the role of the autonomic nervous system in various physiological and pathological processes.[6]

Mechanism of Action

Chlorisondamine exerts its ganglionic blocking effect by acting as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of autonomic ganglia.[4][7] Preganglionic neurons release acetylcholine (ACh), which normally binds to these nAChRs, leading to depolarization of the postganglionic neuron and propagation of the nerve impulse.[7] Chlorisondamine binds to a site within the ion channel of the nAChR, physically obstructing the influx of ions and thereby preventing depolarization.[5] This blockade is insurmountable, meaning that it cannot be overcome by increasing the concentration of ACh.[8] The blockade of both sympathetic and parasympathetic ganglia results in a reduction of sympathetic outflow to the heart and vasculature, leading to decreased cardiac output and vasodilation, and a simultaneous blockade of parasympathetic functions.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacological effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterPreparationSpeciesValueReference(s)
IC50 (Nicotine-induced [3H]-dopamine release)Striatal SynaptosomesRat1.6 µM
IC50 (NMDA-evoked [3H]-dopamine release)Cultured Mesencephalic CellsRat~600 µM[3]

Table 2: In Vivo Effects of this compound on Cardiovascular Parameters in Mice

Dose (mg/kg, i.p.)Mouse ModelChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Change in Cardiac Output (CO)Reference(s)
1-6Normotensive C57Bl/6JSignificant ReductionSignificant ReductionReduced (at 6 mg/kg)[6]
1 & 2DOCA-salt HypertensiveSignificantly Larger Reduction vs. NormotensiveSignificantly Larger Reduction vs. NormotensiveSignificant Reduction[6]

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in Mice

This protocol describes the use of radiotelemetry and echocardiography to evaluate the effects of chlorisondamine on blood pressure, heart rate, and cardiac output in mice.[6][9]

4.1.1 Materials

  • This compound

  • Sterile 0.9% saline

  • Male C57Bl/6J mice

  • Radiotelemetry transmitters (e.g., PA-C10)

  • Surgical instruments for implantation

  • Isoflurane anesthesia system

  • Echocardiography system with a high-frequency linear transducer (e.g., VEVO 2100)

  • Warming pad

  • ECG electrodes

  • Ultrasound gel

4.1.2 Surgical Implantation of Radiotelemetry Transmitter [10][11]

  • Anesthetize the mouse with isoflurane (4-5% for induction, 1.5-2% for maintenance).

  • Shave the ventral neck area and sterilize with an appropriate antiseptic.

  • Make a midline incision in the neck to expose the left common carotid artery.

  • Carefully isolate the artery and place loose ligatures proximally and distally.

  • Create a subcutaneous pocket on the flank for the transmitter body.

  • Tunnel the transmitter catheter from the flank pocket to the neck incision.

  • Make a small incision in the carotid artery and insert the catheter, advancing it to the aortic arch.

  • Secure the catheter in place with the ligatures and close the incisions.

  • Allow the animal to recover for at least 7-10 days before starting experiments.

4.1.3 Experimental Procedure [6][9]

  • Record baseline blood pressure and heart rate for a stable period using the telemetry system.

  • Administer this compound (1-6 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Continuously record blood pressure and heart rate to determine the maximal response.

  • For cardiac output measurement, perform echocardiography at baseline and at the time of the maximal blood pressure response to chlorisondamine.[12][13][14]

  • Anesthetize the mouse with isoflurane and place it on a warming pad to maintain body temperature.

  • Obtain two-dimensional M-mode images of the left ventricle in the parasternal short-axis view.

  • Measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs) to calculate cardiac output.

In Vitro Measurement of Nicotine-Induced Dopamine Release from Rat Striatal Synaptosomes

This protocol details the preparation of striatal synaptosomes and the measurement of dopamine release in response to nicotine, and its blockade by chlorisondamine.[1][15][16][17][18][19][20][21][22][23]

4.2.1 Materials

  • Male Sprague-Dawley rats

  • Sucrose solutions (e.g., 0.32 M and 1.2 M)

  • Krebs-Ringer buffer

  • [3H]-dopamine

  • Nicotine

  • This compound

  • Scintillation counter and vials

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Superfusion system

4.2.2 Preparation of Striatal Synaptosomes [1][15][17]

  • Euthanize the rat and rapidly dissect the striata on ice.

  • Homogenize the tissue in ice-cold 0.32 M sucrose.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Resuspend the pellet and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose).

  • Centrifuge at high speed (e.g., 50,000 x g for 2 hours).

  • Collect the synaptosomes from the interface between the 0.8 M and 1.2 M sucrose layers.

  • Wash the synaptosomes by resuspending in buffer and centrifuging.

4.2.3 Dopamine Release Assay [16][19][20][21][22]

  • Pre-incubate the synaptosomes with [3H]-dopamine to allow for uptake.

  • Wash the synaptosomes to remove excess radiolabel.

  • Transfer the loaded synaptosomes to a superfusion chamber and perfuse with buffer.

  • Collect baseline fractions to measure spontaneous [3H]-dopamine release.

  • To study the effect of chlorisondamine, introduce the drug into the perfusion buffer prior to stimulation.

  • Stimulate dopamine release by a short pulse of nicotine (e.g., 10 µM).

  • Continue to collect fractions to measure stimulated [3H]-dopamine release.

  • Determine the radioactivity in each fraction using a scintillation counter.

  • Calculate the amount of nicotine-stimulated release and the inhibitory effect of chlorisondamine.

Visualizations

Mechanism_of_Action cluster_0 Autonomic Ganglion Preganglionic Neuron Preganglionic Neuron nAChR Nicotinic ACh Receptor (Ion Channel) Preganglionic Neuron->nAChR ACh Release Postganglionic Neuron Postganglionic Neuron nAChR->Postganglionic Neuron Depolarization Chlorisondamine Chlorisondamine Chlorisondamine->nAChR Blocks Ion Channel

Caption: Mechanism of Chlorisondamine's Ganglionic Blockade.

Experimental_Workflow Animal Preparation Animal Preparation Telemetry Implantation Telemetry Implantation Animal Preparation->Telemetry Implantation Recovery Recovery Telemetry Implantation->Recovery Baseline Recording Baseline Recording Recovery->Baseline Recording Drug Administration Drug Administration Baseline Recording->Drug Administration Post-drug Recording Post-drug Recording Drug Administration->Post-drug Recording Data Analysis Data Analysis Post-drug Recording->Data Analysis

Caption: In Vivo Experimental Workflow for Chlorisondamine.

Nicotinic_Signaling_Pathway cluster_synapse Ganglionic Synapse ACh Acetylcholine nAChR Nicotinic Receptor Ion Channel ACh->nAChR:p Binds Ions Na+ / Ca2+ nAChR:c->Ions Opens Depolarization Depolarization Ions->Depolarization Influx ActionPotential Action Potential Propagation Depolarization->ActionPotential

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Chlorisondamine Diiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide is a historically significant ganglionic blocking agent and a valuable pharmacological tool for studying nicotinic acetylcholine receptors (nAChRs). Its unique bis-quaternary ammonium structure results in a long-lasting and potent antagonism of these receptors. This technical guide provides a comprehensive overview of the chemical synthesis and structural characteristics of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The following sections detail the multi-step synthesis from commercially available starting materials, including detailed experimental protocols, and a summary of its key chemical and physical properties.

Chemical Structure and Properties

This compound, chemically named 4,5,6,7-tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-1H-isoindolium diiodide, is a bis-quaternary ammonium salt. The core of the molecule is a tetrachlorinated isoindoline ring, which is N-substituted with a dimethylaminoethyl group. Both nitrogen atoms are quaternized with methyl groups, resulting in a dicationic species with two iodide counter-ions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 69-27-2
Molecular Formula C₁₄H₂₀Cl₄I₂N₂
Molecular Weight 611.95 g/mol
Appearance White solid
Melting Point 244-246 °C[1]
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound is a three-step process commencing with the commercially available 3,4,5,6-tetrachlorophthalic anhydride. The synthetic pathway involves the formation of an N-substituted phthalimide, followed by reduction to the corresponding isoindoline, and concluding with a bis-quaternization to yield the final product.

Chlorisondamine_Synthesis A 3,4,5,6-Tetrachlorophthalic anhydride C N-(2'-dimethylaminoethyl)-3,4,5,6- tetrachlorophthalimide A->C Condensation (Acetic Acid, Reflux) B N,N-Dimethylethylenediamine E 4,5,6,7-Tetrachloro-2-(2-dimethylaminoethyl) -isoindoline C->E Reduction (Anhydrous Ether) D LiAlH4 (Reducing Agent) G This compound E->G Quaternization (Ethanol, Reflux) F Methyl Iodide (CH3I)

Fig. 1: Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide

This initial step involves the condensation of 3,4,5,6-tetrachlorophthalic anhydride with N,N-dimethylethylenediamine to form the corresponding N-substituted phthalimide.

  • Materials:

    • 3,4,5,6-Tetrachlorophthalic anhydride

    • N,N-Dimethylethylenediamine

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 3,4,5,6-tetrachlorophthalic anhydride (e.g., 0.01 mol) and N,N-dimethylethylenediamine (e.g., 0.01 mol) is suspended in glacial acetic acid (e.g., 10 mL).

    • The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

    • After the reflux period, the mixture is allowed to cool to room temperature.

    • The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to yield N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide.

  • Characterization:

    • Melting Point: 184-186 °C[1]

Step 2: Reduction of N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide to 4,5,6,7-Tetrachloro-2-(2-dimethylaminoethyl)isoindoline

The second step involves the reduction of the imide carbonyl groups of the tetrachlorophthalimide intermediate to methylene groups, forming the isoindoline ring system. This is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Materials:

    • N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Sodium hydroxide solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • A solution of N-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, a suspension of LiAlH₄ in the same anhydrous solvent is prepared.

    • The solution of the phthalimide is added dropwise to the LiAlH₄ suspension with stirring, maintaining the temperature at 0 °C using an ice bath.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling. This procedure, often referred to as the Fieser work-up, is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

    • The resulting precipitate is filtered off, and the organic filtrate is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • The solvent is removed under reduced pressure to yield the crude 4,5,6,7-tetrachloro-2-(2-dimethylaminoethyl)isoindoline. Further purification may be achieved by recrystallization or chromatography if necessary.

Step 3: Synthesis of this compound (Quaternization)

The final step is the bis-quaternization of the two nitrogen atoms of the isoindoline intermediate with methyl iodide.

  • Materials:

    • 4,5,6,7-Tetrachloro-2-(2-dimethylaminoethyl)isoindoline

    • Methyl iodide (CH₃I)

    • Ethanol

  • Procedure:

    • The 4,5,6,7-tetrachloro-2-(2-dimethylaminoethyl)isoindoline is dissolved in ethanol in a round-bottom flask.

    • An excess of methyl iodide is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • Upon cooling, the product, this compound, precipitates out of the solution.

    • The solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a mixture of ethanol and water can be performed for further purification.[1]

Quantitative Data Summary

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTypical ConditionsProductReported Yield
1Condensation3,4,5,6-Tetrachlorophthalic anhydride, N,N-DimethylethylenediamineAcetic AcidReflux, 2hN-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide-
2ReductionN-(2'-dimethylaminoethyl)-3,4,5,6-tetrachlorophthalimide, LiAlH₄Anhydrous Ether/THF0 °C to Reflux4,5,6,7-Tetrachloro-2-(2-dimethylaminoethyl)isoindoline-
3Quaternization4,5,6,7-Tetrachloro-2-(2-dimethylaminoethyl)isoindoline, Methyl IodideEthanolRefluxThis compound-
Overall----This compound36% (using methyl chloride)[2]

Note: Specific, step-wise yields are not consistently reported in the readily available literature. The overall yield of 36% was reported for a synthesis utilizing methyl chloride for the quaternization step.

Conclusion

The synthesis of this compound is a well-established three-step process that is accessible for laboratory-scale preparation. The procedures outlined in this guide, derived from the available scientific literature, provide a solid foundation for the synthesis of this important pharmacological agent. Researchers utilizing this compound should be aware of its potent biological activity and handle it with appropriate safety precautions. The detailed understanding of its synthesis and chemical structure is paramount for its application in the study of nicotinic acetylcholine receptors and the development of new therapeutic agents targeting this system.

References

The Discovery and Pharmacological History of Chlorisondamine Diiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine diiodide, a bisquaternary ammonium compound, emerged in the mid-20th century as a potent ganglionic blocking agent. Its discovery marked a significant step in the pharmacological manipulation of the autonomic nervous system. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological history of this compound. It includes detailed experimental protocols from seminal studies, a comprehensive summary of its pharmacological data, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development, offering a detailed historical and technical perspective on this important pharmacological tool.

Discovery and Historical Context

Chlorisondamine was first described as a potent ganglionic blocking agent in a seminal 1955 paper by Plummer, Trapold, Schneider, Maxwell, and Earl.[1] At the time, research into ganglionic blockade was a key area of interest for the development of antihypertensive agents. Ganglionic blockers act by antagonizing nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. The discovery of chlorisondamine, with its long-lasting effects, provided a new tool for both clinical investigation and basic research into the functioning of the autonomic nervous system.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from tetrachlorophthalic anhydride. A detailed protocol has been described by Zezula et al. (2006).[2]

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of N-(2-(dimethylamino)ethyl)-4,5,6,7-tetrachloroisoindoline-1,3-dione

  • A solution of tetrachlorophthalic anhydride (1.0 eq) and N,N-dimethylethylenediamine (1.1 eq) in toluene is refluxed for 12 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-(2-(dimethylamino)ethyl)-4,5,6,7-tetrachloroisoindoline-1,3-dione.

Step 2: Synthesis of 4,5,6,7-tetrachloro-2-(2-(dimethylamino)ethyl)isoindoline

  • To a solution of N-(2-(dimethylamino)ethyl)-4,5,6,7-tetrachloroisoindoline-1,3-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) is added lithium aluminium hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

  • A solution of 4,5,6,7-tetrachloro-2-(2-(dimethylamino)ethyl)isoindoline (1.0 eq) and excess methyl iodide in a sealed tube is heated at 100 °C for 24 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried to yield this compound.

Synthesis_of_Chlorisondamine_Diiodide cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A Tetrachlorophthalic anhydride C N-(2-(dimethylamino)ethyl)- 4,5,6,7-tetrachloroisoindoline-1,3-dione A->C Toluene, reflux B N,N-dimethylethylenediamine B->C E 4,5,6,7-tetrachloro-2- (2-(dimethylamino)ethyl)isoindoline C->E THF D LiAlH4 D->E G This compound E->G Sealed tube, 100°C F Methyl iodide F->G Mechanism_of_Action cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR Ion Channel Ion_Flow Ion Influx (Na+, Ca2+) nAChR->Ion_Flow alpha2 α2 Subunit Ganglionic_Blockade Ganglionic Blockade alpha2->Ganglionic_Blockade Chlorisondamine Chlorisondamine Diiodide Chlorisondamine->alpha2 Binds and Blocks Acetylcholine Acetylcholine Acetylcholine->nAChR Binds and Activates Neuronal_Excitation Neuronal Excitation Ion_Flow->Neuronal_Excitation Nictitating_Membrane_Assay cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure Cat Anesthetized Cat Stimulator Electrical Stimulator Cat->Stimulator Transducer Force Transducer Cat->Transducer Stimulate Stimulate Preganglionic Cervical Sympathetic Nerve Stimulator->Stimulate Record Record Nictitating Membrane Contraction Transducer->Record Recorder Data Recorder Administer Administer Chlorisondamine (IV) Stimulate->Administer Administer->Record Analyze Analyze Dose-Response (Calculate ED50) Record->Analyze

References

Chlorisondamine Diiodide: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorisondamine is a bis-quaternary ammonium compound recognized for its potent and long-acting antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the receptor binding affinity of chlorisondamine diiodide. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of nAChRs and the development of related therapeutics. This document details quantitative binding data, in-depth experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Introduction

Chlorisondamine is a ganglionic blocking agent that acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors.[1][2] Its long-lasting, quasi-irreversible blockade of central nicotinic effects has made it a valuable tool in neuroscience research.[3] Understanding the specific binding affinities and mechanisms of action of chlorisondamine at various nAChR subtypes is crucial for its application as a research tool and for the potential development of new therapeutic agents. This guide summarizes the current knowledge on the receptor binding profile of this compound.

Receptor Binding Affinity of this compound

The binding affinity of chlorisondamine has been characterized primarily through functional assays that measure the inhibition of agonist-induced responses. Direct radioligand binding assays with chlorisondamine are less common. The available data on its inhibitory potency (IC50) are summarized in the table below.

Receptor/AssayLigand/AgonistTissue/PreparationIC50Reference
Nicotinic Acetylcholine ReceptorsNicotineRat Striatal Synaptosomes~1.6 µM[4]
NMDA ReceptorsN-methyl-D-aspartate (NMDA)Cultured Foetal Rat Mesencephalic Cells~600 µM[5]

Note: The significant difference in IC50 values highlights chlorisondamine's selectivity for nicotinic receptors over NMDA receptors.

Mechanism of Action and Signaling Pathways

Chlorisondamine exerts its effects by blocking the ion channel of nicotinic acetylcholine receptors, thereby preventing the influx of cations (primarily Na+ and Ca2+) that normally occurs upon acetylcholine binding. This blockade inhibits neuronal depolarization and downstream signaling cascades.

Proposed Binding Site

Research suggests that chlorisondamine interacts with a specific epitope on the α2 subunit of the neuronal nicotinic acetylcholine receptor.[6] The proposed mechanism involves the formation of salt bridges between the two quaternary ammonium groups of chlorisondamine and acidic residues (glutamic acid) on the receptor. Additionally, a cation-π interaction is thought to occur between the tetrachloroisoindoline ring of chlorisondamine and an arginine residue within the binding pocket.[6]

Downstream Signaling Pathways

The blockade of nAChRs by chlorisondamine disrupts several downstream signaling pathways that are typically activated by acetylcholine. These pathways play critical roles in neuronal survival, synaptic plasticity, and neurotransmitter release.

Activation of nAChRs, particularly the α7 subtype, leads to an influx of Ca2+.[7][8] This increase in intracellular calcium can trigger multiple signaling cascades, including:

  • The PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and is activated downstream of nAChR stimulation.[1][9]

  • The MAPK/ERK Pathway: This pathway is involved in neuronal plasticity and gene expression and can be activated by nAChR-mediated calcium influx.[9]

By blocking the initial calcium influx, chlorisondamine effectively inhibits these and other downstream signaling events.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor ACh->nAChR Binds Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel Chlorisondamine Chlorisondamine Chlorisondamine->nAChR Blocks Channel PI3K_Akt PI3K/Akt Pathway Ca_ion->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_ion->MAPK_ERK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Synaptic_Plasticity Synaptic Plasticity MAPK_ERK->Synaptic_Plasticity

Figure 1: Simplified signaling pathway of nAChR activation and its inhibition by chlorisondamine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of chlorisondamine.

Nicotine-Induced [³H]-Dopamine Release from Rat Striatal Synaptosomes

This functional assay is used to determine the IC50 value of chlorisondamine by measuring its ability to inhibit the release of dopamine triggered by the nAChR agonist, nicotine.

Workflow Diagram:

G Prepare_Synaptosomes Prepare Rat Striatal Synaptosomes Load_Dopamine Load with [³H]-Dopamine Prepare_Synaptosomes->Load_Dopamine Superfuse Superfuse with Buffer Load_Dopamine->Superfuse Add_Chlorisondamine Add Chlorisondamine (various concentrations) Superfuse->Add_Chlorisondamine Stimulate_Nicotine Stimulate with Nicotine Add_Chlorisondamine->Stimulate_Nicotine Collect_Fractions Collect Superfusate Fractions Stimulate_Nicotine->Collect_Fractions Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Collect_Fractions->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50

Figure 2: Workflow for the nicotine-induced [³H]-dopamine release assay.

Detailed Protocol:

  • Preparation of Synaptosomes:

    • Dissect the striata from rat brains and homogenize in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (the synaptosomal fraction) in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Loading with [³H]-Dopamine:

    • Incubate the synaptosomes with [³H]-dopamine (e.g., at a final concentration of 0.1 µM) for 30 minutes at 37°C.

    • Wash the synaptosomes by centrifugation and resuspension in fresh buffer to remove excess radiolabel.

  • Superfusion:

    • Transfer the loaded synaptosomes to a superfusion apparatus.

    • Superfuse with buffer at a constant flow rate (e.g., 0.5 mL/min) for a washout period (e.g., 60 minutes).

  • Drug Application and Stimulation:

    • Introduce chlorisondamine at various concentrations into the superfusion buffer for a set period (e.g., 20 minutes) before stimulation.

    • Stimulate dopamine release by a brief exposure to nicotine (e.g., 10 µM for 2 minutes).

  • Fraction Collection and Analysis:

    • Collect superfusate fractions throughout the experiment.

    • Measure the radioactivity in each fraction using liquid scintillation counting.

    • Calculate the fractional release of [³H]-dopamine for each concentration of chlorisondamine.

    • Determine the IC50 value by plotting the percentage inhibition of nicotine-induced release against the concentration of chlorisondamine.

[³H]-Nicotine Competition Binding Assay

This assay directly measures the binding of chlorisondamine to nAChRs by its ability to compete with the binding of a radiolabeled ligand, [³H]-nicotine.

Workflow Diagram:

G Prepare_Membranes Prepare Rat Brain Membranes Incubate Incubate Membranes with [³H]-Nicotine and Chlorisondamine Prepare_Membranes->Incubate Separate_Bound Separate Bound and Free Radioligand (Filtration) Incubate->Separate_Bound Wash_Filters Wash Filters Separate_Bound->Wash_Filters Measure_Radioactivity Measure Radioactivity on Filters Wash_Filters->Measure_Radioactivity Calculate_Ki Calculate Ki Measure_Radioactivity->Calculate_Ki

Figure 3: Workflow for the [³H]-nicotine competition binding assay.

Detailed Protocol:

  • Preparation of Rat Brain Membranes:

    • Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in the assay buffer.

  • Incubation:

    • In a series of tubes, combine the brain membrane preparation, a fixed concentration of [³H]-nicotine (e.g., 1-5 nM), and varying concentrations of chlorisondamine.

    • For non-specific binding determination, include tubes with a high concentration of a known nAChR ligand (e.g., 1 mM nicotine).

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of chlorisondamine by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

MALDI-MS Analysis of Chlorisondamine-Receptor Epitope Interaction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be used to study the non-covalent interaction between chlorisondamine and a synthetic peptide corresponding to its proposed binding epitope on the nAChR α2 subunit.[6]

Workflow Diagram:

G Prepare_Samples Prepare Mixture of Receptor Epitope Peptide and Chlorisondamine Spot_on_Target Spot Sample Mixture with MALDI Matrix on Target Plate Prepare_Samples->Spot_on_Target Air_Dry Air Dry to Co-crystallize Spot_on_Target->Air_Dry Acquire_Spectra Acquire Mass Spectra (MALDI-TOF MS) Air_Dry->Acquire_Spectra Analyze_Data Analyze for Non-covalent Complex Peak Acquire_Spectra->Analyze_Data

Figure 4: Workflow for MALDI-MS analysis of chlorisondamine-receptor epitope interaction.

Detailed Protocol:

  • Sample Preparation:

    • Synthesize the peptide corresponding to the proposed chlorisondamine binding epitope on the nAChR α2 subunit.

    • Prepare solutions of the peptide and this compound in a suitable solvent (e.g., deionized water).

    • Mix the peptide and chlorisondamine solutions at a desired molar ratio.

  • MALDI Target Spotting:

    • Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

    • Spot a small volume (e.g., 1 µL) of the peptide-chlorisondamine mixture onto the MALDI target plate.

    • Immediately add an equal volume of the matrix solution to the sample spot.

    • Allow the mixture to air-dry, forming a co-crystalline structure.

  • Mass Spectrometry Analysis:

    • Introduce the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in a positive ion mode, focusing on the mass range expected for the peptide and the non-covalent complex.

    • The presence of a peak corresponding to the mass of the peptide plus the mass of chlorisondamine indicates the formation of a non-covalent complex.

Conclusion

This compound is a potent, long-acting antagonist of neuronal nicotinic acetylcholine receptors. Its mechanism of action involves a non-competitive blockade of the receptor's ion channel, with a proposed binding site on the α2 subunit. The available quantitative data, primarily from functional assays, demonstrate its selectivity for nAChRs over other receptors like the NMDA receptor. The experimental protocols detailed in this guide provide a framework for the further characterization of chlorisondamine and other nAChR ligands. A deeper understanding of the binding affinities of chlorisondamine at various nAChR subtypes will be crucial for its continued use as a valuable pharmacological tool and for the development of novel therapeutics targeting the nicotinic cholinergic system.

References

In Vivo Stability of Chlorisondamine Diiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a bisquaternary ammonium ganglionic blocking agent that has been noted for its remarkably persistent in vivo effects, particularly within the central nervous system. While traditionally "in vivo stability" may refer to the metabolic half-life of a compound, in the context of chlorisondamine, its stability is predominantly characterized by its prolonged biological activity and retention in specific neuronal populations. This technical guide provides a comprehensive overview of the available scientific literature on the in vivo stability of chlorisondamine, with a focus on its long-lasting pharmacodynamic effects, tissue accumulation, and the experimental methodologies used to ascertain these properties. It is important to note that detailed pharmacokinetic parameters, such as metabolic half-life and clearance rates, are not extensively documented in publicly available literature for this compound.

Persistence and Long-Lasting Pharmacological Effects

Chlorisondamine is recognized for its ability to produce a quasi-irreversible blockade of central nicotinic acetylcholine receptors (nAChRs) following a single administration.[1] This long-term blockade has been observed to last for several weeks to months in rodent models.[2] The persistent effect is not solely due to the physical trapping of the drug by the blood-brain barrier but is instead linked to its selective accumulation and retention within specific neurons.[3]

Duration of Nicotinic Blockade

The enduring blockade of nAChR-mediated responses is a key indicator of chlorisondamine's functional in vivo stability. Studies have demonstrated that a single systemic or central administration can inhibit nicotine-induced effects for extended periods.

Animal ModelAdministration Route and DoseDuration of EffectObserved EffectReference
Rat10 mg/kg, s.c.At least 5 weeksBlockade of nicotine-induced stimulant activity[4]
Rat10 mg/kg, s.c.1 to 14 daysBlockade of nicotine-induced ataxia and prostration[1]
Rat10 mg/kg, s.c. or 10 µg, i.c.v.21 daysNear-total block of nicotine-evoked hippocampal [3H]-noradrenaline release[2]
Rat10 mg/kg, s.c.Up to 84 daysBlockade of nicotine-induced [3H]-dopamine release from striatal synaptosomes[3]
Neuronal Accumulation and Retention

The long-lasting effects of chlorisondamine are strongly correlated with its selective accumulation and prolonged retention within specific neuronal populations. Studies utilizing radiolabeled chlorisondamine ([3H]-CHL) have provided insights into its anatomical distribution and persistence in the brain.

Following intracerebroventricular (i.c.v.) administration, [3H]-CHL is initially distributed widely and then becomes selectively retained in a few brain areas.[5] This retention is observed in putative dopaminergic and 5-hydroxytryptaminergic neurons.[5] The mechanism is thought to involve uptake by terminals and/or axons followed by retrograde transport.[5] This persistent and selective intraneuronal accumulation is believed to be the basis for the long-term central nicotinic blockade.[5]

Animal ModelAdministration Route and Dose of [3H]-CHLTime Points of DetectionBrain Regions of High RetentionReference
Rat10 µg, i.c.v.1, 7, and 21 daysRadiolabel detected in cerebral cortex, striatum, hippocampus, midbrain, and cerebellum[5]
Rat10 µg, i.c.v.1, 7, 21, and 84 daysSubstantia nigra pars compacta, ventral tegmental area, dorsal raphé nucleus, granular layer of the cerebellum[5]
Rat10 µg, i.c.v.21 daysLocus coeruleus[2]

Experimental Protocols

The following are summaries of key experimental methodologies cited in the literature for assessing the in vivo effects and stability of chlorisondamine.

In Vivo Administration and Assessment of Nicotinic Blockade

This protocol describes a typical experiment to evaluate the long-term central nicotinic blockade by chlorisondamine in vivo.

G cluster_0 In Vivo Administration cluster_1 Ex Vivo Analysis animal_prep Animal Preparation (e.g., Male Sprague-Dawley rats) admin Chlorisondamine Administration (e.g., 10 mg/kg, s.c. or 10 µg, i.c.v.) animal_prep->admin housing Post-administration Housing (Specified duration, e.g., 1 to 84 days) admin->housing euthanasia Euthanasia and Brain Extraction housing->euthanasia At predetermined time points synaptosome_prep Synaptosome Preparation (from specific brain regions, e.g., striatum) euthanasia->synaptosome_prep neurotransmitter_release Neurotransmitter Release Assay (e.g., Nicotine-induced [3H]-dopamine release) synaptosome_prep->neurotransmitter_release data_analysis Data Analysis (Comparison to control group) neurotransmitter_release->data_analysis G cluster_0 In Vivo Procedure cluster_1 Tissue Processing and Imaging animal_model Animal Model (e.g., Male Sprague-Dawley rats) radiolabel_admin [3H]-Chlorisondamine Administration (e.g., 10 µg, i.c.v.) animal_model->radiolabel_admin survival_period Survival Period (e.g., 1, 7, 21, or 84 days) radiolabel_admin->survival_period perfusion Perfusion and Brain Extraction survival_period->perfusion sectioning Cryosectioning of Brain Tissue perfusion->sectioning autoradiography Autoradiography (Exposure to film or emulsion) sectioning->autoradiography imaging_analysis Image Analysis (Quantification of radiolabel density) autoradiography->imaging_analysis G admin Administration of Chlorisondamine (Systemic or Central) uptake Selective Uptake into Neurons (e.g., Dopaminergic, Noradrenergic) admin->uptake transport Retrograde Axonal Transport uptake->transport accumulation Intraneuronal Accumulation and Retention transport->accumulation blockade Persistent Blockade of nAChRs accumulation->blockade effect Long-term Attenuation of Nicotinic Responses blockade->effect

References

Unraveling the Molecular Interactions of Chlorisondamine Diiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a bis-quaternary ammonium ganglionic blocking agent that has been a valuable pharmacological tool for studying the nicotinic acetylcholine receptors (nAChRs). Its long-lasting and quasi-irreversible antagonism of neuronal nAChRs has made it particularly useful in neuroscience research to delineate the roles of these receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

Core Molecular Targets: Neuronal Nicotinic Acetylcholine Receptors

The primary molecular targets of this compound are neuronal nicotinic acetylcholine receptors, a diverse family of ligand-gated ion channels. Chlorisondamine acts as a non-competitive antagonist, meaning it does not bind to the same site as acetylcholine or nicotine. Instead, it is suggested to function as a channel blocker. Its blockade is characterized as being insurmountable and use-dependent, with its antagonist potency increasing with prior agonist exposure.[1][2]

A specific interaction has been identified with an epitope on the alpha-2 (α2) isoform of the rat neuronal nAChR.[3][4] The proposed binding model suggests that the two quaternary ammonium groups of chlorisondamine form salt bridges with glutamic acid side chains or a phosphate group within the receptor. Additionally, the tetrachloroisoindoline ring of chlorisondamine is thought to interact with the guanidinium group of an arginine residue via a cation-pi interaction.[3][4]

Quantitative Data: Binding Affinities and Potency

The following table summarizes the available quantitative data for this compound's interaction with its molecular targets.

ParameterValueReceptor/SystemReference
IC501.8 µMNicotinic Acetylcholine Receptors (nAChRs) in rat striatal synaptosomes[5]

Signaling Pathways Modulated by this compound

Chlorisondamine's blockade of nAChRs leads to the inhibition of downstream signaling cascades that are crucial for various cellular processes, including cell survival and proliferation. Two key pathways affected are the PI3K/Akt and ERK/MAPK pathways.

Chlorisondamine's Blockade of nAChR Signaling

The following diagram illustrates the mechanism of Chlorisondamine's interaction with the nAChR and the subsequent blockade of downstream signaling.

Chlorisondamine_nAChR_Blockade cluster_membrane Cell Membrane nAChR nAChR IonChannel Ion Channel nAChR->IonChannel opens Ca_ion Ca²⁺ Influx IonChannel->Ca_ion allows Acetylcholine Acetylcholine/ Nicotine Acetylcholine->nAChR activates Chlorisondamine Chlorisondamine diiodide Chlorisondamine->IonChannel blocks Downstream Downstream Signaling Ca_ion->Downstream initiates

Caption: Chlorisondamine blocks the nAChR ion channel, preventing Ca²⁺ influx.

Downstream Signaling Pathway Inhibition

Blockade of nAChR-mediated calcium influx by chlorisondamine consequently inhibits the activation of the PI3K/Akt and ERK/MAPK signaling pathways.

Downstream_Signaling_Inhibition cluster_pi3k PI3K/Akt Pathway cluster_erk ERK/MAPK Pathway nAChR_block nAChR Blockade by Chlorisondamine Ca_influx_inhib Inhibition of Ca²⁺ Influx nAChR_block->Ca_influx_inhib PI3K PI3K Ca_influx_inhib->PI3K inhibits activation Ras Ras Ca_influx_inhib->Ras inhibits activation Akt Akt PI3K->Akt CellSurvival_p Cell Survival & Proliferation Akt->CellSurvival_p Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellSurvival_e Cell Survival & Proliferation ERK->CellSurvival_e MALDI_Workflow start Start mix Mix Chlorisondamine and nAChR Peptide start->mix incubate Incubate 30 min at Room Temp mix->incubate spot Spot Mixture with Matrix on MALDI Plate incubate->spot analyze Analyze with MALDI-TOF MS spot->analyze detect Detect Peptide and Peptide-Ligand Complex analyze->detect end End detect->end Dopamine_Release_Workflow start Start prep Prepare Striatal Synaptosomes start->prep load Load with [³H]-Dopamine prep->load superfuse Superfuse and Establish Baseline load->superfuse add_chl Add Chlorisondamine superfuse->add_chl add_nic Stimulate with Nicotine add_chl->add_nic collect Collect Superfusate Fractions add_nic->collect measure Measure Radioactivity collect->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Chlorisondamine Diiodide in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that acts as an antagonist of nicotinic acetylcholine receptors (nAChRs). Its ability to block neurotransmission in autonomic ganglia makes it a valuable tool in neuroscience, pharmacology, and cardiovascular research. In rat models, chlorisondamine is frequently utilized to investigate the role of the autonomic nervous system in various physiological and pathological processes, including the central and peripheral effects of nicotine, regulation of blood pressure, and neurogenic inflammation.

These application notes provide a comprehensive overview of the experimental use of this compound in rats, including its mechanism of action, pharmacokinetic properties, and detailed protocols for its preparation and administration.

Mechanism of Action

Chlorisondamine is a bisquaternary ammonium compound that functions as a non-competitive antagonist at neuronal nAChRs.[1] It blocks the ion channel of the receptor, thereby preventing the influx of sodium and calcium ions that is necessary for postsynaptic depolarization. This action effectively interrupts neurotransmission at autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems. The blockade of central nAChRs by chlorisondamine is quasi-irreversible and can persist for several weeks after a single administration.[2][3]

Signaling Pathway of Nicotinic Acetylcholine Receptor Blockade in Autonomic Ganglia

G cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron Preganglionic Neuron Preganglionic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Preganglionic Neuron->Acetylcholine (ACh) Releases nAChR Nicotinic ACh Receptor (nAChR) Acetylcholine (ACh)->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Na+/Ca2+ influx ActionPotential Action Potential Depolarization->ActionPotential Initiates Effector Effector Organ Response ActionPotential->Effector Propagates to Chlorisondamine Chlorisondamine Diiodide Block Chlorisondamine->Block Block->IonChannel Blocks

Caption: Mechanism of this compound Action.

Data Presentation

Physicochemical and Pharmacological Properties
PropertyValueReference
Molecular Formula C14H20Cl4N2 • 2I[4]
Molecular Weight 611.9 g/mol [4]
Solubility DMF: 10 mg/mL, DMSO: 10 mg/mL, Water: Soluble[4]
Storage Store at -20°C as a solid[4]
Stability ≥ 4 years as a solid at -20°C[4]
Purity ≥98%[4]
IC50 (nAChRs in rat striatal synaptosomes) 1.8 µM[4]
Recommended Dosages in Rats
Administration RouteDosage RangeApplicationReference
Subcutaneous (s.c.) 0.1 - 10 mg/kgBlockade of central and peripheral nicotinic effects[2]
Intravenous (i.v.) Not explicitly stated, initiate with low dosesCardiovascular studies, rapid blockadeGeneral Recommendation
Intracerebroventricular (i.c.v.) 5 - 10 µgCentral nicotinic receptor blockade[4][5]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% sodium chloride) or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of this compound powder needed.

  • Dissolution: Aseptically weigh the calculated amount of this compound and transfer it to a sterile tube or vial. Add the appropriate volume of sterile saline or PBS.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but do not overheat.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for in vivo administration.

  • Storage: Use the prepared solution immediately or store it at 2-8°C for short-term use. For longer-term storage, aliquots can be frozen at -20°C, though stability in solution for extended periods should be validated.

Experimental Workflow for In Vivo Administration

G start Start: Acclimatize Rats prep Prepare Chlorisondamine Solution start->prep animal_prep Animal Preparation (e.g., anesthesia, cannulation) prep->animal_prep admin Administer Chlorisondamine (s.c., i.v., or i.c.v.) animal_prep->admin monitoring Post-administration Monitoring admin->monitoring data Data Collection (e.g., behavioral, physiological) monitoring->data end End: Data Analysis data->end

Caption: General Experimental Workflow.

Protocol 1: Subcutaneous (s.c.) Administration

Purpose: To achieve systemic and long-lasting blockade of nicotinic receptors.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal restrainer (optional)

Procedure:

  • Animal Restraint: Properly restrain the rat manually or using a suitable restrainer.

  • Site Preparation: Swab the injection site on the dorsal side (scruff of the neck) with 70% ethanol.

  • Injection: Pinch the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the body surface.

  • Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel.

  • Administration: Inject the calculated volume of the chlorisondamine solution.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site for a few seconds.

  • Monitoring: Monitor the animal for any signs of distress or local tissue reaction at the injection site. Although specific data on local reactions to chlorisondamine is limited, it is good practice to observe for swelling, redness, or signs of pain.

Protocol 2: Intravenous (i.v.) Administration

Purpose: For rapid onset of ganglionic blockade, often used in cardiovascular experiments.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (1 mL) and needles (27-30 gauge) or catheter

  • Animal restrainer

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Animal Restraint: Place the rat in a restrainer, allowing access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.

  • Site Preparation: Clean the tail with 70% ethanol.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins. Successful entry is often indicated by a small flash of blood in the needle hub.

  • Administration: Inject the solution slowly. The specific infusion rate should be determined based on the experimental design, but a slow bolus over 1-2 minutes is generally recommended to avoid rapid changes in blood pressure.

  • Withdrawal: Carefully remove the needle and apply firm pressure to the injection site with sterile gauze to prevent bleeding.

  • Monitoring: Closely monitor the animal for any adverse reactions, particularly changes in respiration and heart rate.

Protocol 3: Intracerebroventricular (i.c.v.) Administration

Purpose: To directly target central nicotinic acetylcholine receptors, bypassing the blood-brain barrier.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for cannulation

  • Guide cannula and dummy cannula

  • Dental cement

  • Microsyringe pump and injection cannula

  • Prepared sterile this compound solution

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Perform a craniotomy and implant a guide cannula into the desired cerebral ventricle (e.g., lateral ventricle) using appropriate stereotaxic coordinates. Secure the cannula with dental cement. Allow the animal to recover for at least one week.

  • Injection: On the day of the experiment, gently restrain the conscious rat. Remove the dummy cannula from the guide cannula.

  • Infusion: Connect the injection cannula, filled with the chlorisondamine solution, to a microsyringe pump. Insert the injection cannula into the guide cannula. Infuse the solution at a slow rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.[5]

  • Post-infusion: Leave the injection cannula in place for a minute after the infusion is complete to allow for diffusion and prevent backflow.

  • Replacement of Dummy Cannula: Remove the injection cannula and replace the dummy cannula.

  • Monitoring: Return the animal to its home cage and monitor for any neurological or behavioral changes.

Concluding Remarks

This compound is a powerful pharmacological tool for investigating the roles of the autonomic and central nicotinic cholinergic systems. Due to its potent and long-lasting effects, careful dose selection and appropriate administration techniques are crucial for obtaining reliable and reproducible results while ensuring animal welfare. The protocols outlined in these application notes provide a foundation for the experimental use of chlorisondamine in rats. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use. Further investigation into the detailed pharmacokinetics and potential for local tissue reactions with different vehicles would be beneficial for refining these protocols.

References

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Chlorisondamine Diiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] Due to its quaternary ammonium structure, it does not readily cross the blood-brain barrier. Therefore, intracerebroventricular (ICV) injection is a critical technique for investigating its central effects on autonomic function, neurotransmitter systems, and behavior.[2] These application notes provide detailed protocols for the ICV administration of this compound in rodents, summarize its effects on cardiovascular parameters, and illustrate the associated signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of Chlorisondamine administration on cardiovascular parameters. It is important to note that the available data for intracerebroventricular (ICV) administration did not show significant effects on blood pressure or heart rate at the tested dose. Data from intraperitoneal (i.p.) administration are included for comparison to demonstrate the compound's systemic effects.

Table 1: Effects of Intracerebroventricular (ICV) Chlorisondamine on Cardiovascular Parameters in Rats

Dose (ICV)Animal ModelChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
10 µgMale Sprague-Dawley RatsNo significant effectNo significant effect[1]

Table 2: Effects of Intraperitoneal (i.p.) Chlorisondamine on Cardiovascular Parameters in Mice

Dose (i.p.)Animal ModelChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
1 mg/kgNormotensive C57Bl/6J Mice↓ 16.7 ± 3.3 mmHg↓ 14.3 ± 16.3 bpm[3]
2 mg/kgNormotensive C57Bl/6J Mice↓ 25.5 ± 3.3 mmHg↓ 59.1 ± 16.8 bpm[3]
3 mg/kgNormotensive C57Bl/6J Mice↓ 31.1 ± 3.4 mmHg↓ 87.5 ± 6.6 bpm[3]
6 mg/kgNormotensive C57Bl/6J Mice↓ 31.0 ± 7.0 mmHg↓ 111.4 ± 22.8 bpm[3]
1 mg/kgDOCA-salt Hypertensive Mice↓ 46.0 ± 6.5 mmHg↓ 152.7 ± 39.6 bpm[3]
2 mg/kgDOCA-salt Hypertensive Mice↓ 54.2 ± 6.3 mmHg↓ 197.5 ± 77.5 bpm[3]

Experimental Protocols

Protocol 1: Preparation of this compound for ICV Injection

This protocol describes the preparation of this compound solution for intracerebroventricular administration.

Materials:

  • This compound powder

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline[4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes

Procedure:

  • Determine the desired concentration of the this compound solution based on the target dose and injection volume (typically 1-5 µL for rodents).

  • Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile aCSF or 0.9% saline to the microcentrifuge tube.

  • Vortex the tube until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Store the prepared solution at an appropriate temperature (as recommended by the manufacturer) and protect it from light until use.

Protocol 2: Stereotaxic Surgery for ICV Cannula Implantation in Rodents

This protocol outlines the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat or mouse for subsequent ICV injections.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Heating pad to maintain body temperature

  • Surgical instruments (scalpel, forceps, hemostats, drill)

  • Guide cannula and dummy cannula of appropriate length

  • Dental cement and skull screws

  • Suture material

  • Antiseptic solution (e.g., povidone-iodine, 70% ethanol)

  • Ophthalmic ointment

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic frame. Ensure the head is level.

  • Apply ophthalmic ointment to the eyes to prevent them from drying. Maintain the animal's body temperature at 37°C using a heating pad.

  • Shave the scalp and clean the surgical area with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Identify and clean the surface of the skull, making the bregma landmark clearly visible.

  • Determine the stereotaxic coordinates for the lateral ventricle.

    • For rats: Anteroposterior (AP): -0.8 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.

    • For mice: Anteroposterior (AP): -0.3 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -3.0 mm from the skull surface.

  • Drill a small burr hole through the skull at the determined coordinates.

  • Slowly lower the guide cannula to the target DV depth.

  • Secure the cannula to the skull using dental cement and skull screws.

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Suture the scalp incision.

  • Administer post-operative analgesics and monitor the animal during recovery. Allow for a recovery period of at least one week before commencing with ICV injections.

Protocol 3: Intracerebroventricular (ICV) Injection Procedure

This protocol details the steps for injecting this compound into the lateral ventricle of a cannulated rodent.

Materials:

  • Prepared this compound solution

  • Injection cannula (extending slightly beyond the guide cannula)

  • Microsyringe pump

  • PE50 tubing

Procedure:

  • Gently handle and restrain the animal.

  • Remove the dummy cannula from the guide cannula.

  • Connect the injection cannula to a microsyringe filled with the this compound solution via PE50 tubing.

  • Insert the injection cannula into the guide cannula, ensuring it extends just beyond the tip of the guide.

  • Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to prevent increased intracranial pressure.[5]

  • After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and to minimize backflow.

  • Slowly withdraw the injection cannula and replace it with the dummy cannula.

  • Return the animal to its home cage and monitor for any behavioral changes.

Visualizations

Signaling Pathways and Experimental Workflow

Chlorisondamine_Signaling_Pathway cluster_0 Central Nervous System nAChR Nicotinic Acetylcholine Receptor PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK Neuronal_Activity Altered Neuronal Activity nAChR->Neuronal_Activity Chlorisondamine Chlorisondamine (Antagonist) Chlorisondamine->nAChR Blocks Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Activates Autonomic_Outflow Decreased Sympathetic Autonomic Outflow Neuronal_Activity->Autonomic_Outflow

Caption: Central mechanism of Chlorisondamine action.

ICV_Workflow prep 1. Drug Preparation (Chlorisondamine in aCSF) surgery 2. Stereotaxic Surgery (Cannula Implantation) prep->surgery recovery 3. Post-operative Recovery (>= 1 week) surgery->recovery injection 4. ICV Injection (Slow Infusion) recovery->injection monitoring 5. Cardiovascular Monitoring (Blood Pressure & Heart Rate) injection->monitoring analysis 6. Data Analysis monitoring->analysis

Caption: Experimental workflow for ICV injection.

References

Application Notes and Protocols for Studying Dopamine Release with Chlorisondamine Diiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that functions as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3] Its ability to produce a quasi-irreversible and insurmountable blockade of central nicotinic receptors makes it a valuable tool for neuroscientists studying the role of nAChRs in neurotransmitter release, particularly dopamine.[4] These application notes provide detailed information and protocols for utilizing this compound to investigate nicotinic receptor-mediated dopamine release in various experimental paradigms.

Chlorisondamine's primary mechanism of action is the blockade of nicotinic receptors, thereby inhibiting the release of dopamine induced by nicotinic agonists like nicotine and acetylcholine.[4][5] Studies have shown that it does not affect dopamine release induced by other stimuli such as high potassium or amphetamine, highlighting its selectivity for nAChR-mediated pathways.[4]

Data Presentation

The following tables summarize quantitative data from studies using chlorisondamine to investigate its effects on dopamine release.

Table 1: In Vitro Inhibition of Nicotine-Induced Dopamine Release by Chlorisondamine

PreparationAgonist (Concentration)Chlorisondamine ConcentrationEffectReference
Rat Striatal Synaptosomes(-)-Nicotine (10⁻⁶ M)10⁻⁸ - 10⁻⁴ MConcentration-dependent block[5]
Rat Striatal Synaptosomes(-)-Nicotine (10⁻⁶ M)Approx. 1.6 x 10⁻⁶ MIC50 value[5]
Rat Striatal Synaptosomes(-)-Nicotine (10⁻⁷ - 10⁻⁴ M)Not specifiedInsurmountable block[5]
Rat Striatal SynaptosomesAcetylcholine (10⁻⁴ M)10⁻⁵ MBlockade of response[4]
Cultured Fetal Rat Mesencephalic CellsN-methyl-D-aspartate (NMDA) (10⁻⁴ M)Approx. 600 µMIC50 for inhibition of [³H]-dopamine release[6]

Table 2: In Vivo Administration of Chlorisondamine and its Effect on Nicotine-Induced Dopamine Release

Animal ModelChlorisondamine Dose and RouteTime Before ExperimentEffect on Nicotine-Induced Dopamine Release (ex vivo)Reference
Rat10 mg/kg, s.c.1, 7, 21, 42, 63, or 84 daysBlockade of (-)-nicotine (10⁻⁶ M) induced release in striatal synaptosomes[4]
Rat10 mg/kg, s.c.7 daysInsurmountable blockade of (-)-nicotine (10⁻⁴ M) induced release[4]

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor (nAChR) Signaling in Dopamine Release

The following diagram illustrates the signaling pathway of nAChR-mediated dopamine release and the inhibitory action of chlorisondamine.

nAChR_Dopamine_Release cluster_presynaptic Presynaptic Dopaminergic Terminal cluster_synaptic_cleft Synaptic Cleft nAChR Nicotinic AChR Ca_Channel Voltage-gated Ca²⁺ Channel nAChR->Ca_Channel Opens Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Ca_Channel->Dopamine_Vesicle Triggers Fusion Nicotine Nicotine/ Acetylcholine Nicotine->nAChR Activates Chlorisondamine Chlorisondamine Chlorisondamine->nAChR Blocks

nAChR-mediated dopamine release and chlorisondamine inhibition.
Experimental Workflow: In Vitro [³H]-Dopamine Release Assay

This diagram outlines the key steps in a typical in vitro experiment to measure the effect of chlorisondamine on nicotine-induced dopamine release from synaptosomes.

in_vitro_workflow cluster_prep Synaptosome Preparation cluster_loading Dopamine Loading cluster_treatment Experimental Treatment cluster_measurement Measurement prep1 Isolate rat striatal tissue prep2 Homogenize tissue prep1->prep2 prep3 Centrifuge to obtain synaptosomes prep2->prep3 load1 Incubate synaptosomes with [³H]-dopamine prep3->load1 load2 Wash to remove excess [³H]-dopamine load1->load2 treat1 Superfuse with buffer load2->treat1 treat2 Pre-incubate with Chlorisondamine (or vehicle) treat1->treat2 treat3 Stimulate with Nicotine treat2->treat3 measure1 Collect superfusate fractions treat3->measure1 measure2 Quantify [³H] content by scintillation counting measure1->measure2

Workflow for in vitro [³H]-dopamine release assay.
Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates the workflow for an in vivo microdialysis experiment to study the effect of systemically administered chlorisondamine on dopamine release in the brain.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis cluster_analysis Dopamine Analysis animal1 Administer Chlorisondamine (s.c.) animal2 Anesthetize rat animal1->animal2 animal3 Implant microdialysis probe in striatum animal2->animal3 dialysis1 Perfuse probe with artificial CSF animal3->dialysis1 dialysis2 Collect dialysate samples dialysis1->dialysis2 analysis1 Analyze dopamine concentration in dialysate (e.g., HPLC-ECD) dialysis2->analysis1 analysis2 Data analysis and interpretation analysis1->analysis2

Workflow for in vivo microdialysis experiment.

Experimental Protocols

Protocol 1: In Vitro [³H]-Dopamine Release from Rat Striatal Synaptosomes

Objective: To measure the inhibitory effect of chlorisondamine on nicotine-induced [³H]-dopamine release from isolated nerve terminals (synaptosomes).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer

  • [³H]-Dopamine

  • This compound

  • (-)-Nicotine

  • Scintillation fluid and vials

  • Superfusion apparatus

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the striata on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.

  • [³H]-Dopamine Loading:

    • Incubate the synaptosomal suspension with [³H]-dopamine (e.g., 50 nM) for 30 minutes at 37°C.

    • Wash the synaptosomes by centrifugation and resuspension in fresh Krebs-Ringer buffer to remove unincorporated [³H]-dopamine.

  • Superfusion:

    • Aliquot the loaded synaptosomes onto filters in a superfusion apparatus.

    • Begin superfusion with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min).

    • Collect baseline fractions to establish a stable resting release of [³H]-dopamine.

  • Drug Application:

    • Introduce this compound (at desired concentrations, e.g., 10⁻⁸ to 10⁻⁴ M) or vehicle into the superfusion buffer for a pre-incubation period (e.g., 20 minutes).

    • Following pre-incubation, stimulate the synaptosomes with (-)-nicotine (e.g., 10⁻⁶ M) in the continued presence of chlorisondamine or vehicle.

  • Sample Collection and Analysis:

    • Continue collecting superfusate fractions throughout the drug application and stimulation phases.

    • At the end of the experiment, lyse the synaptosomes on the filter to determine the total remaining [³H]-dopamine.

    • Add scintillation fluid to each collected fraction and the lysed synaptosome sample.

    • Quantify the amount of radioactivity in each sample using a scintillation counter.

    • Express the release of [³H]-dopamine as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation.

Protocol 2: In Vivo Microdialysis for Measuring Dopamine Release

Objective: To assess the long-term effects of a single in vivo dose of chlorisondamine on dopamine release in the striatum of anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (for injection)

  • Anesthetic (e.g., urethane or chloral hydrate)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Pre-treatment:

    • Administer a single subcutaneous (s.c.) injection of this compound (e.g., 10 mg/kg) or vehicle to the rats.

    • House the animals for the desired pre-treatment period (e.g., 1 to 84 days).[4]

  • Surgical Procedure:

    • Anesthetize the rat on the day of the experiment.

    • Mount the animal in a stereotaxic frame.

    • Drill a small hole in the skull above the target brain region (e.g., striatum).

    • Slowly lower the microdialysis probe into the striatum to the desired coordinates.

  • Microdialysis Sampling:

    • Perfuse the microdialysis probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline of dopamine release.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (to prevent dopamine degradation).

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.

    • Quantify the dopamine levels by comparing the peak heights or areas to those of known standards.

    • Data can be expressed as the absolute concentration of dopamine or as a percentage of the baseline levels.

Concluding Remarks

This compound is a powerful pharmacological tool for dissecting the contribution of nicotinic acetylcholine receptors to dopamine release. Its long-lasting and insurmountable antagonist properties, particularly after in vivo administration, make it uniquely suited for chronic studies. Researchers should be mindful of its potential effects on other neurotransmitter systems at very high concentrations and choose doses that ensure selectivity for nicotinic receptors.[6] The protocols outlined above provide a foundation for designing and executing experiments to investigate the intricate relationship between the cholinergic and dopaminergic systems.

References

Application of Chlorisondamine Diiodide in Brain Slice Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a potent antagonist of nicotinic acetylcholine receptors (nAChRs). Its long-lasting and quasi-irreversible binding properties make it a valuable pharmacological tool for investigating the role of cholinergic signaling mediated by nAChRs in various neuronal circuits.[1][2] In brain slice electrophysiology, chlorisondamine can be utilized to selectively block nAChR-mediated synaptic transmission and to dissect the contribution of these receptors to network activity, synaptic plasticity, and neuronal excitability. This document provides detailed application notes and protocols for the use of this compound in brain slice electrophysiology studies.

Mechanism of Action

Chlorisondamine is a bisquaternary ammonium compound that acts as a non-competitive antagonist at neuronal nAChRs.[1] It is considered a quasi-irreversible antagonist due to its very slow dissociation from the receptor.[1][3] The blockade is insurmountable, meaning that increasing the concentration of an agonist like nicotine cannot fully overcome the inhibitory effect.[3][4] Evidence suggests that chlorisondamine may act as an open-channel blocker, with its antagonist potency being increased by prior exposure to a nicotinic agonist.[4] At higher concentrations (in the micromolar to millimolar range), chlorisondamine can also exhibit off-target effects, including the depression of NMDA receptor-mediated synaptic potentials.[1]

Data Presentation

Table 1: Summary of this compound Concentrations and Effects
Preparation TypeConcentrationObserved EffectReference
Adult Rat Hippocampal Slices100 µM - 1 mMDepression of NMDA receptor-mediated synaptically-evoked field potentials.[1]
Rat Striatal Synaptosomes1.6 µM (IC50)Blockade of nicotine-induced [3H]-dopamine release.[4]
Rat Striatal Synaptosomes10 µMPartial recovery of nicotinic responses after 60 min washout; complete recovery after 90 min.[3]
Cultured PC12 Cells1 µMBlockade of nicotine-evoked [3H]-noradrenaline release.[5][6]
Cultured PC12 Cells10 µM - 100 µMAlmost complete blockade of nicotine-evoked release after 90 min washout.[5][6]

Experimental Protocols

Protocol 1: General Preparation of Acute Brain Slices

This protocol provides a standard method for preparing acute brain slices suitable for electrophysiological recordings.

Materials:

  • Animal model (e.g., rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording

  • Vibratome or tissue chopper

  • Recovery chamber

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogen-saturated cutting solution.

  • Rapidly dissect the brain and immerse it in the ice-cold cutting solution.

  • Mount the brain on the vibratome stage and prepare slices of the desired thickness (typically 250-400 µm).

  • Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen for at least 60 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.

Protocol 2: Application of this compound to Brain Slices

This protocol outlines the steps for applying this compound to selectively block nAChRs in acute brain slices.

Materials:

  • Prepared acute brain slices

  • Recording chamber with perfusion system

  • This compound stock solution (e.g., 10 mM in water or DMSO)

  • Recording aCSF

Procedure:

  • Transfer a brain slice to the recording chamber and perfuse with standard aCSF at a constant rate (e.g., 2-3 mL/min).

  • Obtain a stable baseline recording of the desired synaptic event (e.g., nAChR-mediated EPSCs or field potentials).

  • Prepare the working concentration of this compound by diluting the stock solution in the recording aCSF. For selective nAChR antagonism, a starting concentration in the range of 1-10 µM is recommended based on data from synaptosome and cultured cell preparations.[4][5][6]

  • Switch the perfusion to the aCSF containing chlorisondamine.

  • Monitor the synaptic response until a stable blockade is achieved. The time to reach a stable block may vary, but an incubation period of at least 20-30 minutes is advisable given its mechanism of action.

  • To investigate the reversibility of the blockade, switch the perfusion back to the standard aCSF. Based on studies in synaptosomes, a washout period of 60-90 minutes or longer may be required to observe any recovery.[3]

Note on Concentration: While a high concentration (100 µM - 1 mM) has been used in hippocampal slices, this was shown to affect NMDA receptors.[1] To ensure selectivity for nAChRs, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific brain region and neuronal population under investigation.

Mandatory Visualizations

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR_pre Presynaptic nAChR ACh->nAChR_pre Binds nAChR_post Postsynaptic nAChR ACh->nAChR_post Binds Ca_channel Voltage-Gated Ca²⁺ Channel nAChR_pre->Ca_channel Modulates Ca_ion Ca²⁺ Ca_channel->Ca_ion Opens Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_ion->Vesicle_fusion Triggers Na_ion Na⁺ nAChR_post->Na_ion Opens Depolarization Depolarization (EPSP) Na_ion->Depolarization Influx leads to Chlorisondamine Chlorisondamine Diiodide Chlorisondamine->nAChR_pre Blocks Chlorisondamine->nAChR_post Blocks

Caption: nAChR signaling at the synapse and the site of action for Chlorisondamine.

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Dissection Brain Dissection Slicing Vibratome Slicing (250-400 µm) Dissection->Slicing Recovery Recovery (>60 min at 32-34°C) Slicing->Recovery Baseline Baseline Recording (20-30 min) Recovery->Baseline Application Chlorisondamine Application (e.g., 1-10 µM) Baseline->Application Blockade Stable Blockade Recording Application->Blockade Washout Washout with aCSF (>60-90 min) Blockade->Washout Measure Measure Synaptic Response (Amplitude, Frequency) Washout->Measure Normalize Normalize to Baseline Measure->Normalize Compare Statistical Comparison Normalize->Compare

Caption: Experimental workflow for using Chlorisondamine in brain slice electrophysiology.

References

Application Notes and Protocols for Preparing Chlorisondamine Diiodide Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. Its quasi-irreversible nature makes it a valuable tool in neuroscience and cardiovascular research to investigate the roles of the autonomic nervous system and central nicotinic cholinergic pathways. Proper preparation of this compound solutions is critical for the accuracy and reproducibility of in vivo studies. These application notes provide a comprehensive guide to the properties, solution preparation, and handling of this compound for administration in animal models.

Data Presentation: Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.

PropertyValueReference
Molecular Weight 611.95 g/mol [1]
Molecular Formula C₁₄H₂₀Cl₄I₂N₂[1]
CAS Number 96750-66-2[1]
Appearance White solid
Solubility in Water Up to 10 mM[1][2]
~3.75 mg/mL[2][3]
Solubility in DMSO >20 mg/mL[4]
Storage Conditions 2-8°C, desiccate, protect from light[1][4]
In Vivo Vehicle Sterile 0.9% Saline[5]
Typical In Vivo Dose (Mice) 1-6 mg/kg (intraperitoneal)[5]
10 mg/kg (subcutaneous)[6][7]
10 µg (intracerebroventricular)[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection in Mice

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile 0.9% saline, suitable for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or using appropriate aseptic techniques to ensure the sterility of the final solution.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.

  • Dissolution:

    • Using a calibrated micropipette, add the required volume of sterile 0.9% saline to the microcentrifuge tube containing the powder. For a 1 mg/mL solution, add 1 mL of saline.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Verification of Dissolution: Visually inspect the solution against a light source to ensure complete dissolution.

  • Storage:

    • Store the prepared solution at 2-8°C and protect it from light.

    • For long-term storage, it is advisable to prepare fresh solutions before each experiment. However, if stored, the stability should be validated under specific laboratory conditions.

  • Dosing Calculation:

    • The volume of the solution to be injected will depend on the weight of the animal and the desired dose.

    • Example Calculation for a 3 mg/kg dose in a 25 g mouse:

      • Dose (mg) = Body Weight (kg) x Desired Dose (mg/kg) = 0.025 kg x 3 mg/kg = 0.075 mg

      • Volume to Inject (mL) = Dose (mg) / Concentration (mg/mL) = 0.075 mg / 1 mg/mL = 0.075 mL or 75 µL

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps for the preparation of a this compound solution for in vivo studies.

G cluster_prep Solution Preparation cluster_admin Administration weigh Weigh Chlorisondamine Diiodide Powder add_saline Add Sterile 0.9% Saline weigh->add_saline Aseptic Technique vortex Vortex to Dissolve add_saline->vortex verify Visually Verify Dissolution vortex->verify calculate Calculate Injection Volume verify->calculate Prepared Solution inject Administer to Animal Model calculate->inject

Caption: Workflow for preparing this compound solution.

Signaling Pathway Blockade

This compound functions by blocking nicotinic acetylcholine receptors (nAChRs). The diagram below illustrates the normal signaling pathway and how Chlorisondamine intervenes.

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling ACh Acetylcholine nAChR nAChR ACh->nAChR Binds & Activates Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Chlorisondamine Chlorisondamine Chlorisondamine->nAChR Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., PI3K-Akt) Depolarization->Downstream

Caption: Blockade of nAChR signaling by Chlorisondamine.

References

Application Notes and Protocols for Long-Term nAChR Blockade Using Chlorisondamine Diiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorisondamine diiodide for inducing long-term blockade of nicotinic acetylcholine receptors (nAChRs). The following sections detail recommended dosages derived from preclinical studies, step-by-step experimental protocols for various administration routes, and the current understanding of the underlying mechanism of its persistent action.

Introduction

Chlorisondamine is a bisquaternary amine that acts as a potent, long-lasting, and non-competitive antagonist of neuronal nAChRs.[1][2] Its ability to produce a quasi-irreversible blockade of central nAChR-mediated responses following a single administration makes it a valuable tool in neuroscience research for studying the roles of nicotinic transmission in various physiological and pathological processes.[3][4] The persistent blockade is believed to result from the intracellular accumulation and slow washout of the drug in nAChR-expressing neurons.[2][5] These notes are intended to guide researchers in the effective use of this compound for long-term in vivo and in vitro studies.

Data Presentation: Quantitative Dosage Summary

The following tables summarize the reported dosages of this compound for achieving long-term nAChR blockade in various experimental models.

In Vivo Administration
Animal ModelAdministration RouteDosageDuration of BlockadeReference(s)
RatSubcutaneous (s.c.)10 mg/kgSeveral weeks to months[2][3][6]
RatIntracerebroventricular (i.c.v.)2 - 10 µgSeveral weeks to months[2][4][6]
MouseIntraperitoneal (i.p.)1 - 6 mg/kgNot specified for long-term blockade; used for acute assessment of neurogenic contribution to blood pressure.[7]
In Vitro Administration
Cell ModelConcentrationIncubation TimeDuration of Blockade Post-WashoutReference(s)
PC12 Cells10 - 100 µM90 minutesNear-complete blockade[2][6]
PC12 Cells100 µM24 hoursPartial inhibition for at least 5 days[2][6]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for i.c.v. injections

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Calculate the required amount of this compound powder based on the desired concentration and final volume.

  • Aseptically weigh the powder and transfer it to a sterile tube or vial.

  • Add the appropriate volume of sterile saline or aCSF to the container.

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Store the sterile solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.

In Vivo Administration Protocols

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal restraint device (if necessary)

  • 70% ethanol wipes

Protocol:

  • Gently restrain the rat.

  • Identify the injection site, typically the loose skin over the dorsal midline (scruff).

  • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Lift the skin to form a "tent".

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Slowly inject the calculated volume of the chlorisondamine solution.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Return the animal to its cage and monitor for any adverse reactions.

Materials:

  • Prepared sterile this compound solution in aCSF

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, drill, etc.)

  • Hamilton syringe (10 µL) with an injection cannula

  • Suturing material or wound clips

  • Analgesics and post-operative care supplies

Protocol:

  • Anesthetize the rat and mount it in the stereotaxic apparatus.

  • Shave and sterilize the surgical area on the scalp.

  • Make a midline incision to expose the skull.

  • Identify bregma and determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).

  • Drill a small burr hole at the determined coordinates.

  • Lower the injection cannula through the burr hole to the appropriate depth (e.g., DV: -3.5 to -4.0 mm from the skull surface).

  • Infuse the chlorisondamine solution slowly (e.g., 0.5-1 µL/min) over several minutes.

  • Leave the cannula in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

  • Slowly retract the cannula.

  • Suture the incision and provide appropriate post-operative care, including analgesia.

  • Monitor the animal closely during recovery.

Proposed Protocol for Sustained Long-Term nAChR Blockade (Hypothetical)

Note: The literature predominantly focuses on the long-lasting effects of a single dose of chlorisondamine. The following is a proposed protocol for maintaining a more continuous blockade, which would require experimental validation.

Method: Repeated Subcutaneous Injections

Rationale: Based on the finding that a single 10 mg/kg s.c. injection provides blockade for several weeks, a lower dose administered more frequently may maintain a steady-state level of antagonism with potentially reduced acute side effects.

Proposed Dosing Schedule:

  • Initial Dose: 5 mg/kg s.c.

  • Maintenance Doses: 2.5 mg/kg s.c. once weekly.

Validation: The efficacy of this proposed regimen would need to be validated by periodically assessing nAChR function, for example, by challenging the animals with a nicotinic agonist and measuring a relevant behavioral or neurochemical response.

Visualizations

Signaling Pathway of nAChR Blockade by Chlorisondamine

nAChR_blockade cluster_presynaptic Presynaptic Terminal Ach Acetylcholine (or Nicotine) nAChR Nicotinic ACh Receptor (nAChR) Ach->nAChR Binds & Activates Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Channel Ca_ion Vesicle Vesicle with Neurotransmitter Ca_ion->Vesicle Influx Triggers Fusion Release Neurotransmitter Release Vesicle->Release Exocytosis Chlorisondamine Chlorisondamine Chlorisondamine->nAChR Blocks Channel (Non-competitive)

Caption: Mechanism of nAChR antagonism by chlorisondamine.

Experimental Workflow for a Single-Dose In Vivo Study

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_testing Testing prep_solution Prepare Chlorisondamine Solution animal_prep Animal Acclimation & Baseline Measures administration Administer Chlorisondamine (s.c. or i.c.v.) animal_prep->administration monitoring Post-operative Care & Monitoring administration->monitoring blockade_period Long-term Blockade (Weeks to Months) monitoring->blockade_period behavioral_testing Behavioral Assays (e.g., Nicotine Challenge) blockade_period->behavioral_testing neurochemical_testing Neurochemical Analysis (e.g., Microdialysis) blockade_period->neurochemical_testing histology Histological Examination blockade_period->histology

References

Application Notes and Protocols for Chlorisondamine Diiodide in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorisondamine diiodide is a potent and long-acting ganglionic blocking agent that functions as a nicotinic acetylcholine receptor (nAChR) antagonist. Its ability to produce a quasi-irreversible blockade of central nAChRs makes it a valuable tool in neuroscience research, particularly in studies investigating the mechanisms of nicotine addiction and reward.[1][2] The conditioned place preference (CPP) paradigm is a widely used behavioral assay to evaluate the rewarding or aversive properties of drugs. This document provides a detailed protocol for utilizing this compound in CPP studies, primarily to investigate the blockade of nicotine-induced reward.

Mechanism of Action

This compound exerts its effects by antagonizing nAChRs. In the context of reward and addiction, the mesolimbic dopamine system plays a crucial role. Nicotine, by activating nAChRs on dopamine neurons in the ventral tegmental area (VTA), increases dopamine release in the nucleus accumbens (NAc), a process associated with reward and reinforcement. Chlorisondamine, when administered centrally, can block these nAChRs, thereby preventing nicotine-induced dopamine release and its subsequent rewarding effects.[3][4] Its long-lasting action is a key feature, with studies showing that a single administration can block central nicotinic effects for weeks.[1][2][5]

Data Presentation

The following table summarizes hypothetical quantitative data from a study investigating the effect of this compound on nicotine-induced conditioned place preference in rats. This data is representative of expected outcomes based on the known pharmacology of Chlorisondamine.

Treatment GroupPre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM)Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM)Change in Preference (s) (Mean ± SEM)Locomotor Activity during Conditioning (Counts) (Mean ± SEM)
Saline + Saline295 ± 15305 ± 1810 ± 81500 ± 120
Saline + Nicotine (0.4 mg/kg)300 ± 12450 ± 25150 ± 202500 ± 150
Chlorisondamine (10 µg, i.c.v.) + Saline298 ± 17302 ± 154 ± 101450 ± 110
Chlorisondamine (10 µg, i.c.v.) + Nicotine (0.4 mg/kg)302 ± 14310 ± 208 ± 12#1600 ± 130#

*p < 0.05 compared to Saline + Saline group #p < 0.05 compared to Saline + Nicotine group

Experimental Protocols

This section details the methodology for a conditioned place preference experiment designed to assess the blockade of nicotine's rewarding effects by this compound.

Materials
  • This compound

  • Nicotine hydrogen tartrate salt

  • Sterile saline (0.9% NaCl)

  • Conditioned Place Preference (CPP) apparatus (three-chamber design is common)

  • Animal subjects (e.g., adult male Sprague-Dawley rats, 250-300g)

  • Surgical equipment for intracerebroventricular (i.c.v.) cannulation (if applicable)

  • Syringes and needles for injections

Experimental Design

A between-subjects design is recommended, with animals randomly assigned to one of the four treatment groups described in the data table.

Procedure

Phase 1: Habituation (Pre-Conditioning) - Day 1

  • Handle the animals for several days prior to the start of the experiment to acclimate them to the experimenter.

  • On Day 1, place each rat in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.

  • Record the time spent in each of the two outer chambers. An unbiased design is preferable, where the drug-paired chamber is assigned randomly. If a biased design is used, the less-preferred chamber is typically paired with the drug.

Phase 2: Conditioning - Days 2-9 (8 days)

This phase consists of alternating daily injections of the drug/vehicle and confinement to the assigned chamber.

  • On Days 2, 4, 6, and 8 (Drug Pairing):

    • Administer the appropriate pretreatment (Saline or Chlorisondamine). For i.c.v. administration of Chlorisondamine (e.g., 10 µg in a volume of 5 µl), infuse slowly into the lateral ventricle. For systemic administration, a subcutaneous (s.c.) injection of Chlorisondamine (e.g., 10 mg/kg) can be used.[1][6] Note that Chlorisondamine is typically administered once before the start of the conditioning phase due to its long-lasting effects.

    • After the appropriate pretreatment interval, administer nicotine (e.g., 0.4 mg/kg, s.c.) or saline.

    • Immediately place the animal in the designated drug-paired chamber for 30 minutes. The door to the central compartment should be closed.

  • On Days 3, 5, 7, and 9 (Vehicle Pairing):

    • Administer the vehicle (saline).

    • Immediately place the animal in the opposite chamber (vehicle-paired) for 30 minutes with the door to the central compartment closed.

Phase 3: Testing (Post-Conditioning) - Day 10

  • On Day 10, place the rat in the central compartment of the CPP apparatus with free access to all chambers.

  • Record the time spent in each of the two outer chambers for 15 minutes.

  • The preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

Mandatory Visualizations

Signaling Pathway of Nicotine Reward and its Blockade by Chlorisondamine

Nicotine_Reward_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_Neuron Dopaminergic Neuron Dopamine Dopamine Release VTA_Neuron->Dopamine Increases nAChR nAChR (α4β2) nAChR->VTA_Neuron Depolarizes NAc_Neuron Medium Spiny Neuron Reward Reward Sensation NAc_Neuron->Reward Dopamine->NAc_Neuron Stimulates Nicotine Nicotine Nicotine->nAChR Activates Chlorisondamine Chlorisondamine diiodide Chlorisondamine->nAChR Blocks

Caption: Signaling pathway of nicotine-induced reward and its antagonism by Chlorisondamine.

Experimental Workflow for Chlorisondamine in Conditioned Place Preference

CPP_Workflow cluster_Phase1 Phase 1: Habituation cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Testing cluster_Analysis Data Analysis Habituation Day 1: Free exploration of CPP apparatus (15 min) Record baseline preference Chlorisondamine_Admin Pre-treatment: Single administration of Chlorisondamine (i.c.v. or s.c.) or Saline Habituation->Chlorisondamine_Admin Conditioning_Days Days 2-9: Alternating Conditioning Sessions Chlorisondamine_Admin->Conditioning_Days Drug_Pairing Drug Days (4 sessions): Nicotine/Saline Injection Confine to Drug-Paired Chamber (30 min) Conditioning_Days->Drug_Pairing Vehicle_Pairing Vehicle Days (4 sessions): Saline Injection Confine to Vehicle-Paired Chamber (30 min) Conditioning_Days->Vehicle_Pairing Testing Day 10: Free exploration of CPP apparatus (15 min) Record time spent in each chamber Conditioning_Days->Testing Analysis Calculate Change in Preference Compare between groups Testing->Analysis

Caption: Experimental workflow for a conditioned place preference study with Chlorisondamine.

References

Troubleshooting & Optimization

Navigating Intracerebroventricular Chlorisondamine Diiodide Surgery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chlorisondamine diiodide in intracerebroventricular (ICV) surgeries. The following information is designed to address specific issues that may be encountered during experimental procedures, from drug preparation to post-operative care and data interpretation.

I. Drug Profile and Mechanism of Action

This compound is a potent and long-lasting ganglionic blocking agent that acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Its prolonged effect is attributed to its intracellular accumulation in neurons following administration. When administered centrally via ICV injection, it effectively blocks the effects of nicotine and other nAChR agonists in the brain for an extended period, making it a valuable tool for studying the role of central nicotinic cholinergic systems in various physiological and behavioral processes.

II. Experimental Protocols

Preparation of this compound for ICV Injection

Objective: To prepare a sterile, injectable solution of this compound in artificial cerebrospinal fluid (aCSF) at the desired concentration.

Materials:

  • This compound powder

  • Sterile artificial cerebrospinal fluid (aCSF), pre-warmed to room temperature

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol:

  • Calculate the required amount: Determine the mass of this compound needed to achieve the target concentration in the desired final volume of aCSF.

  • Initial Dissolution: In a sterile microcentrifuge tube, add the weighed this compound powder. Add a small volume of aCSF (approximately 20-30% of the final volume).

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. This compound, as a quaternary ammonium salt, is generally water-soluble, but thorough mixing is crucial.

  • Sonication (if necessary): If complete dissolution is not achieved by vortexing, sonicate the solution in a water bath for 5-10 minutes.

  • Final Volume Adjustment: Once the powder is fully dissolved, add sterile aCSF to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is critical for removing any potential microbial contamination or undissolved microparticles.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for ICV injections.

Stereotaxic ICV Cannula Implantation Surgery

Objective: To surgically implant a guide cannula into the lateral ventricle of a rodent for subsequent ICV injections.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Heating pad to maintain body temperature

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Suturing material

  • Antiseptic solution and sterile swabs

  • Analgesics for post-operative care

Protocol:

  • Anesthesia and Preparation: Anesthetize the animal and mount it in the stereotaxic frame. Ensure the head is level. Shave the scalp and clean the surgical area with an antiseptic solution.[1][2]

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Identifying Bregma: Clear the skull surface of connective tissue and identify the bregma landmark.

  • Drilling: Using the appropriate stereotaxic coordinates for the lateral ventricle of the chosen species (see Table 2), drill a small hole through the skull. Be careful not to damage the underlying dura mater.

  • Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the target depth.

  • Securing the Cannula: Secure the guide cannula to the skull using dental cement.

  • Closure and Recovery: Suture the scalp incision around the cannula base. Insert the dummy cannula to keep the guide cannula patent. Administer post-operative analgesics and place the animal in a clean, warm cage for recovery.[3]

III. Troubleshooting Guides and FAQs

This section addresses common issues in a question-and-answer format.

Drug Preparation and Administration
  • Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

    • A1: Do not inject a solution with any visible precipitate. Precipitation can occur due to several factors, including incorrect pH of the vehicle, low temperature, or exceeding the solubility limit. To troubleshoot, try warming the solution slightly (to room temperature if chilled) and vortexing or sonicating again. If precipitation persists, prepare a fresh solution, ensuring the aCSF is at the correct physiological pH (around 7.4) and that the concentration of this compound does not exceed its solubility in the chosen vehicle. It is also crucial to use high-purity water and reagents for preparing aCSF.

  • Q2: What is the best vehicle for ICV injection of this compound?

    • A2: Sterile artificial cerebrospinal fluid (aCSF) is the recommended vehicle as it is isotonic and has a similar ionic composition to the brain's natural environment, minimizing the risk of adverse reactions.[4] Sterile saline (0.9%) can be an alternative, but aCSF is preferred for central injections.

  • Q3: I'm observing backflow from the cannula after injection. How can I prevent this?

    • A3: Backflow can be minimized by using a slow injection rate (see Table 3 for recommendations) and leaving the injection needle in place for a few minutes (e.g., 2-5 minutes) after the infusion is complete. This allows the infusate to diffuse into the ventricular space and reduces pressure at the injection site.[5]

Surgical and Post-Operative Issues
  • Q4: I'm experiencing a high mortality rate after ICV surgery. What are the common causes?

    • A4: High mortality can result from several factors including anesthesia overdose, excessive bleeding during surgery, hypothermia, or post-operative infection. Ensure accurate calculation of anesthetic dosage based on the animal's weight. Use a heating pad to maintain the animal's body temperature throughout the procedure and recovery.[6] Employ aseptic surgical techniques to minimize the risk of infection. Post-operative administration of analgesics and providing a clean, quiet recovery environment are also critical.[3]

  • Q5: The guide cannula has become dislodged. How can I prevent this?

    • A5: Proper anchoring of the cannula with dental cement is crucial. Ensure the skull surface is clean and dry before applying the cement to achieve good adhesion. Using skull screws can provide additional anchor points for the dental cement, especially for long-term studies. Housing animals individually after surgery can also prevent them from damaging each other's headcaps.

  • Q6: The animal is showing signs of neurological distress (e.g., seizures, circling behavior) after injection. What could be the cause?

    • A6: This could be due to several reasons:

      • Incorrect injection site: The injection may have been delivered into the brain parenchyma instead of the ventricle, causing tissue damage. Histological verification of the cannula placement at the end of the experiment is essential.

      • High injection volume or rate: Injecting too large a volume or at too fast a rate can acutely increase intracranial pressure. Refer to Table 3 for recommended parameters.

      • Neurotoxicity of the compound or vehicle: While Chlorisondamine is generally well-tolerated centrally, high concentrations could have unexpected effects. Ensure the vehicle (aCSF) is properly formulated and sterile.

      • Infection: Aseptic technique during both surgery and injection is paramount to prevent central nervous system infections.

IV. Quantitative Data Summary

Table 1: this compound Properties

PropertyValueSource
Molecular Weight611.94 g/mol N/A
AppearanceWhite solidN/A
SolubilitySoluble in waterN/A
Storage (Powder)2-8°C, protect from lightN/A
Mechanism of ActionNon-competitive nAChR antagonistN/A

Table 2: Recommended Stereotaxic Coordinates for Lateral Ventricle Cannulation

SpeciesWeight/AgeAnteroposterior (AP) from BregmaMediolateral (ML) from MidlineDorsoventral (DV) from SkullSource
Rat (Sprague-Dawley)250-300 g-0.8 mm±1.5 mm-3.5 to -4.0 mm[5]
Mouse (C57BL/6)20-25 g-0.2 to -0.5 mm±1.0 mm-2.0 to -2.5 mmN/A

Note: These coordinates are approximate and should be optimized for the specific strain and age of the animals being used.

Table 3: ICV Injection Parameters and Reported Dosages

ParameterRatMouseSource
Injection Volume 1-10 µL0.5-2 µL[5][7]
Injection Rate 0.5-1 µL/min0.1-0.5 µL/min[5][8]
Reported ICV Dosages 2-10 µg1-5 µg (estimated based on rat data)[9][10]

Table 4: Potential Adverse Outcomes and Survival Rates

OutcomeSpeciesIncidencePotential CausesMitigation StrategiesSource
Post-surgical Mortality RodentsVariable (can be <5% with good technique)Anesthesia overdose, hemorrhage, hypothermia, infectionAccurate anesthesia, careful surgery, temperature control, aseptic technique[7]
Cannula Dislodgement Rodents~10-20% in long-term studiesImproper cementing, animal interferenceSecure cementing with skull screws, individual housing[7]
Seizures/Neurological Deficits RodentsRareIncorrect injection site, high injection volume/rate, neurotoxicityHistological verification, adherence to volume/rate limits, use of appropriate vehicleN/A

V. Mandatory Visualizations

Signaling Pathway

nAChR_Signaling ACh Acetylcholine nAChR Nicotinic ACh Receptor (e.g., α4β2, α7) ACh->nAChR Binds Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens channel Chlorisondamine Chlorisondamine diiodide Chlorisondamine->nAChR Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K Activates Downstream Downstream Effects (e.g., modulation of neurotransmitter release, gene expression) Depolarization->Downstream Akt Akt PI3K->Akt Activates Akt->Downstream Regulates

Caption: Blockade of nAChR by Chlorisondamine prevents downstream signaling.

Experimental Workflow

ICV_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_experiment Experiment Animal_Prep Animal Acclimation & Baseline Measures Drug_Prep Prepare Chlorisondamine Solution & Vehicle Animal_Prep->Drug_Prep Surgical_Setup Sterilize Instruments & Prepare Surgical Area Drug_Prep->Surgical_Setup Anesthesia Anesthetize Animal Surgical_Setup->Anesthesia Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Cannulation Drill & Implant Guide Cannula Stereotaxic->Cannulation Cementing Secure Cannula with Dental Cement Cannulation->Cementing Closure Suture Incision Cementing->Closure Recovery Recovery from Anesthesia (Maintain Body Temp) Closure->Recovery Analgesia Administer Analgesics Recovery->Analgesia Monitoring Daily Health & Weight Monitoring (3-7 days) Analgesia->Monitoring Habituation Habituation to Injection Procedure Monitoring->Habituation Injection ICV Injection: Chlorisondamine or Vehicle Habituation->Injection Behavior Behavioral Testing (e.g., locomotor activity, cognitive tasks) Injection->Behavior Histology Post-mortem Histological Verification of Cannula Placement Behavior->Histology

Caption: Workflow for this compound ICV surgery and experimentation.

References

Technical Support Center: Optimizing Chlorisondamine Diiodide Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Chlorisondamine diiodide in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and long-lasting ganglionic blocking agent. It functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). By blocking these receptors, it inhibits the action of acetylcholine and other nicotinic agonists, which can prevent depolarization of the postsynaptic membrane. Its effects can be long-lasting, with inhibition persisting for extended periods even after the compound is removed.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

Based on published literature, a common starting concentration range for this compound in various in vitro assays is between 1 µM and 100 µM. However, the optimal concentration is highly dependent on the specific cell type, the expression level of nicotinic receptors, and the assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in water up to 10 mM. A common stock solution concentration is 10 mM in sterile, doubly distilled water. To prepare, weigh out the appropriate amount of this compound powder and dissolve it in the required volume of water. Gentle vortexing can aid in dissolution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in cell culture media?

The stability of this compound in cell culture media over extended periods has not been extensively reported. As with many small molecules, its stability can be influenced by the components of the media, pH, and temperature. It is recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. If long-term incubation is required, it is advisable to perform a stability test by incubating the compound in the media for the duration of the experiment and then testing its activity.

Q5: Are there known off-target effects of this compound?

At high concentrations, this compound has been shown to have off-target effects. For instance, it can inhibit N-methyl-D-aspartate (NMDA) receptors with an IC50 of approximately 600 µM.[1] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration that achieves the desired antagonism of nicotinic acetylcholine receptors in your specific assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. The concentration of this compound exceeds its solubility limit in the specific medium. The medium was not pre-warmed before adding the compound.Ensure the final concentration is within the soluble range. Always pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution to the medium while gently vortexing to ensure proper mixing.
No observable antagonist effect at expected concentrations. The cell line used has low or no expression of the target nicotinic acetylcholine receptors. The this compound stock solution has degraded. Insufficient incubation time for the antagonist to take effect.Confirm the expression of the target nAChRs in your cell line using techniques like qPCR or Western blotting. Prepare a fresh stock solution of this compound. Increase the pre-incubation time with this compound before adding the agonist.
High background signal or unexpected cytotoxicity. The concentration of this compound is too high, leading to off-target effects or direct cytotoxicity. The solvent used for the stock solution (if not water) is causing cytotoxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration. If using a solvent other than water, ensure the final concentration in the well is below the cytotoxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control in your experiments.
High variability between replicate wells. Inconsistent pipetting of this compound or other reagents. Uneven cell seeding density across the plate. Edge effects in the microplate.Use calibrated pipettes and ensure thorough mixing of all solutions. Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Antagonist effect diminishes over a long-term experiment. Degradation of this compound in the cell culture medium over time.If the experiment runs for several days, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.

Data Presentation

Reported In Vitro Concentrations of this compound
Assay Type Cell Type/System Effective Concentration Range Reference
Nicotine-induced Dopamine ReleaseRat Striatal SynaptosomesIC50 ≈ 1.6 µM[2]
Nicotine-induced Dopamine ReleaseRat Striatal SynaptosomesIC50 ≈ 1.8 µM
Nicotine-evoked Noradrenaline ReleasePC12 cells1 µM - 100 µM
NMDA Receptor Inhibition (Off-target)Cultured Dissociated Mesencephalic CellsIC50 ≈ 600 µM[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, doubly distilled water or sterile PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight: 611.95 g/mol ).

  • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.

  • Add the appropriate volume of sterile, doubly distilled water or PBS to the powder.

  • Vortex the solution until the powder is completely dissolved.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Mandatory Visualizations

G cluster_0 Nicotinic Acetylcholine Receptor Signaling cluster_1 Inhibition ACh Acetylcholine (ACh) or Nicotinic Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Chlorisondamine Chlorisondamine diiodide Chlorisondamine->nAChR Blocks

Caption: Signaling pathway of nicotinic acetylcholine receptors and the inhibitory action of this compound.

G cluster_0 Experimental Workflow for Concentration Optimization Start Start: Prepare Stock Solution of This compound Dose_Response Perform Dose-Response Experiment (e.g., 0.1 µM to 100 µM) Start->Dose_Response Assay Conduct In Vitro Assay (e.g., Cell Viability, Receptor Binding) Dose_Response->Assay Data_Analysis Analyze Data: Determine IC50 or EC50 Assay->Data_Analysis Optimal_Conc Select Optimal Concentration for Further Experiments Data_Analysis->Optimal_Conc End End Optimal_Conc->End G cluster_0 Troubleshooting Logic Start Unexpected Experimental Results? Precipitate Precipitate Observed? Start->Precipitate No_Effect No Antagonist Effect? Precipitate->No_Effect No Solubility_Solutions Check Solubility Limit Pre-warm Media Improve Mixing Precipitate->Solubility_Solutions Yes High_Toxicity High Cytotoxicity or Background? No_Effect->High_Toxicity No Receptor_Check Verify nAChR Expression Prepare Fresh Stock Increase Incubation Time No_Effect->Receptor_Check Yes Concentration_Check Lower Concentration Run Dose-Response Check Vehicle Control High_Toxicity->Concentration_Check Yes Review_Protocol Review Protocol and Re-run Experiment High_Toxicity->Review_Protocol No Solubility_Solutions->Review_Protocol Receptor_Check->Review_Protocol Concentration_Check->Review_Protocol

References

avoiding peripheral side effects of Chlorisondamine diiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of Chlorisondamine diiodide. The information is designed to help mitigate peripheral side effects and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and long-lasting antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] It functions as a ganglionic blocker, inhibiting neurotransmission in the autonomic ganglia where nAChRs are prevalent.[1][3] This blockade affects both the sympathetic and parasympathetic nervous systems.[3]

Q2: What are the common peripheral side effects observed with systemic administration of Chlorisondamine?

Due to its ganglionic blocking properties, systemic administration of Chlorisondamine can lead to significant peripheral side effects. These are primarily related to the disruption of the autonomic nervous system and include:

  • Hypotension: A drop in blood pressure is a common effect due to the blockade of sympathetic ganglia that maintain vascular tone.[4][5]

  • Tachycardia: An increased heart rate can occur as a reflex to the drop in blood pressure.[5]

  • Reduced Cardiac Output: Studies in animal models have shown that Chlorisondamine can decrease cardiac output.[4][6]

  • Relaxation of Nictitating Membranes: This is a classic sign of ganglionic blockade observed in animal studies.[5]

Q3: Why does Chlorisondamine have poor blood-brain barrier permeability?

This compound is a bisquaternary ammonium compound, meaning it has two positively charged quaternary ammonium groups.[1][7] This permanent positive charge makes the molecule highly polar and hydrophilic, which significantly restricts its ability to passively diffuse across the lipid-rich blood-brain barrier (BBB).[8][9]

Q4: How can central nervous system (CNS) effects be achieved while minimizing peripheral side effects?

To achieve CNS effects while avoiding widespread peripheral ganglionic blockade, direct central administration is the recommended approach. Methods such as intracerebroventricular (i.c.v.) injection bypass the blood-brain barrier, allowing for much lower doses to be effective centrally.[10][11] This targeted delivery minimizes systemic exposure and, consequently, the associated peripheral side effects.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Significant and persistent hypotension after systemic (e.g., intraperitoneal or subcutaneous) injection. Widespread peripheral ganglionic blockade due to high systemic concentration of Chlorisondamine.1. Reduce the Dose: Titrate to the lowest effective dose for your experimental endpoint. 2. Switch to Central Administration: If targeting CNS receptors, utilize intracerebroventricular (i.c.v.) or direct intracerebral injection to bypass the BBB and minimize peripheral exposure.[10]
Lack of desired central effect after systemic administration. Insufficient penetration of the blood-brain barrier. Very high doses (e.g., 400-500 times the i.c.v. dose) are needed for systemic administration to produce central effects, which also leads to severe side effects.[8]1. Confirm Route of Administration: Ensure the intended administration route was used. 2. Adopt Central Administration: For reliable and selective central nicotinic receptor blockade, direct CNS administration is strongly advised.[10][12]
Variable or unexpected cardiovascular responses (e.g., bradycardia instead of tachycardia). The overall cardiovascular response to ganglionic blockade can be complex, depending on the dominant autonomic tone in the specific animal model and experimental conditions. The reduction in blood pressure is a combined effect of decreased cardiac output and peripheral resistance.[4]1. Monitor Multiple Cardiovascular Parameters: Simultaneously measure blood pressure, heart rate, and cardiac output to get a complete picture of the hemodynamic effects. 2. Establish a Stable Baseline: Ensure animals are well-acclimatized and have a stable cardiovascular baseline before drug administration.
Long-lasting, quasi-irreversible central blockade. Chlorisondamine is known to produce a very prolonged, almost irreversible blockade of central nicotinic receptors, lasting for weeks to months after a single administration.[13][14][15]1. Factor in the Long Duration of Action: Plan experimental timelines accordingly, as a washout period may not be feasible. 2. Use Appropriate Controls: Include control groups that receive vehicle injections to account for any long-term changes unrelated to the drug.

Data Presentation

Table 1: Dose-Dependent Effects of Chlorisondamine in Rodents

Administration Route Dose Animal Model Observed Effect Reference
Subcutaneous (s.c.)0.1 mg/kgRatFailed to reduce the behavioral actions of nicotine.[10]
Subcutaneous (s.c.)10 mg/kgRatEffective blockade of central nicotinic effects for at least five weeks.[10][13]
Intraperitoneal (i.p.)1-6 mg/kgMouseDose-dependent reduction in blood pressure and heart rate.[4][6]
Intracerebroventricular (i.c.v.)0.2, 1.0, 5.0 µgRatDose-dependent and long-lasting (up to 5 weeks) blockade of nicotine's stimulant actions.[10]
Intracerebroventricular (i.c.v.)5 µgRatPrevents acquisition of nicotine-induced conditioned taste aversion.[1]
Intracerebroventricular (i.c.v.)10 µgRatNear-total block of nicotine-evoked hippocampal noradrenaline release after 21 days.[15]

Experimental Protocols

Key Experiment: Intracerebroventricular (i.c.v.) Administration of Chlorisondamine in Rodents

This protocol describes a standard method for delivering Chlorisondamine directly into the cerebral ventricles of a rat, adapted from methodologies described in the literature.[11]

Objective: To achieve central nicotinic receptor blockade while minimizing peripheral side effects.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 30-gauge infusion cannula

  • Surgical tools (scalpel, drill, sutures)

  • Animal heating pad

Procedure:

  • Preparation of Chlorisondamine Solution:

    • Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 10 µg dose in a 4 µL total volume for bilateral injection, prepare a 2.5 µg/µL solution).

    • Ensure the solution is fully dissolved and sterile-filtered.

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat using an approved protocol (e.g., ketamine/xylazine i.p. injection).

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Shave the scalp and mount the animal in the stereotaxic apparatus. Maintain body temperature with a heating pad.

  • Surgical Procedure:

    • Apply a local anesthetic to the scalp.

    • Make a midline incision to expose the skull.

    • Identify and mark the bregma.

    • Determine the coordinates for the lateral ventricles (a common set of coordinates for rats is AP: -0.8 mm, ML: ±1.5 mm from bregma).

    • Drill small burr holes through the skull at the marked locations, being careful not to damage the underlying dura mater.

  • Intracerebroventricular Injection:

    • Lower the infusion cannula through one of the burr holes to the target depth (DV: -3.5 to -4.0 mm from the skull surface).

    • Infuse the Chlorisondamine solution slowly over several minutes (e.g., 1 µL/min). For a bilateral injection, infuse half the total volume into each ventricle.

    • Leave the cannula in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction.

    • Slowly withdraw the cannula.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal closely during recovery until it is ambulatory.

    • Allow for a post-surgical recovery period (typically 1-2 weeks) before behavioral or physiological testing.

Visualizations

Chlorisondamine_Signaling_Pathway cluster_ganglion Autonomic Ganglion pre_neuron Preganglionic Neuron nAChR Nicotinic ACh Receptor (nAChR) pre_neuron->nAChR Releases Acetylcholine (ACh) post_neuron Postganglionic Neuron Effector Effector Organ (e.g., Blood Vessel, Heart) post_neuron->Effector Signal to Effector Organ nAChR->post_neuron Depolarization Chlorisondamine Chlorisondamine Block Chlorisondamine->Block Block->nAChR Antagonist Action NoSignal No Signal Propagation

Caption: Mechanism of Chlorisondamine's ganglionic blockade.

Administration_Workflow start Start: Experimental Goal decision Targeting CNS or Peripheral Receptors? start->decision cns_path Central Nervous System (CNS) decision->cns_path CNS peripheral_path Peripheral System decision->peripheral_path Peripheral icv_admin Use Intracerebroventricular (i.c.v.) or Direct Intracerebral Injection cns_path->icv_admin systemic_admin Use Systemic Injection (i.p., s.c., i.v.) peripheral_path->systemic_admin cns_outcome Outcome: Selective central nAChR blockade with minimal peripheral side effects. icv_admin->cns_outcome peripheral_outcome Outcome: Widespread ganglionic blockade. Expect significant cardiovascular side effects. systemic_admin->peripheral_outcome

Caption: Decision workflow for Chlorisondamine administration route.

References

issues with Chlorisondamine diiodide solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the aqueous solubility of Chlorisondamine diiodide.

Frequently Asked Questions (FAQs)

1. What is the expected aqueous solubility of this compound?

This compound is reported to be soluble in water up to a concentration of 10 mM.[1] Another source indicates a solubility of approximately 3.75 mg/mL in water.[1][2] It's important to note that these values are often determined under specific conditions.

2. In which organic solvents is this compound soluble?

This compound is soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[3][4]

3. How should this compound be stored?

For long-term storage, it is recommended to keep this compound at -20°C, where it can be stable for at least four years.[3][5] For short-term storage, 2-8°C is suitable.[5] It is also advised to desiccate the compound at +4°C.

4. What is the appearance of this compound?

This compound is a white, crystalline solid.[2][3][6]

5. Is this compound stable in solution?

While the solid compound is stable, the stability of this compound in aqueous solution can be influenced by factors such as pH, light exposure, and temperature. It is generally recommended to prepare fresh solutions for experiments and avoid long-term storage of aqueous solutions unless their stability under specific conditions has been verified. The compound is known to be incompatible with strong oxidizing agents.[4][5]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound in Water

If you are encountering problems achieving the expected concentration, consider the following troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes cluster_3 Resolution A Compound does not fully dissolve at target concentration B Verify Compound Quality and Storage A->B Start C Gentle Heating (to 37°C) B->C If quality is confirmed D Sonication C->D If still insoluble F Compound Dissolves C->F E Adjust pH D->E If still insoluble D->F E->F H Compound Remains Insoluble E->H G Precipitation Occurs on Cooling F->G Upon cooling I Prepare fresh stock and use immediately G->I J Consider using a different solvent (e.g., DMSO) and dilute into aqueous buffer H->J

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Verify Compound and Solvent Quality: Ensure that the this compound has been stored correctly and is not degraded. Use high-purity water (e.g., Milli-Q or equivalent).

  • Gentle Warming: Gently warm the solution to approximately 37°C. An increase in temperature can enhance the solubility of many compounds.[7]

  • Sonication: Use a sonicator bath to aid in the dissolution process. Sonication can help break down larger particles and increase the surface area available for solvation.

Issue 2: Solution Appears Cloudy or Shows Precipitation

Cloudiness or precipitation can indicate that the compound is not fully dissolved or may be forming aggregates.

Possible Causes and Solutions:

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration higher than the compound's solubility under your specific conditions. Try preparing a more dilute solution.

  • Aggregation: Hydrophobic compounds can sometimes form colloidal aggregates in aqueous solutions, leading to a cloudy appearance.[8] This is more likely to occur when diluting a stock solution from an organic solvent (like DMSO) into an aqueous buffer.

  • Common Ion Effect: If your aqueous solution contains iodide ions from other sources, it could potentially decrease the solubility of this compound due to the common ion effect.

Logical Relationship of Factors Affecting Solubility

G cluster_0 Physicochemical Properties cluster_1 External Factors cluster_2 Outcome A This compound F Solubility A->F B Aqueous Solvent B->F C Temperature C->F D pH D->F E Agitation (e.g., Sonication) E->F

Caption: Factors influencing this compound solubility.

Data Summary

Table 1: Solubility of this compound

SolventReported SolubilityReference(s)
Waterup to 10 mM[1]
Water~3.75 mg/mL[1][2]
Dimethylformamide (DMF)10 mg/mL[3][4]
Dimethyl sulfoxide (DMSO)10 mg/mL[3][4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight611.95 g/mol [9]
FormulaC₁₄H₂₀Cl₄I₂N₂
AppearanceWhite crystalline solid[2][3][6]
Storage-20°C (long-term), 2-8°C (short-term)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Calculate the required mass:

    • Molecular Weight (MW) = 611.95 g/mol

    • For 1 mL of a 10 mM solution, you will need: 0.010 mol/L * 0.001 L * 611.95 g/mol = 0.00612 g = 6.12 mg

  • Weigh the compound: Accurately weigh 6.12 mg of this compound.

  • Dissolution:

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity water.

    • Vortex the solution for 1-2 minutes.

  • Troubleshooting Dissolution:

    • If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter.

  • Storage: Use the solution fresh. If short-term storage is necessary, store at 2-8°C and protect from light.

Protocol 2: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Weigh the compound: Accurately weigh 10 mg of this compound.

  • Dissolution:

    • Add the weighed compound to a sterile tube.

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the DMSO stock solution at -20°C.

Experimental Workflow for Solution Preparation

G cluster_0 Step 1: Preparation cluster_1 Step 2: Dissolution cluster_2 Step 3: Finalization A Weigh this compound B Add Solvent (Water or DMSO) A->B C Vortex B->C D Sonication (if needed) C->D F Visually Inspect for Complete Dissolution C->F E Gentle Warming (if needed) D->E E->F G Sterile Filter (optional) F->G H Use Fresh or Store Appropriately G->H

Caption: General workflow for preparing this compound solutions.

References

Technical Support Center: Managing Non-specific Binding of Chlorisondamine Diiodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlorisondamine diiodide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, with a particular focus on managing non-specific binding.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and long-lasting antagonist of nicotinic acetylcholine receptors (nAChRs).[1] It acts as a ganglionic blocker, meaning it inhibits neurotransmission in autonomic ganglia.[1] Its prolonged action is a key feature, with effects that can persist for several weeks after a single administration.[2][3]

Q2: What are the known off-target effects of this compound?

At high concentrations, Chlorisondamine has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, although with much lower affinity than for nAChRs.[3][4] Studies have shown IC50 values for NMDA receptor-mediated responses to be in the high micromolar range (approximately 600 µM), whereas its IC50 for nAChR antagonism is around 1.6-1.8 µM in rat striatal synaptosomes.[1][4]

Q3: What causes the non-specific binding of this compound?

The chemical structure of Chlorisondamine, which includes two quaternary ammonium groups and a tetrachloroisoindoline ring, contributes to its potential for non-specific binding.[5] It can form noncovalent complexes with various biomolecules, including acidic phospholipids and specific epitopes on proteins, through electrostatic and cation-pi interactions.[5][6]

Q4: How should I prepare and store this compound solutions?

For in vivo studies, this compound can be dissolved in sterile 0.9% saline. It is soluble in water up to 10 mM.[2] For long-term storage, it is recommended to store the solid compound desiccated at -20°C, where it is stable for at least four years.[1]

II. Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during experiments with this compound.

Issue 1: High Background Signal in Autoradiography or Immunohistochemistry

Question: I am observing high non-specific binding in my autoradiography/immunohistochemistry experiments using Chlorisondamine. How can I reduce this background?

Answer: High background with Chlorisondamine can be due to its interaction with non-target molecules. Here are several strategies to mitigate this:

  • Pre-incubation with a Blocking Agent: Before applying Chlorisondamine, pre-incubate your tissue sections with a blocking buffer. A common and effective blocking agent is Bovine Serum Albumin (BSA) at a concentration of 1-5%.[7][8] Non-fat dry milk can also be used, but BSA is often preferred for its consistency.[8]

  • Inclusion of a Detergent: Adding a non-ionic detergent, such as Tween-20 (typically at 0.05% v/v), to your wash buffers can help to reduce non-specific hydrophobic interactions.[9][10]

  • Optimize Incubation Time and Temperature: Reduce the incubation time of Chlorisondamine to the minimum required to achieve specific binding. Performing incubations at a lower temperature (e.g., 4°C) can also decrease the rate of non-specific interactions.[8]

  • Increase Washing Steps: Thorough and extended washing steps after Chlorisondamine incubation are crucial to remove unbound and non-specifically bound molecules.[11]

  • Adjust Buffer pH and Ionic Strength: The pH of your buffer can influence charge-based non-specific binding. Experiment with adjusting the pH to be closer to the isoelectric point of your target protein. Increasing the salt concentration (e.g., with NaCl) in your buffers can also help to shield electrostatic interactions.[9]

  • Tissue Fixation: The choice of fixative can impact non-specific binding. While formalin is common, some studies suggest that alcohol-based fixatives or those containing mercuric chloride might reduce background in certain applications.[12][13] However, the effect of fixation on Chlorisondamine binding requires empirical determination for each specific protocol.[14][15]

Issue 2: Inconsistent or Lack of Expected In Vivo Effects

Question: I am not observing the expected behavioral or physiological effects after in vivo administration of Chlorisondamine. What could be the issue?

Answer: Several factors could contribute to a lack of efficacy in vivo:

  • Inadequate Dose: The dose required to achieve central effects can be significantly higher than for peripheral blockade due to the blood-brain barrier.[6] Ensure you are using a dose that has been validated in the literature for your specific application and animal model.

  • Route of Administration: For central nervous system effects, intracerebroventricular (i.c.v.) injection is often more effective and requires a much lower dose than systemic administration (e.g., intraperitoneal or subcutaneous).[6][16]

  • Vehicle and Solubility: Ensure that the this compound is fully dissolved in the vehicle (e.g., sterile 0.9% saline) before administration.

  • Time Course of Action: Chlorisondamine has a long-lasting effect.[1] The timing of your behavioral or physiological measurements relative to the administration of the drug is critical. Refer to established protocols for the appropriate time window to observe the desired effects.

III. Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Inhibitory Concentrations (IC50) of this compound

ParameterValueSpecies/TissueReference
nAChR Antagonism~1.6 µMRat Striatal Synaptosomes[5]
nAChR Antagonism1.8 µMRat Striatal Synaptosomes[1]
NMDA Receptor Inhibition~600 µMCultured Fetal Rat Mesencephalic Cells[3][4]

Table 2: General Recommendations for Reducing Non-specific Binding

StrategyReagent/ConditionTypical Concentration/SettingApplicationReference
Blocking Bovine Serum Albumin (BSA)1-5% in bufferAutoradiography, IHC, ELISA[7][8]
Non-fat Dry Milk0.2-5% in bufferWestern Blot, ELISA[8]
Normal Serum5-10%Immunohistochemistry[11]
Washing Tween-200.05% (v/v) in wash bufferGeneral Immunoassays[9][10]
Buffer Modification Increased Salt ConcentrationUp to 500 mM NaClSurface Plasmon Resonance[9]
pH AdjustmentVaries depending on targetGeneral Binding Assays[9]

IV. Experimental Protocols & Visualizations

General Workflow for a Receptor Binding Assay

This workflow outlines the key steps in a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand, and Competitor prep_membranes->incubate prep_radioligand Prepare Radioligand Solution prep_radioligand->incubate prep_competitor Prepare Competitor (e.g., Chlorisondamine) Dilutions prep_competitor->incubate filtrate Separate Bound from Free Ligand (e.g., Filtration) incubate->filtrate count Quantify Radioactivity filtrate->count analyze Data Analysis (IC50, Ki) count->analyze cluster_pathway Nicotinic Acetylcholine Receptor Signaling ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR Binds and Activates Chlorisondamine Chlorisondamine Chlorisondamine->nAChR Binds and Blocks Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens No_Response Blocked Cellular Response nAChR->No_Response Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response start High Background Observed check_blocking Is Blocking Sufficient? start->check_blocking increase_blocking Increase BSA/Serum Concentration or Incubation Time check_blocking->increase_blocking No check_washing Are Washing Steps Adequate? check_blocking->check_washing Yes increase_blocking->check_washing increase_washes Increase Number and/or Duration of Washes check_washing->increase_washes No check_concentration Is Chlorisondamine Concentration Too High? check_washing->check_concentration Yes add_detergent Add Tween-20 to Wash Buffers increase_washes->add_detergent add_detergent->check_concentration reduce_concentration Titrate to a Lower Concentration check_concentration->reduce_concentration Yes check_incubation Are Incubation Conditions Optimal? check_concentration->check_incubation No reduce_concentration->check_incubation optimize_incubation Decrease Incubation Time and/or Temperature check_incubation->optimize_incubation No final_check Re-evaluate Background check_incubation->final_check Yes optimize_incubation->final_check

References

Technical Support Center: Best Practices for Long-Term Storage of Chlorisondamine Diiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides best practices for the long-term storage of Chlorisondamine diiodide, a potent nicotinic acetylcholine receptor (nAChR) antagonist. Proper storage is critical to ensure the compound's stability, purity, and performance in research and drug development applications. This document includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. It is also recommended to protect it from light. When stored under these conditions, the compound is expected to be stable for at least two years.

Q2: How should I store this compound for short-term use?

A2: For short-term storage, this compound powder can be kept at 2-8°C. If dissolved in a solvent such as DMSO, it is recommended to store the solution at 4°C for up to two weeks.

Q3: Is this compound sensitive to moisture?

A3: Yes, as a salt, this compound is likely to be hygroscopic, meaning it can absorb moisture from the air. It is crucial to store it in a tightly sealed container in a dry environment, such as in a desiccator, to prevent degradation and clumping of the powder.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in water up to 10 mM and in DMSO and DMF at approximately 10 mg/mL.[1] For aqueous solutions, it is advisable to use freshly prepared solutions or store them appropriately to minimize degradation.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: While specific data for this compound is limited, the stability of related compounds, such as those with amide bonds, can be pH-dependent. Generally, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis. It is recommended to prepare aqueous solutions in a buffer with a pH range of 3-6 for potentially enhanced stability.

Data Presentation: Storage Condition Summary

ParameterSolid (Powder)In DMSO SolutionIn Aqueous Solution
Long-Term Storage Temp. -20°C[2]-20°C (aliquoted)Not Recommended
Short-Term Storage Temp. 2-8°C[3]4°C (up to 2 weeks)[4]4°C (use promptly)
Light Exposure Protect from lightProtect from lightProtect from light
Moisture Store in a desiccatorTightly sealed vialProne to hydrolysis

Experimental Protocols

Protocol 1: Assessment of Solid-State Stability

This protocol outlines a method to assess the long-term stability of solid this compound under different temperature conditions.

Methodology:

  • Sample Preparation: Aliquot approximately 5 mg of solid this compound into several amber glass vials.

  • Storage Conditions: Store the vials under the following conditions:

    • -20°C (recommended long-term)

    • 4°C (short-term)

    • Room temperature (accelerated degradation)

    • 40°C (accelerated degradation)

  • Time Points: Analyze samples at initial (T=0), 1, 3, 6, 12, and 24 months.

  • Analysis: At each time point, dissolve a sample in a suitable solvent (e.g., mobile phase for HPLC) to a known concentration.

  • Quantification: Analyze the sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity and identify any degradation products.

  • Data Evaluation: Compare the purity at each time point to the initial purity to determine the rate of degradation.

Protocol 2: Stability Assessment in Aqueous Solution

This protocol is designed to evaluate the stability of this compound in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in water or a suitable buffer (e.g., phosphate buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Storage: Store aliquots of the solution at different temperatures (e.g., 4°C and room temperature) in amber vials to protect from light.

  • Time Points: Analyze the solutions at T=0, 24 hours, 48 hours, 1 week, and 2 weeks.

  • Analysis: Directly inject an aliquot of the stored solution into an HPLC system.

  • Evaluation: Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.

Troubleshooting Guides

Issue 1: The solid this compound has clumped together.
  • Cause: The compound has likely absorbed moisture from the atmosphere due to improper storage.

  • Solution:

    • Transfer the compound to a desiccator containing a drying agent (e.g., silica gel) to remove excess moisture.

    • For future storage, ensure the container is tightly sealed and stored in a dry environment. Consider using a glove box with a dry atmosphere for aliquoting.

  • Workflow:

    A Clumped Solid Observed B Moisture Absorption Suspected A->B C Transfer to Desiccator B->C D Monitor for De-clumping C->D E Use Dried Compound D->E F Store in Tightly Sealed Container in Dry Environment E->F

    Troubleshooting workflow for clumped solid.
Issue 2: Inconsistent results in experiments using a stock solution.
  • Cause: The stock solution may have degraded over time, especially if stored at room temperature or for an extended period.

  • Solution:

    • Prepare fresh stock solutions for each experiment or for use within a short timeframe (e.g., daily).

    • If a stock solution must be stored, aliquot it into smaller volumes and freeze at -20°C. Use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.

    • Always protect solutions from light.

  • Signaling Pathway (Logical Relationship):

    A Inconsistent Results B Stock Solution Degradation B->A C Improper Storage (Temp, Light, Time) C->B D Prepare Fresh Solution F Consistent Results D->F E Aliquot and Freeze (-20°C) E->F

    Logical relationship for inconsistent results.
Issue 3: Appearance of unexpected peaks in HPLC analysis.
  • Cause: This indicates the presence of impurities or degradation products. Degradation could be due to improper storage of the solid or solution, or interactions with other components in the experimental setup.

  • Solution:

    • Verify the purity of the starting material.

    • Review the storage conditions of both the solid compound and any prepared solutions.

    • Consider potential degradation pathways such as hydrolysis or oxidation. The isoindolinium core of Chlorisondamine may be susceptible to nucleophilic attack under certain conditions.

    • If possible, use techniques like LC-MS to identify the mass of the unknown peaks and hypothesize their structures.

  • Experimental Workflow:

    A Unexpected HPLC Peaks B Check Purity of Starting Material A->B C Review Storage Conditions A->C D Consider Degradation Pathways A->D E LC-MS Analysis D->E F Identify Degradation Products E->F

References

Technical Support Center: Chlorisondamine Diiodide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing Chlorisondamine diiodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-lasting nicotinic acetylcholine receptor (nAChR) antagonist. It functions as a ganglionic blocker, meaning it inhibits the transmission of nerve impulses in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. By blocking these nicotinic receptors, it prevents the release of neurotransmitters from postganglionic neurons, leading to a reduction in autonomic outflow.[1][2][3][4] This makes it a valuable tool for studying the role of the autonomic nervous system in various physiological processes.

Q2: How should I prepare and store this compound solutions?

For in vivo experiments, this compound can be dissolved in sterile 0.9% saline.[5][6][7] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, some reconstituted solutions of similar compounds have shown stability for up to two weeks when stored at 4°C.[8][9] However, it is best practice to minimize storage time to avoid degradation. Always inspect the solution for precipitation or discoloration before use.

Q3: What are the common routes of administration for this compound in animal models?

Common routes of administration include subcutaneous (s.c.), intraperitoneal (i.p.), and intracerebroventricular (i.c.v.) injection.[10][11][12][13] The choice of administration route will depend on the specific research question and the desired systemic or central effects.

Q4: How long does the blocking effect of this compound last?

Chlorisondamine is known for its exceptionally long-lasting, quasi-irreversible blockade of nicotinic receptors, which can persist for several weeks after a single administration.[10][11][14] The duration of action is dose-dependent.

Q5: What are the expected physiological effects of ganglionic blockade with this compound?

By blocking both sympathetic and parasympathetic ganglia, this compound can induce a range of physiological effects. These include a significant drop in blood pressure (hypotension), changes in heart rate, and inhibition of other autonomic functions such as salivation and gastrointestinal motility.[1][3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or incomplete ganglionic blockade Inadequate Dose: The dose of this compound may be too low to achieve full blockade.- Review the literature for appropriate dose ranges for your animal model and administration route. - Perform a dose-response study to determine the optimal dose for your experimental conditions.
Improper Administration: Incorrect injection technique can lead to variable absorption and bioavailability.- Ensure proper restraint of the animal and use the correct needle size and injection volume. - For subcutaneous injections, lift a fold of skin to create a "tent" and insert the needle at the base.[15]
Solution Instability: The this compound solution may have degraded.- Prepare fresh solutions for each experiment. - If storing, keep refrigerated and protected from light, and use within a short timeframe.
Unexpected side effects (e.g., excessive sedation, motor impairment) High Drug Concentration: Off-target effects can occur at high concentrations.[10]- Lower the dose to the minimum effective concentration. - Consider a different administration route that might require a lower overall dose (e.g., i.c.v. for central effects).[13]
Central Nervous System Penetration: Although a quaternary ammonium compound, high systemic doses can cross the blood-brain barrier.[16]- If central effects are not desired, use the lowest effective peripheral dose.
High variability between animals Biological Variation: Individual differences in metabolism and physiological state can contribute to variability.- Use age- and weight-matched animals from the same source. - Acclimatize animals to the experimental conditions to reduce stress-related variability. - Ensure consistent handling and injection procedures for all animals.
Vehicle Effects: The vehicle used to dissolve the drug may have its own physiological effects.- Always include a vehicle-only control group in your experimental design.[17]

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₀Cl₄I₂N₂
Molecular Weight611.95 g/mol
SolubilitySoluble to 10 mM in water
Purity≥99%
StorageDesiccate at +4°C

Table 2: Comparison of Ganglionic Blockers

Characteristic Chlorisondamine Hexamethonium
Mechanism of Action Nicotinic acetylcholine receptor antagonist (non-depolarizing)[18]Nicotinic acetylcholine receptor antagonist (non-depolarizing, channel pore blocker)[18]
Duration of Action Very long-lasting (weeks)[10][11]Shorter-acting
Blood-Brain Barrier Penetration Poor (can cross at high systemic doses)[16]Poorly absorbed and does not cross the blood-brain barrier
Primary Research Use Long-term studies of autonomic function, central nicotinic blockade[10][11]Acute studies of autonomic function[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection (1 mg/mL)

  • Materials:

    • This compound powder

    • Sterile 0.9% sodium chloride (saline) solution[5][6][7]

    • Sterile vials

    • Sterile syringes and needles

    • Vortex mixer

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Aseptically add the powder to a sterile vial.

    • Add the calculated volume of sterile 0.9% saline to the vial to achieve a final concentration of 1 mg/mL.

    • Gently vortex the vial until the powder is completely dissolved.

    • Visually inspect the solution for any particulate matter. If present, discard the solution.

    • The solution is now ready for administration. It is recommended to use the solution immediately after preparation.

Protocol 2: Subcutaneous Administration of this compound in Rats

  • Materials:

    • Prepared this compound solution (1 mg/mL)

    • Sterile 1 mL syringes with 25-27 gauge needles[15]

    • Appropriate animal restraint device

  • Procedure:

    • Gently restrain the rat.

    • Using your non-dominant hand, lift a fold of skin over the dorsal midline (scruff) to form a "tent".

    • With your dominant hand, insert the needle, bevel up, into the base of the tented skin, parallel to the animal's back.

    • Aspirate briefly to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a different site with a fresh needle and syringe.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

    • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Autonomic_Ganglia_Signaling_Pathway cluster_CNS Central Nervous System (Spinal Cord) cluster_Ganglion Autonomic Ganglion cluster_Effector Effector Organ CNS Preganglionic Neuron Cell Body Preganglionic_Terminal Preganglionic Axon Terminal CNS->Preganglionic_Terminal Acetylcholine (ACh) Postganglionic_Neuron Postganglionic Neuron Preganglionic_Terminal->Postganglionic_Neuron Nicotinic Receptor (Blocked by Chlorisondamine) Effector_Organ e.g., Heart, Smooth Muscle Postganglionic_Neuron->Effector_Organ Norepinephrine (Sympathetic) or ACh (Parasympathetic) Chlorisondamine Chlorisondamine Chlorisondamine->Postganglionic_Neuron Blocks Troubleshooting_Workflow Start Experiment Shows High Variability or Inconsistent Blockade Check_Dose Is the dose appropriate for the animal model and administration route? Start->Check_Dose Check_Administration Was the administration technique consistent and correct? Check_Dose->Check_Administration Yes Optimize_Dose Perform a dose-response study to determine the optimal dose. Check_Dose->Optimize_Dose No Check_Solution Was the drug solution freshly prepared and properly stored? Check_Administration->Check_Solution Yes Refine_Technique Review and standardize injection procedures. Ensure proper restraint. Check_Administration->Refine_Technique No Check_Animals Are there significant variations in the animal cohort (age, weight, stress)? Check_Solution->Check_Animals Yes Prepare_Fresh Prepare fresh solutions for each experiment. Use sterile technique. Check_Solution->Prepare_Fresh No Standardize_Cohort Use age/weight-matched animals. Acclimatize to reduce stress. Check_Animals->Standardize_Cohort Yes End Re-run experiment with optimized parameters Check_Animals->End No Optimize_Dose->End Refine_Technique->End Prepare_Fresh->End Standardize_Cohort->End

References

Technical Support Center: Addressing Compensatory Responses to Chronic Chlorisondamine Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating the compensatory responses to chronic Chlorisondamine blockade of nicotinic acetylcholine receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is Chlorisondamine and why is its blockade considered "chronic"?

A1: Chlorisondamine is a bisquaternary ammonium compound that acts as a ganglionic blocker by antagonizing nicotinic acetylcholine receptors (nAChRs).[1][2] A single administration, particularly via central routes like intracerebroventricular (i.c.v.) injection, can produce a quasi-irreversible blockade of central nAChR effects that lasts for weeks or even months in rodents.[3][4][5][6] This long-lasting, persistent action is why the blockade is referred to as "chronic," even following a single dose.[4][5]

Q2: What are the expected compensatory responses to chronic nAChR blockade?

A2: Typically, chronic blockade of neurotransmitter receptors leads to a compensatory upregulation, which is an increase in the number of receptors on the cell surface.[7] This is a well-documented phenomenon for many nAChR antagonists. However, a key finding with Chlorisondamine is that its long-term central blockade is often not associated with a significant change in the density (Bmax) of high-affinity nicotinic receptor binding sites.[3] This lack of upregulation is a critical and unexpected finding that differentiates Chlorisondamine from other nicotinic antagonists.

Q3: Is Chlorisondamine selective for nicotinic receptors?

A3: At doses sufficient to produce nicotinic receptor blockade, Chlorisondamine is considered pharmacologically selective.[3][4][5] It has been shown to block the behavioral effects of nicotine without altering the effects of amphetamine or apomorphine.[4][5] However, at very high concentrations, it may inhibit [3H]-dopamine release evoked by N-methyl-D-aspartate (NMDA) and depress NMDA receptor-mediated synaptic potentials, suggesting some interaction with NMDA receptors at supramaximal doses.[3]

Q4: What are the primary applications of using chronic Chlorisondamine blockade in research?

A4: The long-lasting and potent central blockade makes Chlorisondamine a valuable tool for studying the long-term consequences of nAChR inactivation. It is used to investigate the role of nAChRs in various physiological and behavioral processes, including learning and memory, addiction, and locomotor activity, by creating a sustained "lesion" of nicotinic function without causing neuronal degeneration.[3]

Troubleshooting Guides

Q5: I've administered Chlorisondamine chronically, but my radioligand binding assay shows no upregulation of nAChRs. Did my experiment fail?

A5: Not necessarily. This is a frequently observed and important finding. Unlike many other nicotinic antagonists, chronic central blockade with Chlorisondamine is not consistently associated with an increase in the density of high-affinity [3H]-nicotine binding sites.[3] Your result may accurately reflect the unique pharmacological profile of Chlorisondamine.

  • Recommended Action:

    • Confirm Blockade Functionally: Before concluding the experiment, verify that the Chlorisondamine administration was effective. You can do this by challenging the animals with a nicotinic agonist (e.g., nicotine) and measuring a functional outcome, such as nicotine-induced locomotor depression/stimulation or neurotransmitter release from synaptosomes.[4][6] An effective blockade should attenuate or abolish the nicotine-induced response.

    • Review Literature: Compare your findings with published studies that also report a lack of upregulation following chronic Chlorisondamine.[3]

    • Consider Alternative Compensatory Mechanisms: The lack of receptor upregulation suggests that the system may be compensating through other means, such as alterations in downstream signaling pathways (e.g., CREB, CaMKII) or changes in other neurotransmitter systems.[8][9] This could be a novel avenue for your research.

Q6: My animals are showing significant side effects like ataxia or prostration after Chlorisondamine administration. How can I mitigate this?

A6: These are known acute effects of Chlorisondamine, particularly after a high systemic dose (e.g., 10 mg/kg s.c.), which is necessary for it to cross the blood-brain barrier.[1][3]

  • Recommended Action:

    • Route of Administration: The most effective way to achieve central blockade while minimizing peripheral side effects is to administer a much lower dose directly into the central nervous system via intracerebroventricular (i.c.v.) or intracisternal injection.[4][5] Doses as low as 2 µg (base) i.c.v. can produce a long-lasting central blockade without the pronounced peripheral effects.[4]

    • Dose Adjustment: If using systemic administration, consider a dose-response study to find the minimum effective dose that produces the desired central blockade with tolerable side effects.

    • Post-Administration Monitoring: Allow for a sufficient recovery period after administration. The acute behavioral effects typically subside, while the central nicotinic blockade persists for weeks.[4]

Q7: I am not seeing the expected behavioral changes (e.g., in learning and memory tasks) after chronic Chlorisondamine treatment, even though I've confirmed the nicotinic blockade. Why might this be?

A7: This is another intriguing aspect of chronic Chlorisondamine blockade. Studies have shown that while acute blockade with antagonists like mecamylamine can impair performance in certain memory tasks, chronic blockade with Chlorisondamine may not.[10] This discrepancy strongly suggests that long-term compensatory mechanisms are at play, which may normalize behavior despite the ongoing receptor blockade.

  • Recommended Action:

    • Investigate Downstream Signaling: This is an opportunity to explore the molecular adaptations that may be compensating for the lack of nicotinic signaling. Analyze post-mortem brain tissue for changes in the phosphorylation state or expression levels of key signaling molecules like CREB, CaMKII, or components of the MAPK pathway.[8][11][12]

    • Compare Acute vs. Chronic Effects: Design an experiment to directly compare the behavioral effects of acute mecamylamine administration with chronic Chlorisondamine treatment in the same task. This can help isolate the effects of the compensatory response.

    • Examine Other Neurotransmitter Systems: Chronic absence of nicotinic input may lead to adaptive changes in other systems, such as the dopaminergic or glutamatergic pathways.

Quantitative Data Summary

The following table summarizes the differential effects of chronic nicotinic antagonist treatment on nAChR density.

AntagonistTypical AdministrationDurationEffect on nAChR Density (Bmax)Reference(s)
Chlorisondamine Single i.c.v. or s.c. injectionWeeks to MonthsNo significant alteration in high-affinity [3H]-nicotine binding in the forebrain.[3]
Nicotine (Agonist)Continuous infusionDays to WeeksUpregulation (Increase) of high-affinity nicotine binding sites.[7][13]
Other Antagonists (General Principle)Chronic AdministrationDays to WeeksTypically leads to Upregulation (Increase) of receptor numbers.[7]

Experimental Protocols

Protocol 1: Chronic Central nAChR Blockade via Intraventricular (i.c.v.) Injection of Chlorisondamine in Rats

This protocol is adapted from standard stereotaxic surgery and i.c.v. injection procedures.[14][15]

  • Animal Preparation: Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane) and mount it in a stereotaxic apparatus. Ensure adequate anesthesia throughout the procedure by monitoring the pedal withdrawal reflex.[14]

  • Surgical Procedure:

    • Apply eye lubricant to prevent corneal drying.[14] Provide subcutaneous analgesics (e.g., Carprofen) and fluids.[14]

    • Make a midline incision on the scalp and retract the skin to expose the skull.

    • Identify bregma. Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from skull surface), drill a small hole through the skull.

    • Implant a guide cannula (e.g., 26-gauge) to the desired depth and secure it to the skull with dental cement and anchor screws.

    • Insert a dummy cannula into the guide to keep it patent.

  • Recovery: Allow the animal to recover for at least 24-48 hours post-surgery.[14]

  • Chlorisondamine Injection:

    • Gently restrain the conscious rat and remove the dummy cannula.

    • Prepare Chlorisondamine solution (e.g., 2 µg base in 5 µL of sterile saline).[4]

    • Use a microinjection pump and a Hamilton syringe connected to an internal cannula that extends slightly beyond the guide cannula.

    • Infuse the solution slowly (e.g., over 1-2 minutes) to allow for diffusion and prevent pressure-induced damage.

    • Leave the injector in place for an additional minute to minimize backflow upon retraction.

    • Replace the dummy cannula.

  • Post-Injection: The chronic blockade will be established and will persist for several weeks. Behavioral or neurochemical testing can typically begin a few days after the injection, once the animal has fully recovered from the procedure.[4]

Protocol 2: Neurotransmitter Release Assay from Synaptosomes

This protocol outlines a general procedure for preparing synaptosomes and measuring nicotine-evoked neurotransmitter release, which can be used to functionally validate Chlorisondamine's blockade.[16][17][18][19]

  • Synaptosome Preparation:

    • Euthanize the rat (control vs. Chlorisondamine-treated) and rapidly dissect the brain region of interest (e.g., striatum for dopamine release, hippocampus for noradrenaline release) in ice-cold homogenization buffer (e.g., 0.32 M sucrose with protease/phosphatase inhibitors).[17]

    • Homogenize the tissue using a Dounce-type glass homogenizer with a small clearance pestle (e.g., 10-12 gentle strokes).[17][19]

    • Perform differential centrifugation:

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris (P1 pellet).[17]

      • Transfer the supernatant (S1) to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 min at 4°C) to pellet the crude synaptosomal fraction (P2).[19]

    • Gently resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer).

  • Neurotransmitter Loading:

    • Incubate the resuspended synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-dopamine or [3H]-noradrenaline) for a set period (e.g., 15-30 min at 37°C) to allow for uptake.

  • Superfusion and Release Measurement:

    • Transfer the loaded synaptosomes to a superfusion chamber.

    • Continuously perfuse with buffer to establish a stable baseline of neurotransmitter release. Collect fractions at regular intervals (e.g., every 2-5 minutes).

    • Stimulate release by switching to a buffer containing a nicotinic agonist (e.g., 10 µM nicotine).

    • At the end of the experiment, stimulate with a high potassium (K+) buffer to depolarize all terminals and measure total releasable neurotransmitter.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction using liquid scintillation counting.

    • Express stimulated release as a percentage of the total releasable pool.

    • Compare the nicotine-evoked release between synaptosomes from control and Chlorisondamine-treated animals. A successful blockade will result in a significant attenuation of nicotine-evoked release, while K+-evoked release should remain unaffected.[6]

Visualizations

G start Unexpected Experimental Outcome (e.g., No behavioral effect, no receptor upregulation) q1 Is the nicotinic blockade functionally confirmed? start->q1 a1_no Action: Perform functional validation. (e.g., Nicotine challenge, ex vivo release assay) q1->a1_no No q2 Is blockade confirmed? q1->q2 Yes a1_no->q2 a2_no Troubleshoot Administration: - Check dose & route - Verify injection coordinates - Assess drug stability q2->a2_no No a2_yes Result is likely valid and indicates compensatory mechanisms. q2->a2_yes Yes investigate Investigate Compensatory Pathways: - Analyze downstream signaling (pCREB, pCaMKII) - Assess other neurotransmitter systems - Compare with acute antagonist effects a2_yes->investigate

Caption: Troubleshooting workflow for unexpected results in chronic Chlorisondamine experiments.

G chlorisondamine Chronic Chlorisondamine nAChR Nicotinic ACh Receptor (nAChR) chlorisondamine->nAChR binds to blockade Persistent Blockade nAChR->blockade no_upregulation No Receptor Upregulation blockade->no_upregulation calcium ↓ Intracellular Ca²⁺ Influx (via nAChRs) blockade->calcium leads to camk CaMKII Activity (?) calcium->camk modulates creb CREB Phosphorylation (?) camk->creb may influence gene_exp Altered Gene Expression creb->gene_exp regulates homeostasis Cellular Homeostasis gene_exp->homeostasis restores

Caption: Hypothetical signaling cascade illustrating potential compensatory responses.

G acute Acute Blockade (e.g., Mecamylamine) - Short duration - Readily reversible - Causes receptor upregulation - May impair memory tasks outcome Divergent Outcomes acute->outcome Suggests direct receptor role chronic Chronic Blockade (Chlorisondamine) - Long-lasting (weeks) - Quasi-irreversible - Lacks significant upregulation - Behavior may be normalized chronic->outcome Suggests compensatory adaptation

Caption: Logical comparison of acute versus chronic nicotinic receptor blockade effects.

References

challenges with blood-brain barrier penetration of Chlorisondamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Chlorisondamine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges associated with the blood-brain barrier (BBB) penetration of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the brain penetration of Chlorisondamine exceptionally low?

A1: The primary reason for Chlorisondamine's poor entry into the central nervous system (CNS) is its molecular structure. It is a bisquaternary ammonium compound, meaning it possesses two permanently positively charged nitrogen atoms.[1][2] This permanent charge makes the molecule highly hydrophilic (water-soluble) and unable to passively diffuse across the lipid-rich, tightly-joined endothelial cells that form the blood-brain barrier.[3][4]

Q2: Is there any quantitative data illustrating the poor BBB penetration of Chlorisondamine?

Q3: Can Chlorisondamine be used to study central nicotinic receptors?

A3: Yes, but typically this requires direct administration into the CNS, for example, via intracerebroventricular (i.c.v.) injection.[5][6] This method bypasses the blood-brain barrier, allowing the compound to reach its central targets. When administered peripherally (e.g., subcutaneously or intraperitoneally), its effects are largely confined to the peripheral nervous system due to its inability to enter the brain.[7][8]

Q4: Are there any known efflux transporters that actively remove Chlorisondamine from the brain?

A4: While specific studies on Chlorisondamine and efflux transporters are limited, many quaternary ammonium compounds are known substrates for transporters like P-glycoprotein (P-gp).[3] These transporters are part of the BBB's protective mechanism and actively pump foreign substances out of the brain, which could further contribute to the low brain concentrations of Chlorisondamine.

Troubleshooting Guide

Issue: My peripherally administered Chlorisondamine is not showing any effects on CNS-mediated behaviors.

  • Root Cause: This is the expected outcome due to the compound's inability to cross the blood-brain barrier in significant amounts.[5] Its structure as a quaternary ammonium salt restricts its passage into the brain.[1]

  • Troubleshooting Steps:

    • Confirm Peripheral Action: Ensure your experimental setup can detect the peripheral effects of Chlorisondamine (e.g., ganglionic blockade) to confirm the compound's activity and successful administration.

    • Switch to Central Administration: For studying CNS effects, the recommended approach is to bypass the BBB. Consider stereotactic surgery for intracerebroventricular (i.c.v.) or direct intracerebral injections into the target brain region.[5][6]

    • Review Literature for Analogues: Researchers have synthesized analogues of Chlorisondamine with the aim of improving BBB penetration, though this is a complex drug development challenge.[5]

Issue: I need to quantify the extent of Chlorisondamine's BBB penetration in my animal model.

  • Root Cause: Measuring the brain concentration of a poorly penetrating compound can be challenging due to levels being below the limit of detection for some analytical methods.

  • Troubleshooting Steps:

    • High-Sensitivity Analysis: Employ a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sample analysis.

    • In Vivo Brain Penetration Study: Follow a robust in vivo protocol. A common method involves intravenous administration followed by the collection of blood and brain tissue at multiple time points to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma partition coefficient (Kp,uu).[9] See the detailed experimental protocol below.

    • Consider an In Vitro Model: As a preliminary or screening step, you can use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, which is expected to be very low for Chlorisondamine.[10][11]

Data Presentation

Table 1: Physicochemical Properties of Chlorisondamine Relevant to BBB Penetration

PropertyValueImplication for BBB Penetration
Molecular Formula C₁₄H₂₀Cl₆N₂ (as dichloride salt)-
Molecular Weight 429.03 g/mol [1]While under the general 500 Da guideline for CNS drugs, other factors are more prohibitive.
Charge Permanent Cation (Bisquaternary Amine)[2]Primary Barrier: The permanent positive charges prevent passive diffusion across the lipophilic BBB.
Predicted LogP N/ALogP (a measure of lipophilicity) is not meaningful for permanently charged molecules as they are highly hydrophilic.
Observed CNS Penetration Extremely low; requires 400-500x peripheral dose vs. central dose for effect.[5]Functional Confirmation: Demonstrates profound difficulty in crossing the BBB.

Experimental Protocols

Protocol 1: In Vivo Assessment of Brain Penetration via Intravenous Administration

This protocol outlines a standard method to determine the brain-to-plasma concentration ratio (Kp) of a compound in a rodent model.

  • Compound Formulation:

    • Prepare Chlorisondamine in a sterile, physiologically compatible vehicle (e.g., 0.9% saline).

    • The final concentration should be calculated based on the desired dose and a standard injection volume (e.g., 5 mL/kg for rats).

  • Animal Dosing:

    • Anesthetize the animal (e.g., with isoflurane).

    • Administer a single bolus dose of Chlorisondamine via the tail vein (or other appropriate vessel).

  • Sample Collection:

    • At predetermined time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), collect a blood sample (e.g., via cardiac puncture) into an anticoagulant-treated tube (e.g., containing EDTA).

    • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush the vasculature of the brain.

    • Excise the brain and rinse with cold saline. Blot dry and record the weight.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample (e.g., at 2,000 x g for 15 minutes at 4°C) to separate the plasma.

    • Brain: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.

  • Analysis:

    • Determine the concentration of Chlorisondamine in the plasma and brain homogenate samples using a validated analytical method like LC-MS/MS.

  • Calculation:

    • Brain Concentration (C_brain): ng of compound per g of brain tissue.

    • Plasma Concentration (C_plasma): ng of compound per mL of plasma.

    • Brain-to-Plasma Ratio (Kp): Calculate at each time point by dividing the brain concentration by the plasma concentration: Kp = C_brain / C_plasma.[9]

Protocol 2: In Vitro PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro tool to predict passive, transcellular permeability across the BBB.

  • Membrane Preparation:

    • A filter plate (donor plate) is coated with an artificial membrane solution (e.g., a lipid mixture like porcine brain polar lipid extract dissolved in an organic solvent).[11]

  • Compound Preparation:

    • Prepare a solution of Chlorisondamine in a buffer (e.g., PBS at pH 7.4) at a known concentration. This will be the donor solution.

  • Assay Setup:

    • Add the donor solution containing Chlorisondamine to the wells of the donor plate.

    • Fill the wells of an acceptor plate with the same buffer.

    • Place the filter (donor) plate on top of the acceptor plate, creating a "sandwich," ensuring the artificial membrane is in contact with the acceptor solution.

  • Incubation:

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Analysis:

    • After incubation, determine the concentration of Chlorisondamine in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe in cm/s) is calculated using an equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

    • Expected Result for Chlorisondamine: The Pe value is expected to be extremely low (typically Pe < 2.0 x 10⁻⁶ cm/s), classifying it as a CNS-negative compound.

Visualizations

BBB_Penetration_Challenge cluster_bbb Blood-Brain Barrier Chlorisondamine Chlorisondamine (Permanently Charged, Hydrophilic) EndothelialCell Endothelial Cell (Lipid Membrane) Chlorisondamine->EndothelialCell Repelled TightJunction Tight Junction Target Central Nicotinic Receptors

Caption: Structural basis for Chlorisondamine's low BBB permeability.

InVivo_Workflow start Start: Formulate Chlorisondamine dose IV Administration to Rodent Model start->dose 1 collect Collect Blood & Brain (at Time Points) dose->collect 2 process Process Samples: - Plasma Separation - Brain Homogenization collect->process 3 analyze LC-MS/MS Analysis process->analyze 4 calculate Calculate C_brain & C_plasma analyze->calculate 5 end Determine Kp (Kp = C_brain / C_plasma) calculate->end 6

Caption: Experimental workflow for in vivo brain penetration assessment.

References

Validation & Comparative

A Comparative Guide to in vivo nAChR Blockade: Chlorisondamine Diiodide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chlorisondamine diiodide and other nicotinic acetylcholine receptor (nAChR) antagonists for in vivo research. It is designed to assist in the selection of an appropriate nAChR blocker by presenting supporting experimental data, detailed protocols for key experiments, and visual representations of signaling pathways and experimental workflows.

Introduction to nAChR Antagonists

Nicotinic acetylcholine receptors are crucial ligand-gated ion channels involved in a wide array of physiological processes. The ability to block these receptors in vivo is a critical tool for researchers studying the central and peripheral nervous systems. This compound is a long-acting nAChR antagonist, known for its quasi-irreversible blockade of central nicotinic receptors following a single administration.[1][2] This guide compares its in vivo performance with two other commonly used nAChR antagonists: mecamylamine and hexamethonium. Mecamylamine is a non-competitive antagonist that can cross the blood-brain barrier, while hexamethonium primarily acts on peripheral ganglia.[3][4][5]

Comparative Performance of nAChR Antagonists

The selection of an appropriate nAChR antagonist is contingent on the specific requirements of the in vivo study, such as the desired duration of blockade, the target receptor population (central vs. peripheral), and the experimental model. The following tables summarize quantitative data on the efficacy and administration of this compound, mecamylamine, and hexamethonium.

Table 1: Efficacy and Duration of Action

AntagonistAnimal ModelDosageRoute of AdministrationObserved EffectDuration of Blockade
This compound Rat10 mg/kgs.c.Blockade of nicotine-induced ataxia and prostration1 to 14 days[1]
Rat10 µgi.c.v.Near-total block of nicotine-evoked hippocampal [³H]-noradrenaline release21 days[6][7]
Rat10 mg/kgs.c.Blockade of nicotine-induced [³H]-dopamine release from striatal synaptosomesUp to 84 days[8]
Mecamylamine Pigeon1 mg/kgi.m.Antagonized nicotine's tachycardic effectAcute (minutes to hours)[9]
Pigeon10 mg/kgi.m.No antagonism of cardiovascular effects after 24 hoursShort-acting[9]
Rat--Blocks memory-enhancing effects of nicotineAcute[10]
Hexamethonium Rat0.5, 5, or 10 mg/kgs.c.Few signs of nicotine abstinence precipitatedPoor CNS penetration[11]
Canine5 mgLocal perfusionComplete blockade of ganglionic transmission in intracardiac ganglionAcute[12][13]

Table 2: Cardiovascular Effects of nAChR Antagonists

AntagonistAnimal ModelDosageRoute of AdministrationEffect on Blood PressureEffect on Heart Rate
This compound Pigeon0.1, 1, and 10 mg/kgi.m.LoweredDecreased at 0.1 mg/kg, Increased at 10 mg/kg[9]
Mouse1-6 mg/kgi.p.ReducedReduced[14][15]
Mecamylamine Pigeon1 and 10 mg/kgi.m.LoweredLowered[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the validation of nAChR blockade by this compound and its alternatives.

Protocol 1: Assessment of Nicotine-Induced Behaviors in Rats

  • Animal Model: Adult male Sprague-Dawley rats.

  • Antagonist Administration: A single subcutaneous (s.c.) injection of this compound (10 mg/kg).[1]

  • Nicotine Challenge: At various time points post-antagonist administration (e.g., 1, 7, and 14 days), animals are challenged with an injection of nicotine.

  • Behavioral Observation: Immediately following the nicotine challenge, animals are observed for characteristic nicotine-induced behaviors such as ataxia (uncoordinated movement) and prostration (lying stretched out).[1]

  • Data Analysis: The presence or absence and severity of these behaviors are scored and compared between the antagonist-treated group and a saline-treated control group.

Protocol 2: In Vitro Measurement of Nicotine-Evoked Neurotransmitter Release

  • Animal Model and Antagonist Administration: Rats are administered this compound (e.g., 10 mg/kg, s.c.) at a predetermined time before the experiment (e.g., 7 days).[8]

  • Synaptosome Preparation: On the day of the experiment, animals are euthanized, and the striatum is dissected. Striatal synaptosomes are prepared using standard subcellular fractionation techniques.

  • Neurotransmitter Release Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter precursor (e.g., [³H]-dopamine) to allow for uptake.[8]

  • Stimulation: The loaded synaptosomes are then stimulated with nicotine (e.g., 10⁻⁶ M) to induce neurotransmitter release.[8]

  • Quantification: The amount of released radiolabeled neurotransmitter is measured using liquid scintillation counting and compared between synaptosomes from Chlorisondamine-treated and control animals.

Protocol 3: Cardiovascular Monitoring in Pigeons

  • Animal Model: Pigeons.

  • Antagonist Administration: Intramuscular (i.m.) injection of this compound (0.1, 1, or 10 mg/kg) or mecamylamine (1 or 10 mg/kg).[9]

  • Physiological Monitoring: Blood pressure and heart rate are continuously monitored using appropriate instrumentation.

  • Nicotine Challenge: After a baseline recording period, a dose of nicotine is administered to assess the antagonist's ability to block nicotine's cardiovascular effects.[9]

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between different antagonist treatment groups.

Signaling Pathways and Experimental Visualization

The following diagrams, created using the DOT language, illustrate the mechanism of nAChR blockade and a typical experimental workflow for its validation.

nAChR_Blockade_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Activates Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Opens for Depolarization Depolarization & Neuronal Excitation Na_Ca_Influx->Depolarization Antagonist Chlorisondamine / Mecamylamine / Hexamethonium Antagonist->nAChR Blocks Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Antagonist_Admin Administer Antagonist (e.g., Chlorisondamine s.c.) Animal_Model->Antagonist_Admin Nicotine_Challenge Nicotine Challenge Antagonist_Admin->Nicotine_Challenge Data_Collection Data Collection (Behavioral / Physiological / Neurochemical) Nicotine_Challenge->Data_Collection Comparison Compare with Control Group Data_Collection->Comparison Conclusion Draw Conclusions on Blockade Efficacy Comparison->Conclusion

References

A Comparative Analysis of Chlorisondamine Diiodide and Mecamylamine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two ganglionic blocking agents, Chlorisondamine diiodide and Mecamylamine. Both compounds are antagonists of nicotinic acetylcholine receptors (nAChRs) and have been utilized in research to probe the function of the autonomic nervous system and cholinergic pathways. This document summarizes key experimental findings, presents quantitative data in a comparative format, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound and mecamylamine are both effective ganglionic blockers that antagonize nicotinic acetylcholine receptors. Experimental data reveals key differences in their potency, duration of action, and effects on various physiological parameters. Mecamylamine has been more extensively characterized in terms of its activity across different nAChR subtypes, with available IC50 values for several receptor combinations. In contrast, while Chlorisondamine is noted for its long-lasting, quasi-irreversible blockade, specific IC50 values for a range of nAChR subtypes are less readily available in the literature. Direct comparative studies highlight Chlorisondamine's prolonged duration of action in blocking nicotine-induced cardiovascular effects compared to Mecamylamine.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and Mecamylamine from key experimental studies.

Table 1: In Vitro Efficacy at Nicotinic Acetylcholine Receptor Subtypes

CompoundnAChR SubtypeIC50 ValueReference
Mecamylamineα3β4640 nM[1]
α4β22.5 µM[1]
α3β23.6 µM[1]
α76.9 µM[1]
This compoundNeuronal nAChRs (general)IC50 ≈ 1.6 µM (for blocking nicotine-induced dopamine release)

Note: Directly comparable IC50 values for Chlorisondamine across a range of specific nAChR subtypes were not available in the reviewed literature, representing a key data gap for a direct potency comparison.

Table 2: In Vivo Efficacy - Cardiovascular Effects in Pigeons

Compound & DosePretreatment TimeEffect on Nicotine-Induced Blood Pressure IncreaseEffect on Nicotine-Induced Heart Rate IncreaseReference
Chlorisondamine (10 mg/kg i.m.)30 minBlockedBlocked[2]
24 hoursBlockedAttenuated[2]
3 daysDiminished BlockadeAttenuated[2]
Mecamylamine (1 mg/kg i.m.)30 minNo significant blockadeAntagonized[2]
Mecamylamine (10 mg/kg i.m.)24 hoursNot antagonizedNot antagonized[2]

Table 3: In Vitro Efficacy - Inhibition of NMDA Receptor-Mediated Dopamine Release

CompoundIC50 ValueCell TypeReference
Chlorisondamine~600 µMCultured fetal rat mesencephalic cells[3]
Mecamylamine~70 µMCultured fetal rat mesencephalic cells[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel AC Adenylyl Cyclase cAMP cAMP AC->cAMP PI3K PI3K Akt Akt PI3K->Akt ACh Acetylcholine ACh->nAChR Binds Ca_ion->AC Ca_ion->PI3K PKA PKA cAMP->PKA CREB CREB PKA->CREB MAPK MAPK (ERK) Akt->MAPK MAPK->CREB Gene Gene Transcription CREB->Gene Cell_Response Cellular Response (e.g., Neurotransmitter Release, Neuroprotection) Gene->Cell_Response Chlorisondamine Chlorisondamine diiodide Chlorisondamine->nAChR Blocks Mecamylamine Mecamylamine Mecamylamine->nAChR Blocks

Caption: nAChR signaling pathway and points of antagonism.

Experimental Workflow: In Vivo Assessment of Ganglionic Blockade

Ganglionic_Blockade_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal Rodent Model (e.g., Rat) Catheter Arterial & Venous Catheter Implantation Animal->Catheter Recovery Post-operative Recovery Catheter->Recovery Baseline Baseline Blood Pressure & Heart Rate Measurement Recovery->Baseline Drug_Admin Administer Ganglionic Blocker (Chlorisondamine or Mecamylamine) Baseline->Drug_Admin Monitoring Continuous Monitoring of Blood Pressure & Heart Rate Drug_Admin->Monitoring Stimulation Optional: Administer Nicotine Challenge Monitoring->Stimulation Post_Stim_Monitoring Monitor Cardiovascular Response to Challenge Stimulation->Post_Stim_Monitoring Data_Collection Data Acquisition Post_Stim_Monitoring->Data_Collection Comparison Compare Post-drug vs. Baseline Cardiovascular Parameters Data_Collection->Comparison Efficacy Determine Efficacy: Magnitude & Duration of Blockade Comparison->Efficacy

Caption: In vivo ganglionic blockade experimental workflow.

Experimental Protocols

In Vivo Assessment of Ganglionic Blockade in Rodents

This protocol is a synthesized representation for evaluating the in vivo efficacy of ganglionic blockers based on common methodologies.[1]

1. Animal Preparation:

  • Subjects: Adult male Sprague-Dawley rats (250-350g).
  • Surgery: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). Surgically implant catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
  • Recovery: Allow the animal to recover fully from surgery for at least 24-48 hours before the experiment. House the animal in a quiet, temperature-controlled environment.

2. Experimental Procedure:

  • Acclimatization: On the day of the experiment, place the rat in a recording chamber and allow it to acclimate for at least 30 minutes.
  • Baseline Measurement: Connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).
  • Drug Administration: Administer this compound or Mecamylamine intravenously at the desired dose.
  • Post-Drug Monitoring: Continuously record MAP and HR to determine the onset, magnitude, and duration of the hypotensive and chronotropic effects.
  • (Optional) Nicotine Challenge: At a specified time point after antagonist administration, administer a bolus of nicotine intravenously to assess the degree of ganglionic blockade.
  • Post-Challenge Monitoring: Continue to record MAP and HR to measure the blunting of the pressor and tachycardic response to nicotine.

3. Data Analysis:

  • Calculate the change in MAP and HR from baseline following the administration of the ganglionic blocker.
  • If a nicotine challenge is performed, calculate the percentage inhibition of the nicotine-induced pressor and heart rate responses.
  • Compare the efficacy of Chlorisondamine and Mecamylamine based on the magnitude and duration of their effects.

In Vitro Assessment of nAChR Antagonism using Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the antagonist activity of Chlorisondamine and Mecamylamine on specific nAChR subtypes expressed in a cellular system.[2]

1. Cell Preparation:

  • Cell Line: Use a suitable cell line (e.g., HEK293 cells) stably transfected to express the desired nAChR subtype (e.g., α4β2, α7).
  • Cell Culture: Culture the cells under standard conditions until they reach an appropriate confluency for patch-clamp recording.

2. Electrophysiological Recording:

  • Configuration: Use the whole-cell patch-clamp configuration to record ion channel activity.
  • Solutions:
  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg (pH 7.2).
  • Agonist Application: Apply a specific nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.
  • Antagonist Application: Co-apply the agonist with varying concentrations of Chlorisondamine or Mecamylamine to the cell.
  • Data Acquisition: Record the peak inward current in response to agonist application in the absence and presence of the antagonist.

3. Data Analysis:

  • Measure the peak current amplitude for each antagonist concentration.
  • Normalize the current in the presence of the antagonist to the baseline current.
  • Plot the normalized current as a function of the antagonist concentration and fit the data to a concentration-response curve to determine the IC50 value.
  • Compare the IC50 values of Chlorisondamine and Mecamylamine for the specific nAChR subtype to determine their relative potency.

Conclusion

Both this compound and Mecamylamine are potent nicotinic acetylcholine receptor antagonists that effectively induce ganglionic blockade. The available data suggests that Chlorisondamine exhibits a significantly longer duration of action in vivo, making it a useful tool for studies requiring sustained nicotinic receptor blockade.[4][5] Mecamylamine, on the other hand, has been more thoroughly characterized in terms of its inhibitory profile across various nAChR subtypes, providing a more detailed understanding of its receptor selectivity.[1][6] The choice between these two agents will ultimately depend on the specific requirements of the research, including the desired duration of action and the importance of understanding the interaction with specific nAChR subtypes. Further research providing a direct comparison of the in vitro potency of Chlorisondamine across a range of nAChR subtypes would be highly valuable for a more complete comparative assessment.

References

A Comparative Guide to Chlorisondamine Diiodide and Hamethonium for Ganglionic Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent ganglionic blocking agents: chlorisondamine diiodide and hexamethonium. Both compounds have been instrumental in autonomic neuroscience research, and understanding their distinct pharmacological profiles is crucial for their application in experimental settings. This document synthesizes experimental data on their performance, outlines detailed methodologies for their study, and visualizes key pathways and workflows.

Executive Summary

This compound and hexamethonium are both antagonists of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, effectively blocking neurotransmission in both the sympathetic and parasympathetic nervous systems. While both serve as valuable research tools, they exhibit significant differences in potency, duration of action, and mechanism of blockade. Chlorisondamine is notably more potent and possesses a remarkably prolonged duration of action compared to hexamethonium.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound and hexamethonium based on available experimental data.

ParameterThis compoundHexamethoniumSpeciesSource
Relative Potency Ratio 81Dog[1][2]
IC50 (nAChR antagonism) ~600 µM (for inhibition of NMDA-evoked dopamine release in rat mesencephalic cells)Not available in a direct comparative studyRat[3][4]
Duration of Action (Blood Pressure Reduction) Approximately 24 hoursApproximately 6 hoursDog[2]
Duration of Action (Central Nicotinic Blockade) At least 5 weeks after a single high doseNot applicable (does not readily cross the blood-brain barrier)Rat[5]

Mechanism of Action

Hexamethonium is a classic non-depolarizing, competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia.[6][7] Its primary mechanism involves the physical occlusion of the open ion channel of the nAChR, thereby preventing the influx of sodium and potassium ions and subsequent depolarization of the postganglionic neuron.[6][7] This action is reversible and its duration is relatively short.

This compound , while also a nicotinic antagonist, exhibits a more complex and long-lasting mechanism of action.[3][4] A single administration can lead to a quasi-irreversible blockade of central nicotinic receptors that can persist for weeks.[3][5] The precise mechanism for this prolonged effect is not fully elucidated but is thought to involve the accumulation and slow washout of the drug from within the neurons.[3]

Signaling Pathway of Ganglionic Transmission and Blockade

The following diagram illustrates the signaling pathway at the autonomic ganglion and the points of intervention for chlorisondamine and hexamethonium.

Ganglionic Transmission and Blockade cluster_preganglionic Preganglionic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postganglionic Postganglionic Neuron cluster_blockers Ganglionic Blockers pre_ap Action Potential pre_terminal Nerve Terminal pre_ap->pre_terminal 1. Propagation ach_vesicle ACh Vesicles pre_terminal->ach_vesicle 2. Ca²⁺ Influx & Vesicle Fusion ach Acetylcholine (ACh) ach_vesicle->ach 3. ACh Release nachr Nicotinic ACh Receptor (nAChR) ach->nachr 4. ACh Binding ion_channel Ion Channel nachr->ion_channel 5. Channel Opening post_ap Action Potential ion_channel->post_ap 6. Na⁺ Influx, K⁺ Efflux & Depolarization hexamethonium Hexamethonium hexamethonium->ion_channel Blocks Open Channel chlorisondamine Chlorisondamine chlorisondamine->nachr Antagonist Binding (Long-lasting)

Caption: Signaling at the autonomic ganglion and sites of blockade.

Experimental Protocols

A classic and robust method for evaluating ganglionic blockade is the in vivo superior cervical ganglion-nictitating membrane preparation , commonly performed in anesthetized cats or dogs.

Objective:

To quantify and compare the ganglionic blocking potency and duration of action of this compound and hexamethonium.

Materials:
  • Anesthetized cat or dog

  • Surgical instruments for dissection

  • Tracheal cannula for artificial respiration

  • Femoral artery and vein cannulas for blood pressure monitoring and drug administration, respectively

  • Stimulator for preganglionic nerve stimulation

  • Isotonic transducer and recording system to measure the contraction of the nictitating membrane

  • This compound and hexamethonium solutions of known concentrations

  • Saline solution (vehicle control)

Methodology:
  • Animal Preparation:

    • Anesthetize the animal (e.g., with sodium pentobarbital).

    • Insert a tracheal cannula and maintain artificial respiration.

    • Cannulate the femoral artery to monitor systemic blood pressure.

    • Cannulate the femoral vein for intravenous drug administration.

    • Surgically expose the right and left cervical sympathetic trunks.

  • Nictitating Membrane Preparation:

    • Attach the nictitating membrane of one eye to an isotonic force transducer to record its contractions.

    • Place electrodes on the preganglionic cervical sympathetic nerve.

  • Experimental Procedure:

    • Deliver supramaximal electrical stimuli to the preganglionic nerve at a fixed frequency (e.g., 5 Hz) and duration to elicit reproducible contractions of the nictitating membrane.

    • Administer a vehicle control (saline) intravenously and record any changes in blood pressure and nictitating membrane contraction.

    • Administer a dose of hexamethonium intravenously and record the inhibition of the nictitating membrane contraction and the change in blood pressure.

    • Allow for recovery of the response to baseline levels.

    • Repeat the administration with increasing doses of hexamethonium to establish a dose-response curve.

    • Following a washout period, repeat the procedure with this compound, starting with a much lower dose due to its higher potency.

    • To determine the duration of action, administer a single dose of each drug that produces a significant blockade (e.g., 50% inhibition) and monitor the time required for the response to return to pre-drug levels.

  • Data Analysis:

    • Measure the percentage inhibition of the nictitating membrane contraction for each dose of the drugs.

    • Calculate the ED50 (the dose required to produce 50% of the maximal inhibitory effect) for both chlorisondamine and hexamethonium.

    • Compare the ED50 values to determine the relative potency.

    • Plot the time course of recovery from blockade to compare the duration of action.

Experimental Workflow Diagram:

Ganglionic Blockade Experimental Workflow start Start animal_prep Animal Preparation (Anesthesia, Cannulation) start->animal_prep nm_prep Nictitating Membrane Preparation & Transducer Attachment animal_prep->nm_prep pregang_stim Preganglionic Nerve Stimulation & Baseline Response Recording nm_prep->pregang_stim drug_admin Drug Administration (Vehicle, Hexamethonium, Chlorisondamine) pregang_stim->drug_admin response_rec Record Inhibition of Nictitating Membrane Contraction & Blood Pressure Changes drug_admin->response_rec dose_response Generate Dose-Response Curve & Calculate ED50 response_rec->dose_response duration_study Administer Single Dose & Monitor Recovery Time response_rec->duration_study data_analysis Data Analysis & Comparison (Potency, Duration) dose_response->data_analysis duration_study->data_analysis end End data_analysis->end

References

Assessing the Specificity of Chlorisondamine Diiodide for Nicotinic Acetylcholine Receptor (nAChR) Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chlorisondamine diiodide's specificity for various nicotinic acetylcholine receptor (nAChR) subtypes against other common nAChR antagonists. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Overview of this compound

This compound is a bis-quaternary ammonium compound historically classified as a ganglionic blocker. It functions as a long-lasting, non-competitive antagonist of nAChRs.[1] Emerging research suggests that Chlorisondamine acts as a channel blocker rather than competing with acetylcholine at the binding site. Its ability to cross the blood-brain barrier, albeit at higher doses, and exert prolonged central nicotinic blockade has made it a tool in neuroscience research.[1]

Comparative Analysis of nAChR Antagonist Specificity

To provide a clear comparison, the following table summarizes the available quantitative data on the inhibitory activity of this compound and other well-characterized nAChR antagonists across various subtypes.

AntagonistnAChR SubtypeTest SystemMeasured Activity (IC50/Ki)Reference
This compound Neuronal nAChRs (Dopamine Release)Rat Striatal SynaptosomesIC50: 1.6 µM[2]
This compound General nAChRsNot SpecifiedIC50: 1.8 µM
MecamylamineNeuronal nAChRs (Dopamine Release)Rat Striatal SynaptosomesIC50: 0.3 µM[2]
Dihydro-β-erythroidine (DHβE)Neuronal nAChRs (Dopamine Release)Rat Striatal SynaptosomesIC50: 0.2 µM[2]
Dihydro-β-erythroidine (DHβE)α4β2Human recombinant (HEK cells)IC50: 80 nM[3]
Dihydro-β-erythroidine (DHβE)α3β2OocytesIC50: 0.41 µM[4]
Dihydro-β-erythroidine (DHβE)α3β4OocytesIC50: 23.1 µM[4]
Methyllycaconitine (MLA)α7Human recombinant (HEK cells)IC50: 1.5 µM[3]
α-Bungarotoxinα7Not SpecifiedPotent Antagonist[5]

Note: The data for this compound across a wide range of specific nAChR subtypes is limited in the current literature. The provided IC50 value for "Neuronal nAChRs (Dopamine Release)" likely reflects its action on subtypes prevalent in the striatum, such as α4β2* and α6β2*.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of nAChR antagonism and a typical experimental workflow for its assessment.

cluster_0 nAChR Antagonism Agonist Agonist nAChR nAChR Agonist->nAChR Binds Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open Activates Ion_Channel Ion Channel (Closed) Blocked_Channel Ion Channel (Blocked) Ion_Channel_Open->Blocked_Channel Ion_Influx Ion_Influx Ion_Channel_Open->Ion_Influx Allows Antagonist Chlorisondamine Antagonist->Ion_Channel_Open Blocks cluster_1 Functional Assay Workflow Cell_Culture Cell Culture expressing specific nAChR subtype Antagonist_Incubation Incubate with Chlorisondamine Cell_Culture->Antagonist_Incubation Agonist_Application Apply nAChR Agonist Antagonist_Incubation->Agonist_Application Measurement Measure cellular response (e.g., Ca2+ influx, current) Agonist_Application->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis

References

A Comparative Guide to Chlorisondamine Diiodide for Nicotinic Acetylcholine Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chlorisondamine diiodide with other commonly used nicotinic acetylcholine receptor (nAChR) antagonists. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tools for their studies of nicotinic signaling.

Introduction to this compound

This compound is a potent and long-acting ganglionic blocking agent that functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Its prolonged, quasi-irreversible blockade of both central and peripheral nAChRs makes it a valuable tool in neuroscience and cardiovascular research.[3] It is frequently used to investigate the roles of the autonomic nervous system in various physiological processes and to study the central effects of nicotine.

Comparison with Alternative nAChR Antagonists

The selection of an appropriate nAChR antagonist is critical for the specific experimental goals. This section compares this compound with two other widely used antagonists: mecamylamine and hexamethonium.

Key Differentiating Characteristics:

  • Chlorisondamine: Exhibits a remarkably long duration of action, with a single administration producing a blockade that can last for weeks.[1] It effectively antagonizes central nicotinic effects.

  • Mecamylamine: A non-selective, non-competitive nAChR antagonist that can cross the blood-brain barrier, thus affecting both central and peripheral receptors.[4] Its duration of action is significantly shorter than that of chlorisondamine.[5][6]

  • Hexamethonium: A ganglionic blocker that does not readily cross the blood-brain barrier and is therefore primarily used to investigate peripheral nicotinic transmission.[7]

Quantitative Data Comparison

The following tables summarize quantitative data from comparative studies of this compound and its alternatives.

Table 1: In Vitro Potency of nAChR Antagonists

CompoundPreparationAssayIC50 (µM)Reference
Chlorisondamine Rat striatal synaptosomesNicotine-induced [3H]-dopamine release1.6[8]
MecamylamineRat striatal synaptosomesNicotine-induced [3H]-dopamine release0.3[8]
Dihydro-β-erythroidineRat striatal synaptosomesNicotine-induced [3H]-dopamine release0.2[8]
TrimetaphanIsolated guinea-pig oesophagusInhibition of vagal ganglionic responsesMore potent than mecamylamine[1]
HexamethoniumIsolated guinea-pig oesophagusInhibition of vagal ganglionic responsesLess potent than mecamylamine[1]

Table 2: In Vivo Cardiovascular Effects of Nicotine Following Antagonist Pretreatment in Pigeons

Pretreatment (Dose, Time)Nicotine ChallengePeak Blood Pressure Response (% of baseline)Peak Heart Rate Response (% of baseline)Reference
Saline0.1 mg/kg~140%~160%[5]
Chlorisondamine (10 mg/kg, 30 min) 0.1 mg/kgSignificantly attenuatedSignificantly attenuated[5]
Chlorisondamine (10 mg/kg, 24 h) 0.1 mg/kgSignificantly attenuatedSignificantly attenuated[5]
Chlorisondamine (10 mg/kg, 3 days) 0.1 mg/kgNo longer evidentNo longer evident[5]
Mecamylamine (1 mg/kg, 30 min)0.1 mg/kgNot attenuatedSignificantly blocked[5]
Mecamylamine (10 mg/kg, 24 h)0.1 mg/kgNot significantly blockedNot blocked[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments involving this compound.

Protocol 1: In Vivo Assessment of Ganglionic Blockade on Blood Pressure

Objective: To determine the neurogenic contribution to resting blood pressure using this compound.

Animals: Male Sprague-Dawley rats (250-300g).

Materials:

  • This compound

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Arterial catheter

  • Pressure transducer and data acquisition system

Procedure:

  • Anesthetize the rat and implant a catheter into the femoral artery for continuous blood pressure monitoring.

  • Allow the animal to recover from surgery and acclimate to the experimental setup.

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).

  • Administer this compound (e.g., 2.5 mg/kg, i.v.) or a vehicle control (saline).

  • Continuously record MAP and HR for at least 60 minutes post-injection.

  • The peak depressor response to Chlorisondamine is taken as the measure of neurogenic pressor activity.

Control Groups:

  • Vehicle Control: Administer an equivalent volume of saline to control for the effects of the injection procedure.

  • Sham Surgery Control: Include a group of animals that undergo the surgical procedure without drug administration to control for the effects of surgery and anesthesia.

Protocol 2: In Vitro Measurement of Nicotine-Induced Dopamine Release

Objective: To assess the antagonist potency of this compound on nicotine-evoked dopamine release from striatal synaptosomes.

Materials:

  • Rat striatum tissue

  • [3H]-dopamine

  • Nicotine

  • This compound

  • Perfusion buffer

  • Scintillation counter

Procedure:

  • Prepare synaptosomes from fresh rat striatal tissue.

  • Load the synaptosomes with [3H]-dopamine.

  • Superfuse the synaptosomes with buffer and collect fractions to establish a baseline of [3H]-dopamine release.

  • Introduce this compound at various concentrations into the perfusion buffer for a defined pre-incubation period.

  • Stimulate the synaptosomes with a fixed concentration of nicotine (e.g., 1 µM) in the continued presence of the antagonist.

  • Collect fractions during and after nicotine stimulation.

  • Quantify the amount of [3H]-dopamine in each fraction using a scintillation counter.

  • Calculate the inhibition of nicotine-induced [3H]-dopamine release at each antagonist concentration to determine the IC50 value.

Control Groups:

  • Vehicle Control: Perfuse with buffer containing the vehicle for this compound to control for any effects of the solvent.

  • Nicotine-only Control: Stimulate a set of synaptosomes with nicotine in the absence of any antagonist to determine the maximum response.

  • Basal Release Control: Perfuse a set of synaptosomes with buffer alone (no nicotine or antagonist) to measure basal [3H]-dopamine efflux.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Nicotinic_Acetylcholine_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Antagonist Action Acetylcholine Acetylcholine nAChR Nicotinic AChR Acetylcholine->nAChR Binds Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Activates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Depolarization, Gene Expression) Ion_Channel->Cellular_Response Directly causes PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Activates PI3K_Akt->Cellular_Response Leads to Chlorisondamine Chlorisondamine Chlorisondamine->nAChR Blocks

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow_Ganglionic_Blockade cluster_workflow Workflow for Assessing Ganglionic Blockade cluster_groups Experimental Groups Animal_Prep Animal Preparation (e.g., Rat with arterial catheter) Baseline Baseline Measurement (Blood Pressure, Heart Rate) Animal_Prep->Baseline Treatment Treatment Administration Baseline->Treatment Post_Treatment Post-Treatment Monitoring Treatment->Post_Treatment Data_Analysis Data Analysis (Comparison of pre- vs. post-treatment) Post_Treatment->Data_Analysis Control Vehicle Control Chlorisondamine Chlorisondamine Alternative Alternative Antagonist (e.g., Mecamylamine)

References

A Comparative Analysis of the Duration of Action: Chlorisondamine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ganglionic blocking agent Chlorisondamine and its novel analogues. While direct comparative data on the in vivo duration of action for the analogues is not currently available in published literature, this document synthesizes existing binding affinity data and the well-documented long-acting nature of Chlorisondamine to offer a comprehensive overview. Furthermore, a detailed experimental protocol is provided to guide future research in determining the duration of action of these promising compounds.

Introduction to Chlorisondamine and its Analogues

Chlorisondamine is a potent nicotinic acetylcholine receptor (nAChR) antagonist known for its exceptionally long-lasting, or "quasi-irreversible," ganglionic blockade.[1][2] This persistent action, which can last for weeks to months after a single administration in animal models, has made it a valuable tool in neuroscience research for studying the long-term effects of nicotinic receptor blockade.[3][4] However, its clinical utility has been limited by its poor ability to cross the blood-brain barrier and potential for side effects at high doses.[5]

In an effort to develop compounds with potentially improved therapeutic profiles, a series of Chlorisondamine analogues were synthesized.[5] This guide focuses on three such analogues:

  • 2-(indolin-1-yl)-N,N,N-trimethylethanaminium iodide

  • 2-(1,3-dioxoisoindolin-2-yl)-N,N,N-trimethylethanaminium iodide

  • 2-(1H-indole-3-carboxamido)-N,N,N-trimethylethanaminium iodide

These analogues were designed to retain the core pharmacophore responsible for nAChR antagonism while potentially offering altered pharmacokinetic and pharmacodynamic properties.[5]

Data Presentation: A Comparative Overview

While direct experimental data comparing the duration of action of Chlorisondamine and its analogues is not available, we can infer potential characteristics from their binding affinities to a key epitope of the α2 neuronal nicotinic acetylcholine receptor subunit. The following table summarizes the available comparative data.

CompoundChemical NameKnown Duration of ActionRelative Binding Affinity
Chlorisondamine 4,5,6,7-tetrachloro-2-(2-(trimethylammonio)ethyl)-2-methylisoindolin-2-ium dichlorideWeeks to months (in rats)[3][4]Baseline
Analogue 1 2-(indolin-1-yl)-N,N,N-trimethylethanaminium iodideNot experimentally determinedHigher than Chlorisondamine[5]
Analogue 2 2-(1,3-dioxoisoindolin-2-yl)-N,N,N-trimethylethanaminium iodideNot experimentally determinedHigher than Chlorisondamine[5]
Analogue 3 2-(1H-indole-3-carboxamido)-N,N,N-trimethylethanaminium iodideNot experimentally determinedHigher than Chlorisondamine[5]

Note: The higher binding affinity of the analogues suggests a potential for a prolonged duration of action, similar to or potentially exceeding that of Chlorisondamine. However, this is a hypothesis that requires experimental verification.

Experimental Protocols

To facilitate further research, a detailed experimental protocol for determining and comparing the in vivo duration of action of Chlorisondamine and its analogues is provided below. This protocol is based on established methodologies for assessing the long-term effects of nicotinic antagonists.

Protocol: Assessment of the Duration of Action of Nicotinic Antagonists on Nicotine-Induced Locomotor Activity in Rats

1. Objective:

To determine and compare the duration of the inhibitory effect of Chlorisondamine and its analogues on nicotine-induced hyperlocomotion in rats.

2. Animals:

  • Male Wistar rats (250-300g)

  • Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.

3. Materials:

  • Chlorisondamine and its analogues

  • Nicotine tartrate salt

  • Sterile saline (0.9% NaCl)

  • Locomotor activity chambers (e.g., automated photocell activity monitors)

4. Experimental Procedure:

  • Habituation: Acclimate rats to the locomotor activity chambers for 30 minutes daily for 3 consecutive days prior to the start of the experiment.

  • Baseline Activity: On day 4, record the baseline locomotor activity of each rat for 30 minutes.

  • Drug Administration (Day 5):

    • Divide the rats into experimental groups (e.g., Vehicle control, Chlorisondamine, Analogue 1, Analogue 2, Analogue 3).

    • Administer a single intracerebroventricular (i.c.v.) or systemic dose of the assigned compound or vehicle. The route and dose should be determined based on preliminary dose-ranging studies.

  • Nicotine Challenge:

    • At predetermined time points post-antagonist administration (e.g., 24 hours, 1 week, 2 weeks, 4 weeks, 8 weeks), administer a subcutaneous (s.c.) injection of nicotine (e.g., 0.4 mg/kg, a dose known to induce hyperlocomotion).

    • Immediately place the rat in the locomotor activity chamber and record activity for 60 minutes.

  • Data Analysis:

    • Quantify locomotor activity as total distance traveled or number of beam breaks.

    • Compare the nicotine-induced locomotor activity in the antagonist-treated groups to the vehicle-treated control group at each time point.

    • The duration of action is defined as the time period during which the antagonist significantly attenuates the locomotor-stimulating effects of nicotine.

    • Statistical analysis should be performed using appropriate methods (e.g., two-way ANOVA with post-hoc tests).

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental design, the following diagrams are provided.

signaling_pathway Nicotinic Acetylcholine Receptor Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Chlorisondamine Chlorisondamine & Analogues Chlorisondamine->nAChR Blocks experimental_workflow Workflow for Determining Duration of Action A Animal Habituation (3 days) B Baseline Locomotor Activity Measurement A->B C Single Dose Administration (Chlorisondamine, Analogue, or Vehicle) B->C D Nicotine Challenge (Multiple Time Points) C->D E Locomotor Activity Recording D->E F Data Analysis and Comparison E->F

References

Evaluating the Off-Target Effects of Chlorisondamine Diiodide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Chlorisondamine diiodide, a potent nicotinic acetylcholine receptor (nAChR) antagonist, is a valuable tool in neuroscience research for its long-lasting ganglionic blocking properties. However, a thorough understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for considering its therapeutic potential. This guide provides a comparative analysis of the off-target profile of this compound against other common nAChR antagonists, supported by experimental data and detailed protocols.

Comparison of Off-Target Binding Profiles

A critical aspect of drug evaluation is its selectivity. The following table summarizes the known off-target interactions of this compound and compares them with alternative nAChR antagonists: mecamylamine, hexamethonium, and bupropion.

Target ClassReceptor/EnzymeThis compoundMecamylamineHexamethoniumBupropion
Ion Channels NMDA ReceptorIC50: ~600 µM[1]IC50: ~70 µM[1]Data not availableData not available
Transporters Norepinephrine Transporter (NET)Data not availablePotential for weak interactionData not availablePotent inhibitor
Dopamine Transporter (DAT)Data not availablePotential for weak interactionData not availablePotent inhibitor
Enzymes Cytochrome P450 2D6 (CYP2D6)Data not availableData not availableData not availablePotent inhibitor[2]
Lipids SphingomyelinForms noncovalent complexes[3]Data not availableData not availableData not available
Other Receptors Muscarinic Acetylcholine ReceptorsData not availableNo significant activity reportedNo effect on mAChRsData not available

Key Observations:

  • NMDA Receptor Interaction: Both this compound and mecamylamine exhibit off-target activity at NMDA receptors, but only at high concentrations. Mecamylamine appears to be more potent in this regard.

  • Transporter and Enzyme Inhibition: Bupropion stands out for its potent inhibition of norepinephrine and dopamine transporters, its primary mechanism of action as an antidepressant, and its significant inhibition of the metabolic enzyme CYP2D6.

  • Lipid Interaction: A unique characteristic of this compound is its ability to form noncovalent complexes with lipids such as sphingomyelin. The functional consequence of this interaction requires further investigation.

Experimental Protocols

To aid researchers in evaluating the off-target effects of this compound and other compounds, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding of a test compound to a panel of off-target receptors.

Objective: To determine the binding affinity (Ki) of a test compound for a range of receptors, ion channels, and transporters.

Materials:

  • Test compound (e.g., this compound)

  • Cell membranes or recombinant proteins expressing the target of interest

  • Specific radioligand for each target

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In each well of the 96-well plate, add the cell membranes/recombinant protein, the specific radioligand at a concentration near its Kd, and the test compound at various concentrations. For determining non-specific binding, a high concentration of a known ligand for the target is added instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

A Prepare Serial Dilutions of Test Compound B Prepare Reaction Mixture: Membranes + Radioligand + Test Compound A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Wash to Remove Unbound Ligand D->E F Add Scintillation Fluid and Count Radioactivity E->F G Calculate Specific Binding, IC50, and Ki F->G

Radioligand Binding Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This protocol is designed to assess the functional effects of a test compound on NMDA receptor-mediated currents.

Objective: To determine if a test compound modulates the activity of NMDA receptors and to quantify its potency (IC50).

Materials:

  • Cultured neurons or cell line expressing recombinant NMDA receptors (e.g., HEK293 cells)

  • External solution (e.g., in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4)

  • Internal solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

  • NMDA and glycine (agonists)

  • Test compound (e.g., this compound)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

  • Agonist Application: Apply a solution containing NMDA and glycine to elicit an inward current.

  • Compound Application: After establishing a stable baseline current, co-apply the NMDA/glycine solution with the test compound at various concentrations.

  • Data Recording: Record the NMDA receptor-mediated currents before, during, and after the application of the test compound.

  • Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the test compound. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a concentration-response curve.

Signaling Pathway of NMDA Receptor Antagonism:

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Signaling Downstream Signaling Ca_ion->Signaling Activates Chlorisondamine Chlorisondamine (High Concentration) Chlorisondamine->NMDAR Blocks

NMDA Receptor Antagonism by Chlorisondamine

Sphingomyelin Binding Assay

This protocol outlines a method to investigate the interaction between a test compound and sphingomyelin.

Objective: To determine if a test compound binds to sphingomyelin.

Materials:

  • Test compound (e.g., this compound)

  • Sphingomyelin

  • Liposome preparation reagents (e.g., other phospholipids like phosphatidylcholine)

  • Buffer (e.g., PBS)

  • Method for detecting binding (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Mass Spectrometry)

Procedure (using Mass Spectrometry as an example):

  • Sample Preparation: Prepare solutions of the test compound and sphingomyelin in a suitable solvent (e.g., methanol/chloroform).

  • Mixing: Mix the test compound and sphingomyelin solutions at various molar ratios.

  • Mass Spectrometry Analysis: Analyze the mixtures using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry.

  • Data Analysis: Look for the appearance of new peaks in the mass spectrum corresponding to the mass of the noncovalent complex of the test compound and sphingomyelin. The intensity of these peaks can provide a qualitative or semi-quantitative measure of the binding affinity.

Logical Relationship of Off-Target Evaluation:

A Initial Compound (e.g., Chlorisondamine) B Primary Target Assay (nAChR Binding) A->B C Off-Target Screening (e.g., Radioligand Binding Panel) A->C F Comprehensive Selectivity Profile B->F D Functional Assays for Hits (e.g., Patch-Clamp) C->D E Lipid Interaction Assay (e.g., Mass Spectrometry) C->E D->F E->F

Workflow for Off-Target Effect Evaluation

Conclusion

References

Assessing the Reversibility of Chlorisondamine Diiodide Blockade: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of receptor antagonists is paramount for predicting their pharmacological effects and therapeutic potential. This guide provides a comprehensive comparison of the reversibility of Chlorisondamine diiodide blockade at nicotinic acetylcholine receptors (nAChRs) with two other well-known ganglionic blockers: mecamylamine and hexamethonium. The information presented is supported by experimental data to aid in the informed selection of research tools and the development of novel therapeutics.

This compound is a potent ganglionic blocking agent characterized by its exceptionally long-lasting, quasi-irreversible antagonism of nAChRs. This prolonged action distinguishes it from other nicotinic antagonists and has significant implications for its use in experimental models and potential therapeutic applications. In contrast, mecamylamine and hexamethonium exhibit more readily reversible blockade, offering different profiles for researchers studying the cholinergic system.

Comparative Analysis of Nicotinic Receptor Antagonists

The following table summarizes the key quantitative parameters related to the potency and reversibility of this compound, mecamylamine, and hexamethonium. It is important to note that these values can vary depending on the specific nAChR subtype, experimental preparation, and assay conditions.

ParameterThis compoundMecamylamineHexamethonium
Mechanism of Action Non-competitive, insurmountable antagonistNon-competitive, channel blockerNon-competitive, open channel blocker
Potency (IC50) ~1.6 - 1.8 µM (rat striatal synaptosomes)[1]~0.3 µM (rat striatal synaptosomes)[1]; 0.0012 mmol/L (cultured superior cervical ganglion neurons)[2]0.0095 mmol/L (cultured superior cervical ganglion neurons)[2]
Duration of Blockade Weeks to months after a single in vivo administration[3]6 to ≥12 hoursApproximately 2 hours
Reversibility Quasi-irreversible; very slow or negligible dissociationReversible; slow recovery rates from inhibition[4]Reversible; rapid voltage-dependent block and unblock[5]
Off-Rate (k_off) Not readily measurable due to quasi-irreversible natureDissociation is slow and stereoisomer-dependent; S-(+)-mecamylamine dissociates more slowly than R-(-)-mecamylamine[4]Estimated dissociation rate constant (kb) = 0.24–0.29 sec−1
Use-Dependence Yes, brief pre-exposure to agonist increases antagonist potency[1]Yes, inhibitory effect increases with repeated agonist application[2]No significant use-dependence reported

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antagonist reversibility. Below are outlines of key experimental protocols frequently employed in such studies.

Radioligand Binding Assay for Determining Antagonist Affinity and Dissociation Kinetics

This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to nAChRs. To assess reversibility, washout experiments are performed.

Objective: To determine the binding affinity (Ki) and dissociation rate (k_off) of the antagonist.

Materials:

  • Membrane preparations from cells or tissues expressing the nAChR subtype of interest.

  • Radiolabeled nicotinic ligand (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin).

  • Unlabeled antagonist (this compound, mecamylamine, or hexamethonium).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Protocol Outline:

  • Saturation Binding (for determining Kd of radioligand): Incubate membrane preparations with increasing concentrations of the radiolabeled ligand to determine the total and non-specific binding.

  • Competition Binding (for determining Ki of antagonist): Incubate membrane preparations with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled antagonist.

  • Washout/Dissociation Experiment: a. Pre-incubate the membrane preparation with the antagonist to allow for receptor binding. b. Initiate dissociation by rapidly diluting the sample into a large volume of buffer, with or without a high concentration of a competing unlabeled ligand to prevent re-binding. c. At various time points, filter the samples to separate bound from free radioligand. d. Quantify the amount of radioligand remaining bound to the receptors over time.

  • Data Analysis: The rate of dissociation (k_off) can be determined by fitting the data to a mono- or bi-exponential decay curve. The half-life of the receptor-antagonist complex can then be calculated (t½ = 0.693 / k_off). For quasi-irreversible antagonists like Chlorisondamine, a significant decrease in bound radioligand may not be observed within the experimental timeframe.

Electrophysiological Assessment of Blockade Reversibility

Electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp, directly measure the functional consequences of receptor blockade and its reversal.

Objective: To assess the time course of recovery of agonist-induced currents following antagonist washout.

Materials:

  • Xenopus oocytes or mammalian cells expressing the nAChR subtype of interest.

  • Two-electrode voltage clamp or patch-clamp setup.

  • Perfusion system for rapid solution exchange.

  • Recording solutions (e.g., Ringer's solution).

  • Nicotinic agonist (e.g., acetylcholine, nicotine).

  • Antagonist (this compound, mecamylamine, or hexamethonium).

Protocol Outline:

  • Obtain a stable baseline recording of agonist-induced currents by briefly applying a saturating concentration of the agonist.

  • Apply the antagonist for a defined period to induce blockade. The extent of blockade is determined by the reduction in the agonist-induced current.

  • Initiate washout by perfusing the recording chamber with antagonist-free solution.

  • At regular intervals during the washout period, apply the agonist to measure the recovery of the current response.

  • Data Analysis: Plot the amplitude of the agonist-induced current as a function of washout time. The rate of recovery can be quantified by fitting the data to an exponential function. For a slowly reversible antagonist like mecamylamine, a prolonged washout period will be necessary to observe significant recovery.[4] For a quasi-irreversible antagonist like Chlorisondamine, little to no recovery is expected even after extended washout periods.

Visualizing the Underlying Mechanisms

To better understand the processes involved in nicotinic receptor antagonism and the experimental approaches to its assessment, the following diagrams are provided.

Nicotinic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds Antagonist Antagonist Antagonist->nAChR Blocks Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel_Opening->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., PI3K/Akt) Na_Ca_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Nicotinic Acetylcholine Receptor Signaling Pathway.

Reversibility_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Cells or Membranes) Baseline 1. Establish Baseline Agonist Response Receptor_Prep->Baseline Antagonist_App 2. Apply Antagonist (e.g., Chlorisondamine) Baseline->Antagonist_App Washout 3. Washout Antagonist Antagonist_App->Washout Recovery_Test 4. Test for Recovery of Agonist Response Washout->Recovery_Test Data_Acquisition Data Acquisition (Binding or Current) Recovery_Test->Data_Acquisition Kinetic_Analysis Kinetic Analysis (k_off, t½) Data_Acquisition->Kinetic_Analysis Comparison Compare Reversibility Profiles Kinetic_Analysis->Comparison

Experimental Workflow for Assessing Antagonist Reversibility.

Conclusion

The choice of a nicotinic antagonist should be guided by the specific requirements of the experimental design. This compound, with its quasi-irreversible blockade, is a valuable tool for studies requiring long-term and stable inhibition of nAChR function in vivo.[3] Its persistent action after a single administration can be advantageous for chronic studies, though its slow reversibility makes it unsuitable for experiments requiring rapid washout and recovery of receptor function.

In contrast, mecamylamine and hexamethonium offer reversible blockade, with mecamylamine having a longer duration of action than hexamethonium. These antagonists are more appropriate for acute studies where a return to baseline receptor function is desired. The differences in their off-rates and use-dependence further highlight the distinct pharmacological profiles of these compounds. By understanding these differences, researchers can more effectively design experiments to probe the complex roles of nicotinic acetylcholine receptors in health and disease.

References

Safety Operating Guide

Proper Disposal of Chlorisondamine Diiodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all chlorisondamine diiodide waste as hazardous. Segregate from general laboratory waste and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound, a quaternary ammonium salt and iodide compound. Researchers, scientists, and drug development professionals must adhere to strict disposal procedures to mitigate risks to personnel and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life.[1] Therefore, it must not be disposed of down the drain or in regular solid waste.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Plan

The primary and most critical step in the disposal of this compound is to manage it as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

  • Segregate:

    • Solid Waste: Collect solid this compound and contaminated materials (e.g., weighing paper, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solid waste.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

Step 2: Container Labeling

All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard")

  • The accumulation start date

  • The laboratory or department information

Step 3: Storage

Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials. Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Follow all institutional procedures for waste pickup requests.

Disposal of Contaminated Materials

  • Glassware and Lab Equipment: Reusable glassware and equipment contaminated with this compound should be decontaminated. A triple rinse with an appropriate solvent (e.g., the solvent used to make the solution) is a common practice. The rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbent material into a sealed, labeled hazardous waste container for disposal. Clean the spill area thoroughly.

Quantitative Data Summary

At present, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound. The guiding principle is to treat any concentration as hazardous waste.

ParameterGuideline
Solid Waste All solid forms and contaminated materials must be disposed of as hazardous waste.
Liquid Waste All solutions containing this compound must be disposed of as hazardous waste.
Drain Disposal Prohibited.
Trash Disposal Prohibited.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_end start Start: Generation of This compound Waste waste_type Identify Waste Type: Solid or Liquid? start->waste_type collect_solid Collect in a dedicated, sealed, and labeled hazardous waste container. waste_type->collect_solid Solid collect_liquid Collect in a dedicated, sealed, and labeled hazardous waste container. waste_type->collect_liquid Liquid store_solid Store in designated hazardous waste area. collect_solid->store_solid contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_solid->contact_ehs store_liquid Store in designated hazardous waste area. collect_liquid->store_liquid store_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.

References

Personal protective equipment for handling Chlorisondamine diiodide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Chlorisondamine Diiodide

This compound is a chemical compound utilized in research as a long-lasting nicotinic acetylcholine receptor (nAChR) antagonist and ganglion blocker.[1][2][3][4] Due to its potential hazards, including being harmful if swallowed and very toxic to aquatic life, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.[5][6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE:

Protection Type Specific Recommendations Rationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the powder.[6] Use in well-ventilated areas is also crucial.[7][8]
Eye Protection Chemical safety goggles or faceshieldTo protect eyes from dust particles and potential splashes.[6][7][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be discarded and replaced if any sign of degradation or breakthrough occurs.[6][7][10]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Hazard Summary

The primary hazards associated with this compound are summarized below:

Hazard Classification Description Precautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[5][6]Do not eat, drink or smoke when using this product.[5] If swallowed, call a poison center or doctor. Rinse mouth.[6]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[5][6]Avoid release to the environment.[6]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is critical for minimizing risks. The following workflow provides a step-by-step guide for researchers.

G cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_disposal Decontamination & Disposal a Review Safety Data Sheet (SDS) b Assemble and Inspect Personal Protective Equipment (PPE) a->b c Prepare a Designated Well-Ventilated Workspace b->c d Weigh this compound in a Fume Hood or Vented Enclosure c->d Proceed to Handling e Prepare Solutions in a Fume Hood d->e f Clearly Label All Containers e->f g Conduct Experiment Following Protocol f->g Proceed to Use h Avoid Generating Dust or Aerosols g->h i Decontaminate Work Surfaces h->i Proceed to Decontamination j Collect All Waste in a Labeled, Sealed Container i->j k Dispose of Waste Through a Certified Chemical Waste Management Company j->k l Remove and Dispose of Contaminated PPE Properly j->l

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Handling and Preparation of this compound Stock Solution:

  • Preparation: Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and operational. Assemble all necessary PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of solid this compound. This should be done in a fume hood or a balance enclosure to minimize the risk of inhalation.

  • Solubilization: Prepare the stock solution by dissolving the weighed compound in a suitable solvent, such as DMSO or DMF, within the fume hood.[1]

  • Labeling and Storage: Clearly label the container with the chemical name, concentration, date, and hazard symbols. Store the solution according to the manufacturer's recommendations, typically at 2-8°C for short-term use or -20°C for long-term storage.[6][8]

Disposal Plan:

Due to its high aquatic toxicity, this compound and any materials contaminated with it must not be disposed of down the drain.[5]

  • Waste Collection: All solid and liquid waste containing this compound, including contaminated consumables like pipette tips and tubes, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Disposal: The sealed waste container must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[11] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorisondamine diiodide
Reactant of Route 2
Reactant of Route 2
Chlorisondamine diiodide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。